molecular formula C6H5ClFNO B1593101 (2-Chloro-5-fluoropyridin-3-yl)methanol CAS No. 870063-52-8

(2-Chloro-5-fluoropyridin-3-yl)methanol

Numéro de catalogue: B1593101
Numéro CAS: 870063-52-8
Poids moléculaire: 161.56 g/mol
Clé InChI: FYHQEGIVKQGQHC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2-Chloro-5-fluoropyridin-3-yl)methanol is a useful research compound. Its molecular formula is C6H5ClFNO and its molecular weight is 161.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2-chloro-5-fluoropyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO/c7-6-4(3-10)1-5(8)2-9-6/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHQEGIVKQGQHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CO)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640094
Record name (2-Chloro-5-fluoropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870063-52-8
Record name (2-Chloro-5-fluoropyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Chloro-5-fluoropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (2-Chloro-5-fluoropyridin-3-yl)methanol in Medicinal Chemistry

This compound is a pivotal building block in the landscape of modern drug discovery. Its unique trifunctionalized pyridine scaffold, featuring chloro, fluoro, and hydroxymethyl substituents, offers medicinal chemists a versatile platform for the synthesis of complex molecular architectures with diverse pharmacological activities. The presence of the chlorine and fluorine atoms modulates the electronic properties of the pyridine ring and provides opportunities for further functionalization, while the hydroxymethyl group serves as a key handle for derivatization.[1][2][3] Consequently, this intermediate is integral to the development of novel therapeutics, including kinase inhibitors and antiviral agents.[2] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, detailing the underlying chemical principles, step-by-step protocols, and critical process considerations for researchers and professionals in drug development.

Part 1: Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. The most logical and industrially viable routes originate from readily available precursors such as 2-chloro-5-fluoronicotinic acid or its corresponding aldehyde. The core transformations involve the selective reduction of a carboxylic acid or an aldehyde functional group at the C3 position of the pyridine ring.

Two principal synthetic pathways emerge from this analysis:

  • Pathway A: Reduction of 2-Chloro-5-fluoronicotinic Acid. This is a direct and efficient route that leverages the selective reduction of a carboxylic acid to a primary alcohol.

  • Pathway B: Reduction of 2-Chloro-5-fluoronicotinaldehyde. This pathway involves the initial synthesis of the aldehyde intermediate, followed by its reduction to the desired alcohol.

The choice between these pathways often depends on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

Part 2: Detailed Synthesis Pathways

Pathway A: Direct Reduction of 2-Chloro-5-fluoronicotinic Acid

This pathway is often favored for its atom economy and fewer synthetic steps. The central challenge lies in the chemoselective reduction of the carboxylic acid in the presence of the halogenated pyridine ring.

While strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce carboxylic acids, they are often too reactive and can lead to side reactions, including the reduction of the pyridine ring or cleavage of the C-Cl bond.[4][5] Sodium borohydride (NaBH₄) is generally not effective for the reduction of carboxylic acids under standard conditions due to the deprotonation of the carboxylic acid to form a resonance-stabilized carboxylate ion, which is less electrophilic.[4]

Borane (BH₃) and its complexes, such as BH₃·THF or BH₃·DMS, are the reagents of choice for this transformation.[6][7] Borane is a Lewis acid that coordinates to the carbonyl oxygen of the carboxylic acid, activating it towards hydride delivery.[4][8] This approach offers excellent chemoselectivity, leaving the chloro and fluoro substituents untouched.[6][9] The reaction proceeds through a triacyloxyborane intermediate, which is then hydrolyzed during workup to yield the primary alcohol.

Reaction Scheme:

G 2-Chloro-5-fluoronicotinic_acid 2-Chloro-5-fluoronicotinic acid Intermediate Triacyloxyborane intermediate 2-Chloro-5-fluoronicotinic_acid->Intermediate THF, 0 °C to rt BH3_THF BH₃·THF BH3_THF->Intermediate Product This compound Intermediate->Product Hydrolysis Hydrolysis Aqueous Workup (e.g., HCl) Hydrolysis->Product

Caption: Borane-mediated reduction of 2-chloro-5-fluoronicotinic acid.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-chloro-5-fluoronicotinic acid.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) via the dropping funnel while maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of methanol, followed by aqueous hydrochloric acid.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary:

ParameterValue
Starting Material2-Chloro-5-fluoronicotinic acid
Reducing AgentBorane-tetrahydrofuran complex (BH₃·THF)
SolventAnhydrous Tetrahydrofuran (THF)
Reaction Temperature0 °C to Room Temperature
Typical Yield85-95%
Pathway B: Two-Step Synthesis via 2-Chloro-5-fluoronicotinaldehyde

This pathway offers an alternative route that may be advantageous if the corresponding aldehyde is readily available or can be synthesized efficiently.

The synthesis of 2-chloro-5-fluoronicotinaldehyde can be achieved through various methods, including the oxidation of this compound or the reduction of a 2-chloro-5-fluoronicotinic acid derivative. A common laboratory-scale preparation involves the conversion of 2-chloro-5-fluoronicotinonitrile.

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis.

For the reduction of aldehydes, sodium borohydride (NaBH₄) is an ideal reagent.[10][11] It is a mild and selective reducing agent that readily reduces aldehydes and ketones but does not typically affect other functional groups like esters or amides under standard conditions.[5][11] The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic carbonyl carbon of the aldehyde.[10][12] This is followed by protonation of the resulting alkoxide during an aqueous workup to yield the primary alcohol.[11][12] The use of NaBH₄ is advantageous due to its stability in protic solvents like methanol or ethanol, its ease of handling, and its cost-effectiveness compared to other reducing agents.

Reaction Scheme:

G Aldehyde 2-Chloro-5-fluoronicotinaldehyde Intermediate Alkoxide intermediate Aldehyde->Intermediate Methanol, 0 °C NaBH4 NaBH₄ NaBH4->Intermediate Product This compound Intermediate->Product Protonation Workup Aqueous Workup Workup->Product

Caption: Sodium borohydride reduction of 2-chloro-5-fluoronicotinaldehyde.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chloro-5-fluoronicotinaldehyde in methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the reaction mixture at 0 °C for a specified time, monitoring completion by TLC.

  • Quenching: Quench the reaction by the slow addition of water or dilute acetic acid.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with an appropriate organic solvent, such as ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be purified by column chromatography if necessary.

Quantitative Data Summary:

ParameterValue
Starting Material2-Chloro-5-fluoronicotinaldehyde
Reducing AgentSodium Borohydride (NaBH₄)
SolventMethanol
Reaction Temperature0 °C
Typical Yield>95%

Part 3: Alternative and Emerging Synthetic Approaches

While the two primary pathways described are robust and widely used, ongoing research continues to explore more efficient and sustainable synthetic methods.

Catalytic Hydrogenation

Catalytic hydrogenation of 2-chloro-5-fluoronicotinic acid esters offers a potentially greener alternative to hydride-based reductions. This method typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. However, careful optimization of reaction conditions is crucial to prevent dehalogenation of the pyridine ring.

Grignard-type Reactions

In principle, a Grignard reaction between a suitable formylating agent and a Grignard reagent derived from a 2-chloro-5-fluoro-3-halopyridine could also lead to the target aldehyde, which could then be reduced.[13][14] However, the preparation and stability of the required Grignard reagent can be challenging.

Conclusion: A Versatile Intermediate for Drug Discovery

The synthesis of this compound is a well-established process with multiple viable pathways. The choice of synthetic route is often dictated by factors such as the availability of starting materials, scalability, and cost. The direct reduction of 2-chloro-5-fluoronicotinic acid with borane complexes and the two-step approach involving the reduction of 2-chloro-5-fluoronicotinaldehyde with sodium borohydride represent the most common and reliable methods. As a key building block in medicinal chemistry, the efficient and scalable synthesis of this compound will continue to be of significant interest to the pharmaceutical industry.

References

An In-depth Technical Guide on the Physicochemical Properties of (2-Chloro-5-fluoropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloro-5-fluoropyridin-3-yl)methanol is a halogenated pyridine derivative that serves as a critical building block in the synthesis of novel pharmaceutical and agrochemical agents.[1] Its specific arrangement of chloro, fluoro, and hydroxymethyl substituents on the pyridine ring imparts unique reactivity and allows for targeted molecular modifications.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and detailed experimental protocols for their determination. Understanding these properties is paramount for researchers in optimizing reaction conditions, developing robust analytical methods, and predicting the behavior of this intermediate in complex biological systems.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

The pyridine scaffold is a privileged structure in drug discovery, present in a multitude of approved therapeutic agents. The introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. This compound is a key intermediate that combines these features with a reactive hydroxymethyl group, providing a versatile handle for further chemical elaboration. Its utility is particularly noted in the development of bioactive molecules like herbicides, plant growth regulators, and nicotinic receptor ligands.[1] A thorough characterization of its physicochemical properties is the foundational step in harnessing its full potential in synthetic and medicinal chemistry programs.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that some of these values are predicted and should be confirmed experimentally for critical applications.

PropertyValueSource
CAS Number 870063-52-8[2][3]
Molecular Formula C₆H₅ClFNO[2][3]
Molecular Weight 161.56 g/mol [1][2][3]
Boiling Point 253.6 ± 35.0 °C (Predicted)[1]
Density 1.434 ± 0.06 g/cm³ (Predicted)[1]
Storage 2-8°C, Inert Gas[1]

Experimental Determination of Key Physicochemical Parameters

The following sections detail standardized, field-proven methodologies for the experimental determination of critical physicochemical properties. The causality behind experimental choices is explained to provide a deeper understanding of the protocols.

Melting Point Determination

The melting point of a solid crystalline compound is a crucial indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, while impurities lead to a depression and broadening of this range.[4]

The capillary method is the standard pharmacopeial technique for melting point determination.[5]

  • Sample Preparation:

    • Ensure the this compound sample is a fine, homogenous powder. If necessary, gently crush any coarse crystals using a mortar and pestle.[5] This ensures efficient and reproducible heat transfer.[5]

    • Press the open end of a glass capillary tube into the powdered sample several times.

    • Compact the powder at the bottom of the tube by tapping the bottom of the capillary on a hard surface or by dropping it through a long glass tube.[5] A consistent and tightly packed sample is essential for reproducible measurements.[5]

  • Measurement:

    • Place the prepared capillary tube into a calibrated melting point apparatus (e.g., Mel-Temp or similar heated metal block apparatus).[6]

    • For an initial, rapid determination, heat the sample quickly to establish an approximate melting point.[4]

    • Allow the apparatus to cool.

    • For an accurate measurement, prepare at least two more samples and heat them at a slower rate, approximately 2°C per minute, as the temperature approaches the approximate melting point.[4]

    • Record the temperature at which the first liquid appears (initial melting point) and the temperature at which the last solid particle melts (final melting point). The melting point is reported as this range.

    • Consistent values should be obtained from at least two careful determinations.[4]

MeltingPointWorkflow A Sample Preparation (Fine Powder) B Capillary Tube Packing A->B C Initial Rapid Heating (Approximate MP) B->C D Cooling C->D E Slow Heating (~2°C/min) D->E F Record Melting Range (Initial to Final Melt) E->F G Repeat for Consistency F->G

Caption: Workflow for accurate melting point determination using the capillary method.

Solubility Determination

Aqueous solubility is a critical parameter in drug development, influencing absorption and bioavailability.[7][8] The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[9]

This method measures the equilibrium concentration of a compound in a specific solvent.

  • Materials:

    • This compound

    • Selected aqueous buffers (e.g., pH 1.2, 4.5, 6.8 to mimic physiological conditions).[10]

    • Orbital shaker or other mechanical agitation device.[10]

    • Validated analytical method (e.g., HPLC-UV) for concentration determination.

  • Procedure:

    • Add an excess amount of this compound to a known volume of the desired buffer in a sealed container. The excess solid phase is necessary to ensure a saturated solution at equilibrium.[9]

    • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[7][10] Preliminary experiments should be conducted to determine the time required to reach a plateau in concentration.[10]

    • After agitation, allow the suspension to settle.

    • Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation or filtration.[8]

    • Analyze the concentration of the dissolved compound in the sample using a validated analytical method.

    • Perform the experiment in triplicate for each buffer condition to ensure reproducibility.[10]

SolubilityWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess compound to buffer B Agitate at constant temperature (e.g., 24-72h) A->B C Phase Separation (Centrifugation/Filtration) B->C D Collect Supernatant C->D E Analyze Concentration (e.g., HPLC-UV) D->E pKaWorkflow A Dissolve Compound in Solvent B Titrate with Standard Acid/Base A->B C Monitor and Record pH B->C D Generate Titration Curve (pH vs. Volume) C->D E Determine Inflection Point D->E F Calculate pKa E->F

References

A Technical Guide to (2-Chloro-5-fluoropyridin-3-yl)methanol: A Versatile Intermediate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its unique physicochemical properties, including metabolic stability and the capacity for hydrogen bonding, render it a "privileged scaffold" for the development of novel therapeutics.[1] Within this class, halo-substituted pyridines serve as exceptionally versatile building blocks, enabling a wide range of synthetic transformations crucial for drug discovery and the synthesis of complex agrochemicals.[4]

This guide focuses on a specific, highly functionalized intermediate: (2-Chloro-5-fluoropyridin-3-yl)methanol . The strategic placement of chloro, fluoro, and hydroxymethyl groups on the pyridine core provides multiple reactive handles and modulates the electronic properties of the molecule, making it a valuable precursor for creating diverse molecular libraries and targeting complex biological pathways. We will provide an in-depth analysis of its chemical identity, a validated synthesis protocol, its critical role in the development of next-generation kinase inhibitors, and essential safety and handling information.

Section 1: Core Molecular Identity

A precise understanding of a molecule's structure and properties is the bedrock of its application in research and development.

Chemical Structure and CAS Number

This compound is unequivocally identified by the Chemical Abstracts Service (CAS) registry number:

  • CAS Number: 870063-52-8

Its structure consists of a pyridine ring substituted at the 2-position with a chlorine atom, at the 5-position with a fluorine atom, and at the 3-position with a hydroxymethyl (-CH₂OH) group.

Structural Representation:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented below. These properties are crucial for designing reaction conditions, purification strategies, and formulation studies.

PropertyValue
Molecular Formula C₆H₅ClFNO
Molecular Weight 161.56 g/mol
SMILES OCC1=CC(F)=CN=C1Cl
Topological Polar Surface Area (TPSA) 33.12 Ų
logP (Predicted) 1.3664
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 1

Data sourced from chemical supplier databases.

Section 2: Synthesis and Mechanism

The reliable synthesis of this compound is critical for its use in multi-step drug development campaigns. The most direct and efficient method involves the selective reduction of the corresponding aldehyde precursor, 2-chloro-5-fluoronicotinaldehyde.

Synthetic Workflow Overview

The conversion of the aldehyde to the primary alcohol is a standard transformation in organic synthesis, reliably achieved using a mild reducing agent such as sodium borohydride (NaBH₄). This reagent is preferred for its high chemoselectivity, readily reducing aldehydes and ketones without affecting other potentially reactive functional groups like the chloro- and fluoro-substituents on the aromatic ring.[5][6]

workflow start 2-Chloro-5-fluoronicotinaldehyde (Precursor) process Chemoselective Reduction of Aldehyde start->process 1. Dissolve reagent Sodium Borohydride (NaBH₄) Methanol (Solvent) reagent->process 2. Add slowly at 0-5°C product This compound (Final Product) process->product 3. Reaction & Workup

Caption: Synthetic workflow for the preparation of the target compound.

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis of this compound. The causality behind each step is explained to ensure reproducibility and safety.

Materials:

  • 2-Chloro-5-fluoronicotinaldehyde (CAS: 851484-95-2)

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2-chloro-5-fluoronicotinaldehyde (1.0 eq) in anhydrous methanol. The volume of methanol should be sufficient to fully dissolve the aldehyde (approx. 10-15 mL per gram of aldehyde).

    • Expertise & Experience: Using anhydrous methanol is crucial to prevent the quenching of the hydride reagent by water, which would reduce efficiency. The inert nitrogen atmosphere prevents side reactions with atmospheric moisture and oxygen.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

    • Causality: The reduction of aldehydes with NaBH₄ is an exothermic reaction. Cooling the reaction mixture controls the reaction rate, preventing potential side reactions and ensuring higher product purity.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 15-20 minutes. Maintain the internal temperature below 10 °C during the addition.

    • Trustworthiness: Adding the NaBH₄ portion-wise is a critical safety and control measure. It prevents a rapid exotherm and vigorous hydrogen gas evolution that could occur if the reagent were added all at once. Using a slight excess (1.1 eq) ensures the complete conversion of the starting material.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of deionized water to decompose any unreacted NaBH₄. This will be accompanied by gas evolution (hydrogen).

    • Safety: The quenching step must be performed slowly and while the flask is still in the ice bath to control the rate of hydrogen release.

  • Workup and Extraction:

    • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

    • Add ethyl acetate to the remaining aqueous residue and transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with deionized water and then with brine.

    • Causality: The water wash removes inorganic salts (borates), while the brine wash helps to break any emulsions and removes residual water from the organic layer.

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting crude this compound can be purified by flash column chromatography on silica gel if necessary to achieve high purity.

Section 3: Application in Drug Discovery - Targeting RIPK1

This compound and its derivatives are key intermediates in the synthesis of potent and selective kinase inhibitors.[4] A prominent application is in the development of inhibitors for Receptor-Interacting Protein Kinase 1 (RIPK1) .

The Role of RIPK1 in Disease

RIPK1 is a critical serine/threonine kinase that functions as a key regulator of cellular signaling pathways governing inflammation and programmed cell death (necroptosis).[1][3][7] The kinase activity of RIPK1 is implicated in the pathophysiology of numerous inflammatory and degenerative diseases, including:

  • Rheumatoid Arthritis

  • Psoriasis

  • Ulcerative Colitis

  • Alzheimer's Disease[1][8]

Consequently, inhibiting the kinase function of RIPK1 has emerged as a promising therapeutic strategy for these conditions.[7]

From Intermediate to Inhibitor: The Drug Discovery Workflow

Small-molecule inhibitors targeting RIPK1, such as the clinical candidate GSK2982772 and the tool compound GSK'963, have been developed to block its pathogenic activity.[3][8] The synthesis of these complex molecules often relies on versatile building blocks like this compound to construct the final pharmacophore. The chloro- and fluoro-substituents are particularly important for modulating properties like metabolic stability and target binding affinity.

G cluster_0 Drug Discovery & Development Pipeline A This compound (Key Intermediate) B Multi-step Synthesis (e.g., Suzuki Coupling, SNAr reactions) A->B Starting Material C Advanced Intermediate Library B->C Generates Diversity D Final Synthesis & SAR Optimization C->D Structure-Activity Relationship Studies E Lead Candidate (e.g., RIPK1 Inhibitor) D->E Identify Potent/Selective Compound F Preclinical & Clinical Trials E->F Safety & Efficacy Testing

Caption: Role of the intermediate in a typical drug discovery workflow.

Mechanism of Action: RIPK1 Signaling Pathway

RIPK1 inhibitors function by binding to the kinase domain of the RIPK1 protein, preventing its autophosphorylation and subsequent activation. This intervention blocks the downstream signaling cascade that leads to necroptosis and inflammation.

tnf TNFα tnfr1 TNFR1 Receptor tnf->tnfr1 Binds ripk1 RIPK1 tnfr1->ripk1 Recruits & Activates ripk3 RIPK3 ripk1->ripk3 Phosphorylates necrosome Necrosome Complex (RIPK1-RIPK3-MLKL) ripk1->necrosome mlkl MLKL ripk3->mlkl Phosphorylates ripk3->necrosome mlkl->necrosome inflammation Inflammation necrosome->inflammation necroptosis Necroptosis (Cell Death) necrosome->necroptosis inhibitor RIPK1 Kinase Inhibitor (Derived from Intermediate) inhibitor->ripk1 Blocks Kinase Activity

Caption: Simplified RIPK1 signaling pathway and the point of intervention.

Section 4: Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following guidelines are based on data from structurally related compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.

  • First Aid Measures:

    • Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

    • Ingestion: Rinse mouth and seek immediate medical advice.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

Conclusion

This compound stands out as a high-value chemical intermediate with significant strategic importance in modern drug discovery and agrochemical synthesis. Its trifunctionalized pyridine core offers a unique combination of reactivity and modulatory properties, enabling the construction of complex molecular architectures. As demonstrated by its utility in the synthesis of potent RIPK1 kinase inhibitors, this building block provides a direct route to novel therapeutic agents targeting debilitating inflammatory diseases. The robust and reliable synthesis protocol outlined herein ensures that researchers can access this versatile compound with confidence, accelerating the pace of innovation in medicinal chemistry.

References

In-Depth Technical Guide to the Spectroscopic Characterization of (2-Chloro-5-fluoropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for the key synthetic intermediate, (2-Chloro-5-fluoropyridin-3-yl)methanol. Understanding the spectral characteristics of this molecule is paramount for ensuring its purity, confirming its structure, and guaranteeing the integrity of subsequent synthetic steps in drug discovery and development. This document moves beyond a simple data repository to offer insights into the interpretation of the spectra, grounded in fundamental principles of spectroscopic analysis.

Molecular Structure and Key Features

This compound is a substituted pyridine ring, a common scaffold in medicinal chemistry. Its structure incorporates several key features that give rise to a distinct spectroscopic fingerprint: a chlorine atom at the 2-position, a fluorine atom at the 5-position, and a hydroxymethyl group at the 3-position. These substituents influence the electron distribution within the aromatic ring and provide unique handles for spectroscopic identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms.

Predicted ¹H NMR Data:

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~8.3d1HH-6
~7.8dd1HH-4
~4.8s2H-CH₂OH
~5.5t1H-CH₂OH

Interpretation and Rationale:

The two aromatic protons on the pyridine ring are expected to appear in the downfield region due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the halogen substituents and the nitrogen atom. The proton at the 6-position (H-6) would likely appear as a doublet due to coupling with the fluorine atom at the 5-position. The proton at the 4-position (H-4) would exhibit a doublet of doublets splitting pattern due to coupling with both the adjacent fluorine atom and the H-6 proton.

The methylene protons (-CH₂) of the hydroxymethyl group are diastereotopic and would be expected to appear as a singlet. The hydroxyl proton (-OH) is typically a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration; it may also exchange with D₂O.

¹³C NMR (Carbon-13) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ) (ppm)Assignment
~158 (d)C-5
~148 (d)C-2
~140 (d)C-6
~135C-3
~125 (d)C-4
~60-CH₂OH

Interpretation and Rationale:

The carbon atoms of the pyridine ring will resonate at lower field due to their sp² hybridization and the influence of the electronegative nitrogen and halogen atoms. The carbons directly bonded to the fluorine atom (C-5) and the chlorine atom (C-2) will exhibit characteristic splitting in the proton-decoupled ¹³C NMR spectrum due to carbon-fluorine and carbon-chlorine coupling. The carbon of the hydroxymethyl group (-CH₂OH) will appear at a much higher field.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H stretch (alcohol)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic)
1600-1450Medium-StrongC=C and C=N stretching (aromatic ring)
1250-1000StrongC-O stretch (primary alcohol)
1100-1000StrongC-F stretch
800-600StrongC-Cl stretch

Interpretation and Rationale:

The most prominent and easily identifiable peak will be the broad O-H stretching vibration of the alcohol group. The presence of the aromatic ring will be confirmed by the C=C and C=N stretching vibrations. The C-F and C-Cl stretching vibrations provide direct evidence for the presence of the halogen substituents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Expected Mass Spectrometry Data:

m/zInterpretation
161/163Molecular ion peak [M]⁺ and [M+2]⁺ due to the presence of the ³⁵Cl and ³⁷Cl isotopes.
144/146Loss of the hydroxyl group (-OH).
132/134Loss of the hydroxymethyl group (-CH₂OH).
126[M - Cl]⁺
99[M - Cl - HCN]⁺

Interpretation and Rationale:

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The fragmentation pattern will likely involve the loss of the functional groups, such as the hydroxyl and hydroxymethyl groups, as well as fragmentation of the pyridine ring.

Molecular Structure and Fragmentation

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Synthesis and Experimental Protocols

General Synthetic Workflow

Synthesis_Workflow Start 2-Chloro-5-fluoronicotinic acid Reduction Reduction (e.g., LiAlH₄, NaBH₄) Start->Reduction Product This compound Reduction->Product Purification Purification (e.g., Column Chromatography) Product->Purification Analysis Spectroscopic Analysis (NMR, IR, MS) Purification->Analysis

Caption: General Synthetic and Analytical Workflow.

Step-by-Step Protocol Outline:

  • Reaction Setup: The starting material, 2-chloro-5-fluoronicotinic acid, would be dissolved in a suitable anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: A reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a Lewis acid, would be slowly added to the solution at a controlled temperature (typically 0 °C to room temperature).

  • Quenching: After the reaction is complete (monitored by thin-layer chromatography), the excess reducing agent is carefully quenched with water or a saturated aqueous solution of sodium sulfate.

  • Workup: The reaction mixture is then typically filtered, and the organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.

  • Characterization: The purified product is then thoroughly characterized by NMR, IR, and MS to confirm its structure and purity.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. A thorough understanding of its NMR, IR, and MS spectra is essential for any researcher working with this compound. The combination of these techniques allows for unambiguous confirmation of the molecular structure and is a critical quality control step in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.

The Strategic Utility of (2-Chloro-5-fluoropyridin-3-yl)methanol in Medicinal Chemistry and Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloro-5-fluoropyridin-3-yl)methanol is a halogenated pyridine derivative that has emerged as a pivotal building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical research. Its strategic substitution pattern, featuring a chlorine atom, a fluorine atom, and a hydroxymethyl group on the pyridine ring, offers a unique combination of reactivity and structural features. This guide provides an in-depth technical overview of its commercial availability, synthesis, purification, and its critical role as a key intermediate in the development of bioactive compounds. The strategic placement of the chloro and fluoro groups allows for selective functionalization through various cross-coupling reactions, while the hydroxymethyl group provides a handle for further derivatization, making it a versatile scaffold for library synthesis and lead optimization.

Commercial Availability and Physicochemical Properties

This compound is readily available from a range of chemical suppliers, facilitating its use in research and development. It is typically supplied as a solid with a purity of 95% or greater.

PropertyValueSource
CAS Number 870063-52-8[Multiple Suppliers]
Molecular Formula C₆H₅ClFNO[Multiple Suppliers]
Molecular Weight 161.56 g/mol [Multiple Suppliers]
Appearance White to off-white solid[General Observation]
Purity ≥95%[Multiple Suppliers]
Boiling Point (Predicted) 253.6 ± 35.0 °CMySkinRecipes[1]
Density (Predicted) 1.434 ± 0.06 g/cm³MySkinRecipes[1]
Storage Conditions 2-8°C, under inert gasMySkinRecipes[1]

A comprehensive list of suppliers can be found on various chemical sourcing platforms. It is recommended to request a certificate of analysis (CoA) from the supplier to confirm the purity and identity of the material before use.

Synthesis and Purification: A Detailed Protocol

The synthesis of this compound can be achieved through a multi-step process, often starting from commercially available pyridine derivatives. A general and adaptable synthetic strategy is outlined below, based on established methodologies for the preparation of substituted pyridines.

Synthetic Pathway

A plausible synthetic route involves the selective reduction of a carboxylic acid or ester functionality at the 3-position of a corresponding 2-chloro-5-fluoropyridine precursor. This approach is advantageous as it often proceeds with good yield and selectivity.

Synthesis_Pathway A 2,6-Dichloro-5-fluoronicotinic acid B 2-Chloro-5-fluoronicotinic acid A->B Selective Dechlorination C Methyl 2-chloro-5-fluoronicotinate B->C Esterification (MeOH, H+) D This compound C->D Reduction (e.g., LiAlH4 or NaBH4)

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Selective Dechlorination of 2,6-Dichloro-5-fluoronicotinic acid

This step can be adapted from the general procedure described in patent EP1626045A1 for the selective reduction of a chlorine atom at the 6-position of a pyridine ring.[2]

  • To a solution of 2,6-dichloro-5-fluoronicotinic acid in a suitable protic solvent (e.g., methanol or ethanol), add a palladium catalyst (e.g., Pd/C).

  • Pressurize the reaction vessel with hydrogen gas (typically 1-5 atm) or use a hydrogen transfer reagent (e.g., ammonium formate).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to yield crude 2-chloro-5-fluoronicotinic acid.

Step 2: Esterification of 2-Chloro-5-fluoronicotinic acid

  • Dissolve the crude 2-chloro-5-fluoronicotinic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture for several hours until the esterification is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude methyl 2-chloro-5-fluoronicotinate.

Step 3: Reduction of Methyl 2-chloro-5-fluoronicotinate

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of a reducing agent (e.g., lithium aluminum hydride or sodium borohydride) in an anhydrous ether solvent (e.g., THF or diethyl ether).

  • Cool the suspension to 0°C.

  • Slowly add a solution of crude methyl 2-chloro-5-fluoronicotinate in the same anhydrous solvent to the cooled suspension.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC or LC-MS).

  • Carefully quench the reaction by the sequential addition of water and an aqueous base solution (e.g., 15% NaOH).

  • Filter the resulting precipitate and wash it with the reaction solvent.

  • Dry the combined filtrate and washings over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude this compound.

Experimental Protocol: Purification

The crude product can be purified by column chromatography on silica gel.

  • Prepare the Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent system (e.g., hexanes/ethyl acetate).

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with a low percentage of ethyl acetate in hexanes and gradually increasing the ethyl acetate concentration.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound as a solid.

Spectroscopic Characterization

Data TypeExpected Features
¹H NMR Aromatic protons on the pyridine ring, a singlet for the benzylic CH₂ group, and a broad singlet for the hydroxyl proton. The fluorine atom will cause splitting of adjacent proton signals.
¹³C NMR Aromatic carbons of the pyridine ring, with the carbon attached to the fluorine exhibiting a large C-F coupling constant. A signal for the benzylic carbon (CH₂OH).
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (161.56 g/mol ), with a characteristic isotopic pattern for a molecule containing one chlorine atom.

For reference, the ¹H and ¹³C NMR spectra of a structurally similar compound are available in the supporting information of a Royal Society of Chemistry publication.[3]

Applications in Drug Discovery and Agrochemicals

This compound is a valuable intermediate in the synthesis of various bioactive molecules, primarily due to the versatile reactivity of its functional groups.

Role as a Key Building Block

Applications A This compound B Oxidation to Aldehyde/Carboxylic Acid A->B C Nucleophilic Substitution of Chlorine A->C D Derivatization of Hydroxyl Group A->D E Bioactive Molecules B->E C->E D->E

Caption: Reactivity and derivatization of this compound.

The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, providing a key synthon for further elaboration. The chlorine atom can be displaced by various nucleophiles, and the fluorine atom can also participate in nucleophilic aromatic substitution reactions, though typically under more forcing conditions. The hydroxyl group itself can be readily derivatized to form ethers, esters, or halides.

Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Ligands

A significant application of this intermediate is in the synthesis of ligands for nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a variety of neurological and psychiatric disorders, making them attractive targets for drug discovery. The 2-chloro-5-fluoropyridine moiety is a common structural motif in many potent and selective nAChR ligands. Its presence can influence the binding affinity and selectivity of the final compound for different nAChR subtypes.

Conclusion

This compound is a commercially available and synthetically versatile building block with significant applications in medicinal chemistry and agrochemical research. Its unique substitution pattern provides multiple avenues for chemical modification, enabling the synthesis of diverse libraries of compounds for biological screening. The detailed synthetic and purification protocols provided in this guide, along with an understanding of its chemical reactivity, will empower researchers to effectively utilize this important intermediate in their drug discovery and development programs.

References

starting materials for (2-Chloro-5-fluoropyridin-3-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (2-Chloro-5-fluoropyridin-3-yl)methanol: Starting Materials and Synthetic Strategies

Introduction

This compound is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its utility stems from the specific arrangement of its functional groups: a reactive hydroxymethyl group, a halogenated pyridine core, and the presence of both chloro and fluoro substituents which can modulate the physicochemical properties and biological activity of the final products. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the rationale behind the chosen synthetic strategies.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached from several key precursors. The choice of starting material is often dictated by factors such as commercial availability, cost, and the desired scale of the synthesis. The two most direct and widely employed strategies involve the reduction of either 2-chloro-5-fluoronicotinic acid or 2-chloro-5-fluoropyridine-3-carbaldehyde.

Starting MaterialKey TransformationReagentsAdvantagesDisadvantages
2-Chloro-5-fluoronicotinic acidCarboxylic acid reductionBorane complexes (e.g., BH3·THF), LiAlH4Readily available starting material, straightforward reductionCan require harsher reducing agents, potential for over-reduction
2-Chloro-5-fluoropyridine-3-carbaldehydeAldehyde reductionNaBH4, LiAlH4Milder reaction conditions, high yieldsStarting material may be less accessible or more expensive than the acid

Route 1: Reduction of 2-Chloro-5-fluoronicotinic Acid

This is arguably the most common and cost-effective route for the synthesis of this compound, primarily due to the commercial availability of 2-Chloro-5-fluoronicotinic acid.[1] The core of this synthetic approach is the selective reduction of the carboxylic acid functionality to a primary alcohol.

Experimental Protocol

Step 1: Reduction of 2-Chloro-5-fluoronicotinic Acid

  • To a stirred solution of 2-chloro-5-fluoronicotinic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of borane-tetrahydrofuran complex (BH3·THF, 1.5-2.0 eq) at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess borane by the slow addition of methanol.

  • The solvent is then removed under reduced pressure.

  • The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude this compound.

  • Purification is typically achieved by column chromatography on silica gel.

Mechanistic Insights

The reduction of a carboxylic acid with a borane reagent proceeds through the formation of an acyloxyborane intermediate. The borane, a Lewis acid, coordinates to the carbonyl oxygen of the carboxylic acid. This is followed by an intramolecular hydride transfer from the boron to the carbonyl carbon. Subsequent workup with a protic solvent hydrolyzes the resulting borate ester to yield the primary alcohol. The use of borane reagents is advantageous as they are generally selective for carboxylic acids and amides over esters and many other functional groups.

Workflow Diagram

G start 2-Chloro-5-fluoronicotinic acid reagents BH3·THF Anhydrous THF start->reagents 1. reaction Reduction reagents->reaction 2. workup Quenching (Methanol) Aqueous Workup reaction->workup 3. purification Column Chromatography workup->purification 4. product This compound purification->product 5.

Caption: Synthesis via reduction of 2-chloro-5-fluoronicotinic acid.

Route 2: Reduction of 2-Chloro-5-fluoropyridine-3-carbaldehyde

An alternative and often high-yielding approach is the reduction of 2-chloro-5-fluoropyridine-3-carbaldehyde.[2][3][4] This method benefits from the milder conditions typically required for aldehyde reductions.

Experimental Protocol

Step 1: Reduction of 2-Chloro-5-fluoropyridine-3-carbaldehyde

  • Dissolve 2-chloro-5-fluoropyridine-3-carbaldehyde (1.0 eq) in a suitable protic solvent such as methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH4, 1.0-1.2 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring for completion by TLC or HPLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography if necessary.

Mechanistic Insights

The reduction of an aldehyde with sodium borohydride is a classic example of a nucleophilic addition reaction. The hydride ion (H⁻), delivered from the borohydride, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of an alkoxide intermediate, which is then protonated by the solvent during the workup to give the primary alcohol. Sodium borohydride is a mild and selective reducing agent, making it ideal for this transformation, as it will not reduce other potentially present functional groups like esters or nitriles.

Workflow Diagram

G start 2-Chloro-5-fluoropyridine-3-carbaldehyde reagents NaBH4 Methanol/Ethanol start->reagents 1. reaction Reduction reagents->reaction 2. workup Quenching (Water) Aqueous Workup reaction->workup 3. purification Column Chromatography (if necessary) workup->purification 4. product This compound purification->product 5.

Caption: Synthesis via reduction of 2-chloro-5-fluoropyridine-3-carbaldehyde.

Synthesis of Precursors

For researchers who need to synthesize the starting materials themselves, several routes are available.

Synthesis of 2-Chloro-5-fluoronicotinic Acid

One common method for the synthesis of 2-chloro-5-fluoronicotinic acid is the selective dechlorination of 2,6-dichloro-5-fluoronicotinic acid.[5][6] This precursor can be prepared from 2,6-dihydroxy-5-fluoronicotinic acid esters.[7]

A patented method describes the direct catalytic hydrogenation of 2,6-dichloro-5-fluoronicotinates to selectively remove the chlorine atom at the 6-position.[5] This reaction can be carried out using catalysts such as Lindlar's catalyst, Raney nickel, or palladium on carbon in the presence of a base like triethylamine.[5]

Synthesis of 2-Chloro-5-fluoropyridine-3-carbaldehyde

The synthesis of 2-chloro-5-fluoropyridine-3-carbaldehyde can be achieved through the oxidation of this compound. However, for a de novo synthesis, a common route involves the formylation of a suitable pyridine precursor. Another approach is the reduction of a corresponding nicotinonitrile derivative. For instance, 2-chloro-5-fluoronicotinonitrile can be synthesized from 2-chloro-5-fluoronicotinaldehyde, which itself can be prepared from 2-chloro-5-fluoronicotinic acid.[8][9]

Conclusion

The synthesis of this compound is most efficiently achieved through the reduction of either 2-chloro-5-fluoronicotinic acid or 2-chloro-5-fluoropyridine-3-carbaldehyde. The choice between these two primary starting materials will depend on their commercial availability, cost, and the specific requirements of the research or development project. For large-scale synthesis, the route starting from the more readily available 2-chloro-5-fluoronicotinic acid is often preferred. Both methods utilize well-established and reliable reduction methodologies, providing researchers with robust options for accessing this valuable synthetic intermediate.

References

The Strategic Core of Modern Chemistry: A Guide to Key Intermediates in Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Key Intermediates

In the complex, multi-step syntheses that define the pharmaceutical and agrochemical industries, the final active ingredient is the culmination of a carefully orchestrated sequence of chemical transformations.[1] At the heart of this process lie the key intermediates : stable, isolable compounds that serve as critical building blocks on the path from simple raw materials to complex, high-value molecules.[2][3] The strategic selection and efficient synthesis of these intermediates are paramount, directly influencing the overall yield, purity, cost-effectiveness, and scalability of the final product.[4][5] This guide provides a technical overview of the major classes of intermediates that form the backbone of these vital industries, offering insights into their synthesis, the rationale behind their use, and their application in market-leading products.

From a process chemistry perspective, a well-designed synthetic route hinges on robust intermediates. They represent strategic "camps" on the ascent to a complex molecular target, allowing for purification, characterization, and quality control at various stages. This modular approach simplifies complex manufacturing processes and mitigates the risk of costly failures in the final steps.[4]

Chapter 1: Heterocyclic Scaffolds - The Architectural Foundation of Bioactivity

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are arguably the most important class of intermediates.[6] Their prevalence is staggering; over 85% of all biologically active chemical entities contain a heterocycle.[6][7] Their unique electronic and steric properties allow them to form crucial interactions with biological targets like enzymes and receptors.[8]

Pyridine Derivatives: Versatility in Action

The pyridine ring is a fundamental scaffold found in approximately 20% of the top 200 drugs.[9] Its nitrogen atom provides a site for hydrogen bonding and alters the electronic distribution of the ring, making it a versatile platform for building active pharmaceutical ingredients (APIs).[10][11]

A prime example is 2-Chloro-5-methylpyridine , a key intermediate in the synthesis of several neonicotinoid insecticides, including imidacloprid and acetamiprid.[12] Its synthesis is a critical industrial process, with various routes developed to optimize yield and minimize hazardous byproducts.

Experimental Protocol: Synthesis of 2-Chloro-5-methylpyridine

This protocol outlines a modern, two-step synthesis designed to improve safety and yield over traditional methods.[12]

Step 1: Chlorination of 3-amino-5-methylpyridine

  • In a suitable reaction vessel, mix 3-amino-5-methylpyridine (1 mol), ferric chloride (0.001 mol), and an organic solvent (a 1:1 mixture of N,N-dimethylformamide and dichloroethane).

  • Cool the mixture to 10°C.

  • Introduce chlorine gas (0.49 mol) over a period of 2 hours, maintaining the temperature.

  • After the reaction is complete, remove excess hydrogen chloride under reduced pressure.

  • Distill the mixture to obtain 2-chloro-3-amino-5-methylpyridine.

    • Causality: The use of ferric chloride as a catalyst facilitates the electrophilic aromatic substitution of chlorine onto the pyridine ring. The specific solvent system and low temperature help to control the reaction rate and minimize side-product formation.

Step 2: Diazotization and Deamination

  • Mix the 2-chloro-3-amino-5-methylpyridine (1 mol) from Step 1 with tetrabutylammonium bromide and a 48% concentrated sulfuric acid solution.

  • Cool the mixture to -8°C.

  • Add a 28% sodium nitrite solution over 30 minutes to form the diazonium salt.

  • After 1.8 hours, add a composite catalyst and warm the reaction to 32°C for 2 hours.

  • Extract the product with dichloroethane and purify to yield 2-Chloro-5-methylpyridine.

    • Causality: The diazotization reaction, followed by reduction (deamination), is a classic method for removing an amino group. The precise temperature control is critical to prevent the unstable diazonium salt from decomposing uncontrollably. The phase-transfer catalyst (tetrabutylammonium bromide) facilitates the reaction between the aqueous and organic phases.

Pyrazole Derivatives: A Pillar of Agrochemicals

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This scaffold is a cornerstone of the agrochemical industry, found in numerous herbicides, fungicides, and insecticides.[13][14] For instance, Pyrazole-1,3-dimethyl-5-phenoxy-4-carboxaldehyde oxime is a vital intermediate for the acaricide fenpyroximate.[15] The synthesis of pyrazole derivatives often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[16]

G cluster_start Starting Materials Hydrazine Hydrazine Derivatives Condensation Cyclocondensation Reaction Hydrazine->Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Condensation Pyrazole Substituted Pyrazole Core Condensation->Pyrazole Formation of N-N bond and ring closure API Final Agrochemical or Pharmaceutical API Pyrazole->API Further Functionalization

Chapter 2: Chiral Building Blocks - The Essence of Stereospecificity

In pharmaceuticals, the three-dimensional arrangement of atoms (stereochemistry) is critical. Often, only one of a molecule's two mirror images (enantiomers) provides the desired therapeutic effect, while the other may be inactive or even harmful.[17] This reality makes the synthesis of enantiopure compounds essential, and chiral amines are among the most valuable and versatile building blocks for this purpose.[18][19] They are integral components of numerous drugs and serve as ligands or catalysts in asymmetric synthesis.[20]

The development of catalytic asymmetric methods to produce chiral amines has been a major focus of synthetic organic chemistry.[20][21] These methods aim to create a single desired enantiomer in high yield and purity, avoiding the wasteful separation of racemic mixtures.

Catalytic Asymmetric Synthesis of α-Chiral Amines

One powerful strategy involves the copper-catalyzed addition of dialkylzinc reagents to N-phosphinoylimines, using a chiral ligand to direct the stereochemical outcome.[22]

Workflow: Asymmetric Synthesis of an α-Chiral Amine

  • Imine Formation: A prochiral aldehyde or ketone is condensed with a primary amine (often protected, e.g., with a phosphinoyl group) to form an imine.

  • Catalyst Preparation: A copper salt (e.g., Cu(OTf)₂) is complexed with a chiral ligand (e.g., a bis(phosphine) monoxide like BozPHOS).

  • Asymmetric Addition: The imine substrate is treated with a dialkylzinc reagent in the presence of the chiral copper catalyst. The chiral ligand creates a stereochemically defined environment, forcing the alkyl group to add to one face of the imine preferentially.

  • Deprotection: The protecting group on the nitrogen is removed under mild conditions to yield the final, enantiomerically enriched primary or secondary amine.

  • Trustworthiness through Mechanism: The success of this protocol relies on the formation of a well-defined chiral catalytic species. The ligand's specific geometry dictates the facial selectivity of the nucleophilic attack on the imine C=N bond, ensuring a reproducible and high enantiomeric excess (ee). The choice of the N-phosphinoyl protecting group is also key, as it activates the imine for nucleophilic attack and can be removed without racemization.[22]

Table 1: Comparison of Ligands in Asymmetric Addition to an N-phosphinoylimine

Entry Ligand Alkylating Reagent Yield (%) Enantiomeric Excess (ee, %) Reference
1 Me-DuPHOS Et₂Zn 95 85 [22]
2 BozPHOS (Me-DuPHOS monoxide) Et₂Zn 98 96 [22]
3 Me-DuPHOS Me₂Zn 90 70 [22]

| 4 | BozPHOS (Me-DuPHOS monoxide) | Me₂Zn | 96 | 94 |[22] |

The data clearly shows that the BozPHOS ligand provides significantly higher enantioselectivity, particularly with the less reactive dimethylzinc reagent, making it a more authoritative and trustworthy choice for this transformation.[22]

G cluster_reaction Asymmetric Reductive Amination Prochiral_Ketone Prochiral Ketone Reaction_Step Reaction Prochiral_Ketone->Reaction_Step Chiral_Catalyst Chiral Catalyst (e.g., Cu-BozPHOS) Chiral_Catalyst->Reaction_Step Amine_Donor Amine Donor Amine_Donor->Reaction_Step Chiral_Amine Enantiopure Chiral Amine Reaction_Step->Chiral_Amine High e.e.

Chapter 3: Fluorinated Intermediates - Enhancing Molecular Properties

The introduction of fluorine into a molecule can have profound effects on its biological properties.[23] The high electronegativity and small size of the fluorine atom can alter a molecule's metabolic stability, binding affinity, and lipophilicity.[23][24] Consequently, approximately 20% of all pharmaceuticals are fluorinated compounds.[25] This has driven high demand for versatile, fluorinated intermediates.

The Trifluoromethyl (-CF₃) Group

The trifluoromethyl group is a common fluorine-containing substituent used to block metabolic oxidation and increase lipophilicity, which can improve a drug's ability to cross cell membranes.[24][25] Benzotrifluoride, for example, is a key intermediate produced industrially by reacting benzotrichloride with hydrogen fluoride (HF).

The development of reagents for the direct introduction of a -CF₃ group has been a significant area of research. So-called "shelf-stable electrophilic trifluoromethylating reagents" (e.g., Togni or Umemoto reagents) have become invaluable tools for late-stage functionalization, allowing medicinal chemists to introduce this important group into complex molecules.[26][27]

The Role of Fluorine in Drug Design:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C-F bond can prevent oxidation by enzymes like Cytochrome P450, prolonging the drug's half-life in the body.[25][28]

  • Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of a molecule, potentially leading to stronger, more favorable interactions with a protein target.[23]

  • Lipophilicity & Permeability: Strategic fluorination can increase a molecule's lipophilicity, which often enhances its ability to pass through biological membranes and reach its site of action.[29]

Conclusion: The Evolving Landscape of Intermediate Synthesis

The synthesis of key intermediates is a dynamic field that is central to innovation in both the pharmaceutical and agrochemical sectors. The drive for more efficient, cost-effective, and sustainable manufacturing processes continually pushes chemists to develop novel synthetic routes and catalysts. Emerging trends such as biocatalysis, which uses enzymes like transaminases for chiral amine synthesis, and continuous flow chemistry are reshaping industrial production, offering greener and more efficient alternatives to traditional batch processing.[9][30] As our understanding of molecular biology deepens, the demand for new, complex, and highly functionalized intermediates will only continue to grow, ensuring that this field remains at the forefront of chemical science.

References

An In-Depth Technical Guide to the Development of Bioactive Molecules: Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless growth of the global population necessitates a continuous increase in agricultural productivity. However, weeds pose a significant threat to crop yields, competing for essential resources like sunlight, water, and nutrients.[1] Chemical herbicides have become an indispensable tool in modern agriculture for managing weed infestations.[2] The development of new, effective, and environmentally benign herbicides is a complex and multidisciplinary endeavor, driven by the need to overcome challenges such as the evolution of herbicide-resistant weeds.[1][3] In fact, no herbicide with a new mode of action has been introduced to the market in the last three decades.[4]

This guide provides a comprehensive technical overview of the intricate process of discovering and developing bioactive molecules for use as herbicides. It is intended for researchers, scientists, and professionals in the field of drug and agrochemical development, offering insights into the key stages, from initial target identification to the final formulation of a commercial product.

Target Identification and Validation: The Foundation of Herbicide Discovery

The journey to a new herbicide begins with the identification of a suitable molecular target within the plant. An ideal target is a protein or enzyme that is essential for the plant's survival but is absent or significantly different in crops and non-target organisms, ensuring selectivity.[5][6]

Mechanisms of Action: A Diverse Arsenal

Commercial herbicides operate through a variety of mechanisms of action (MOA), which describe the specific biochemical or physiological processes they disrupt.[7] Understanding these mechanisms is crucial for discovering new herbicides and managing resistance.[8]

Key Herbicide Modes of Action Include:

  • Amino Acid Synthesis Inhibition: These herbicides block enzymes crucial for the production of essential amino acids, leading to plant starvation.[9][10] A prominent example is glyphosate, which inhibits the EPSP synthase enzyme in the shikimate pathway.[7]

  • Photosynthesis Inhibition: A large number of herbicides disrupt photosynthesis by binding to proteins within the photosynthetic electron transport chain, such as the D1 protein in photosystem II.[9][11] This leads to a halt in energy production and the generation of destructive reactive oxygen species.[12]

  • Lipid Synthesis Inhibition: These herbicides target enzymes like acetyl-CoA carboxylase (ACCase), which is vital for the synthesis of fatty acids necessary for cell membrane formation, particularly in grasses.[9][10]

  • Cell Growth and Division Inhibition: This class of herbicides interferes with processes like microtubule assembly, which is essential for cell division and growth.[9][11]

  • Pigment Inhibition: These herbicides block the synthesis of carotenoids, which protect chlorophyll from photo-destruction.[12] This results in white or bleached plant tissue.[12]

  • Cell Membrane Disruption: Certain herbicides generate highly reactive molecules that destroy cell membranes, leading to rapid cell leakage and death.[12]

  • Growth Regulation (Synthetic Auxins): These compounds mimic natural plant hormones, causing uncontrolled and disorganized growth that ultimately leads to the plant's demise.[10]

Identifying Novel Targets

The search for new herbicide targets is an ongoing effort to combat resistance and improve safety profiles.[13] Modern approaches to target discovery include:

  • Genomics and Molecular Genetics: By systematically inactivating genes in model plants like Arabidopsis thaliana, researchers can identify genes essential for survival.[5] These essential genes then become potential herbicide targets.[5]

  • Metabolomics: Analyzing the metabolic profile of plants treated with a potential herbicide can reveal which biochemical pathways are disrupted, providing clues to the herbicide's mechanism of action.[14]

  • Natural Products: Many potent phytotoxins are produced by plants and microorganisms.[8] These natural compounds can serve as inspiration for new synthetic herbicides or be used directly as bioherbicides.[15]

Target Validation Workflow

Once a potential target is identified, it must be validated to ensure it is a viable candidate for herbicide development.

Target_Validation_Workflow cluster_0 Target Identification cluster_1 Target Validation cluster_2 Decision T_ID Genomic/Metabolomic Screening Natural Product Discovery Essentiality Gene Knockout/ Antisense Studies T_ID->Essentiality Essential Gene? Selectivity Comparative Genomics/ Enzyme Assays (Crop vs. Weed) Essentiality->Selectivity Selective Target? Druggability Structural Biology (X-ray/NMR) Binding Site Analysis Selectivity->Druggability Druggable Pocket? Go_NoGo Go/No-Go Decision for HTS Druggability->Go_NoGo

Caption: A simplified workflow for herbicide target validation.

High-Throughput Screening and Hit Identification

With a validated target in hand, the next step is to find molecules that can interact with it and elicit the desired biological response. High-throughput screening (HTS) is a powerful technology that enables the rapid testing of vast libraries of chemical compounds.[16]

Compound Libraries

Screening libraries can be diverse, containing a wide range of chemical structures, or more focused, designed to interact with a specific type of target.[17]

Types of Compound Libraries:

Library TypeDescription
Diverse Libraries Contain a broad range of chemical scaffolds to maximize the chances of finding a novel hit.
Focused Libraries Designed based on known inhibitors of a particular target or family of targets.[17]
Natural Product Libraries Collections of purified compounds or extracts from plants, fungi, and bacteria.[8]
Combinatorial Libraries Synthesized to create a large number of related compounds from a smaller set of building blocks.[17]
Assay Development

A robust and reliable assay is the cornerstone of a successful HTS campaign. The assay must be sensitive, reproducible, and amenable to automation.

Common HTS Assay Formats:

  • In Vitro Enzyme Assays: These assays directly measure the activity of the target enzyme and are well-suited for miniaturization and automation.[18]

  • Cell-Based Assays: These assays use whole cells or tissues to assess the effect of a compound on a biological process within a more complex environment.[5]

  • Whole Organism Assays: In the context of herbicides, this often involves screening compounds on small plants like duckweed (Lemna minor) in microtiter plates.[18]

High-Throughput Screening Protocol

A typical HTS workflow is highly automated to handle the large number of compounds being tested.

Step-by-Step HTS Protocol:

  • Library Preparation: Large collections of chemical compounds are prepared and formatted in microtiter plates.[16]

  • Automated Liquid Handling: Robotic systems precisely dispense tiny amounts of each compound into assay plates.[16]

  • Assay Execution: The target enzyme, cells, or organisms are added to the plates, and the assay is incubated.

  • Signal Detection: A plate reader measures the output of the assay, such as fluorescence, absorbance, or luminescence.[16]

  • Data Analysis: The data is analyzed to identify "hits" – compounds that show significant activity against the target. A statistical value called the Z'-factor is often used to assess the quality of the assay.[16]

Lead Optimization: From Hit to Candidate

A "hit" from an HTS campaign is rarely ready to become a commercial product. It typically requires significant chemical modification to improve its potency, selectivity, and other properties. This iterative process is known as lead optimization.

Structure-Activity Relationship (SAR) Studies

SAR is the cornerstone of lead optimization, exploring the relationship between a molecule's chemical structure and its biological activity.[19] By systematically modifying the structure of a hit compound and testing the resulting analogs, medicinal chemists can identify which parts of the molecule are essential for its activity.[20]

The results of SAR studies can reveal the importance of specific functional groups for binding to the target.[21] For example, the position and type of substituent on a molecule can be crucial for its herbicidal activity.[21]

Rational Herbicide Design

As the SAR for a series of compounds becomes better understood, a more rational approach to design can be employed.[22] Computational tools, such as molecular modeling and quantitative structure-activity relationship (QSAR) analysis, can be used to predict the activity of new molecules before they are synthesized.[19] This can significantly accelerate the optimization process.[22]

Key Optimization Parameters

During lead optimization, a number of parameters are simultaneously evaluated and improved:

  • Potency: The concentration of the compound required to produce a desired effect.

  • Selectivity: The compound's ability to affect the target weed without harming the crop.

  • Absorption and Translocation: The ability of the herbicide to be taken up by the plant and move to its site of action.[9]

  • Metabolic Stability: The compound's resistance to being broken down by the plant's metabolic processes.

  • Physicochemical Properties: Properties like solubility and stability that affect formulation and application.

Lead_Optimization_Cycle Design Design Analogs (SAR, QSAR) Synthesize Synthesize Analogs Design->Synthesize Test Test In Vitro & In Vivo (Potency, Selectivity) Synthesize->Test Analyze Analyze Data Update SAR Test->Analyze Analyze->Design Iterative Improvement

Caption: The iterative cycle of lead optimization in herbicide development.

Formulation and Delivery: Maximizing Efficacy in the Field

The pure, active ingredient of a herbicide is rarely used directly.[23] It must be formulated with other substances to create a product that is effective, safe, and easy to use.[24]

The Purpose of Formulation

Herbicide formulations are designed to:

  • Improve Handling and Application: Allow for uniform distribution of a small amount of active ingredient over a large area.[23]

  • Enhance Efficacy: Improve the absorption and translocation of the herbicide by the target weed.[23]

  • Increase Shelf Life: Protect the active ingredient from degradation during storage.[23]

  • Ensure Safety: Minimize risks to the user and the environment.[24]

Types of Formulations

Herbicides are available in a variety of formulations, each with its own advantages and disadvantages.

Common Herbicide Formulations:

Formulation TypeAbbreviationDescription
Emulsifiable Concentrate ECThe active ingredient is dissolved in an oil-based solvent with an emulsifier, allowing it to be mixed with water.
Wettable Powder WPA dry powder that is mixed with water to form a suspension for spraying.[23]
Water-Dispersible Granule WDG or WGSimilar to a wettable powder, but formulated as granules to reduce dust.
Solution S or SLThe active ingredient is dissolved in water and does not require agitation.[23]
Suspension Concentrate SCA stable suspension of the solid active ingredient in a liquid, usually water.
Oil Dispersion ODThe active ingredient is suspended in an oil-based carrier, which can improve leaf penetration.[24]
Controlled-Release Formulations

A key area of innovation in herbicide formulation is the development of controlled-release systems.[25] These formulations are designed to release the active ingredient slowly over time, which can:

  • Reduce the number of applications required.

  • Minimize environmental contamination from runoff and leaching.[25]

  • Improve the safety profile of the herbicide.

Materials used in controlled-release formulations include polymers, clays, and nanoparticles.[25][26]

Regulatory and Environmental Considerations

The development of a new herbicide is a highly regulated process. Before a new product can be brought to market, it must undergo extensive testing to ensure its safety for humans, non-target organisms, and the environment.[27]

Ecotoxicology and Environmental Fate

Regulatory agencies require a comprehensive set of data on the environmental fate and toxicological effects of a new herbicide.[27]

Key Environmental Studies:

  • Soil Persistence and Mobility: How long the herbicide remains in the soil and its potential to leach into groundwater.[28]

  • Aquatic Toxicology: The effects of the herbicide on fish, invertebrates, and aquatic plants.[29]

  • Non-Target Organism Toxicity: The potential harm to birds, mammals, and beneficial insects.

  • Biodegradation: The breakdown of the herbicide by microorganisms in the soil and water.[30]

Human Health Risk Assessment

A thorough evaluation of the potential risks to human health is also required. This includes studies on:

  • Acute Toxicity: The short-term effects of exposure to the herbicide.

  • Chronic Toxicity: The long-term effects of repeated exposure.

  • Carcinogenicity and Mutagenicity: The potential for the herbicide to cause cancer or genetic mutations.

Resistance Management

The repeated use of herbicides with the same mode of action can lead to the evolution of resistant weed populations.[10] Herbicide manufacturers and regulatory agencies work together to develop resistance management strategies, such as rotating herbicides with different modes of action.[3]

Conclusion

The development of new bioactive molecules for use as herbicides is a long, complex, and expensive process that requires a deep understanding of plant biology, chemistry, and environmental science. From the initial identification of a molecular target to the final formulation of a commercial product, each stage presents its own unique set of challenges and opportunities. As the need for sustainable and effective weed management solutions continues to grow, innovation in the field of herbicide discovery will remain a critical component of global food security.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of (2-Chloro-5-fluoropyridin-3-yl)methanol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Chloro-5-fluoropyridin-3-yl)methanol has emerged as a highly versatile and valuable building block in the fields of medicinal chemistry and agrochemical research. Its utility stems from a strategically functionalized pyridine core, featuring a nucleophilic hydroxymethyl group for derivatization, a reactive chlorine atom at the 2-position amenable to substitution and cross-coupling reactions, and a fluorine atom at the 5-position that modulates the electronic properties and metabolic stability of resulting compounds. This guide provides an in-depth exploration of the synthetic applications of this intermediate, complete with detailed experimental protocols, mechanistic insights, and a focus on its role in the construction of complex bioactive molecules, particularly kinase inhibitors.

Introduction: A Multifunctional Synthetic Intermediate

The pyridine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved therapeutics.[1] The specific substitution pattern of this compound offers a trifecta of synthetic handles, making it a sought-after precursor for creating diverse molecular libraries.[2]

  • The Hydroxymethyl Group (-CH₂OH): Positioned at C3, this primary alcohol is a versatile nucleophile and a key site for functionalization. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted into an electrophilic center, providing a primary vector for molecular elaboration.[3]

  • The Chloro Group (-Cl): Located at the C2 position, this halogen is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen. It also serves as an excellent handle for various palladium-catalyzed cross-coupling reactions.[4]

  • The Fluoro Group (-F): The fluorine atom at C5 enhances metabolic stability and can improve binding affinity to target proteins through favorable electrostatic interactions.[3] Its strong electron-withdrawing nature further influences the reactivity of the pyridine ring.

This unique combination makes this compound a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other functional materials.[5][6]

Core Synthetic Transformations and Applications

The synthetic utility of this compound can be categorized by the transformations of its key functional groups. The following diagram illustrates the primary synthetic pathways originating from this building block.

Synthetic_Utility cluster_main cluster_derivatives Primary Derivatives cluster_applications Key Applications start This compound aldehyde 2-Chloro-5-fluoro-pyridine-3-carbaldehyde start->aldehyde Oxidation (PCC, DMP) acid 2-Chloro-5-fluoronicotinic Acid start->acid Direct Oxidation (e.g., TEMPO) halide (2-Chloro-5-fluoropyridin-3-yl)methyl halide start->halide Halogenation (SOCl₂, PBr₃) snar C2-Substituted Products (Nucleophilic Aromatic Substitution) start->snar SNAr with Nu⁻ (e.g., R₂NH) ester_ether Esters / Ethers start->ester_ether Esterification / Etherification aldehyde->acid Oxidation (KMnO4, Jones) amide Amide Derivatives (e.g., Kinase Inhibitors) acid->amide Amide Coupling (HATU, T3P) acid->snar SNAr with Nu⁻ (e.g., R₂NH)

Caption: Key synthetic pathways originating from this compound.

Reactions of the Hydroxymethyl Group

The primary alcohol is typically the first point of modification, converting the nucleophilic hydroxyl into other functional groups poised for subsequent reactions.

A. Oxidation to Aldehydes and Carboxylic Acids The controlled oxidation of the hydroxymethyl group yields either the corresponding carbaldehyde or nicotinic acid derivative. The latter, 2-chloro-5-fluoronicotinic acid, is a pivotal intermediate for constructing amide bonds, a common linkage in pharmaceutical agents.[7] This transformation is fundamental for incorporating the pyridine scaffold into peptide-like structures or for coupling with various amine-containing fragments.

B. Conversion to an Electrophilic Halide Treatment with halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) converts the alcohol into a highly reactive benzylic-type halide. This creates a potent electrophilic site for SN2 reactions with a wide range of nucleophiles, enabling the introduction of ethers, thioethers, azides, and other functionalities.

Reactions of the Pyridine Core

The substituted pyridine ring offers robust opportunities for building molecular complexity, primarily through reactions at the C2-chloro position.

A. Nucleophilic Aromatic Substitution (SNAr) The chlorine atom at the 2-position is readily displaced by nucleophiles. This reaction is central to the synthesis of many kinase inhibitors, where an amine-containing fragment is introduced at this position to interact with the hinge region of the kinase ATP-binding site.[8]

B. Palladium-Catalyzed Cross-Coupling The C-Cl bond can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These methods allow for the formation of C-C and C-N bonds, attaching aryl, heteroaryl, or complex alkyl groups to the pyridine core, which is a key strategy for exploring structure-activity relationships (SAR) during lead optimization.[4]

Application in Kinase Inhibitor Synthesis

A significant application of this compound is in the synthesis of small-molecule kinase inhibitors.[7][9] Kinases are crucial enzymes in cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[1] The scaffold derived from this building block is well-suited to target the ATP-binding pocket of many kinases.

Kinase_Inhibitor_Scaffold cluster_scaffold General Kinase Inhibitor Structure cluster_target Kinase ATP Pocket scaffold <this compound Core> r1 R¹ Group (Vector for solubility, selectivity) scaffold->r1 Derived from -CH₂OH group (e.g., Amide Linkage) r2 R² Group (Hinge-binding element) scaffold->r2 Attached at C2 (via SNAr or Cross-Coupling) pocket Solvent-Exposed Region r1->pocket Interaction hinge Hinge Region (H-bonding) r2->hinge Interaction

Caption: General strategy for kinase inhibitor design using the title compound.

The typical synthetic strategy involves:

  • Oxidation: The hydroxymethyl group is oxidized to a carboxylic acid.

  • Amide Coupling: The resulting acid is coupled with a desired amine (R¹-NH₂), often a fragment designed to interact with the solvent-exposed region of the kinase.

  • SNAr or Cross-Coupling: The chlorine at C2 is replaced with a hinge-binding moiety (R²), frequently an amine or substituted heterocycle, to complete the pharmacophore.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for researchers in a controlled laboratory setting. All procedures should be performed by trained personnel with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Protocol 1: Oxidation to 2-Chloro-5-fluoronicotinic Acid

This protocol describes a common method for converting the primary alcohol to the corresponding carboxylic acid, a crucial intermediate for amide couplings.

ParameterDetails
Reactants This compound (1.0 eq.), Jones Reagent (CrO₃/H₂SO₄/acetone, ~2.0 eq.)
Solvent Acetone
Temperature 0 °C to Room Temperature
Time 2-4 hours
Workup Quenching with isopropanol, filtration, extraction, and crystallization

Step-by-Step Procedure:

  • Dissolve this compound (1.0 eq.) in acetone in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution, maintaining the internal temperature below 10 °C. The color will change from orange to a dark green/brown.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

  • Upon completion, cool the mixture back to 0 °C and quench the excess oxidant by the careful, dropwise addition of isopropanol until the orange color disappears completely.

  • Filter the mixture through a pad of Celite® to remove chromium salts, washing the pad with additional acetone.

  • Concentrate the filtrate under reduced pressure to remove most of the acetone.

  • Dilute the residue with water and extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 2-Chloro-5-fluoronicotinic acid, which can be purified by recrystallization.

Protocol 2: Amide Coupling with an Exemplary Amine

This protocol details the formation of an amide bond using the acid from Protocol 1 and a generic primary amine, a key step in synthesizing many bioactive molecules.[7]

ParameterDetails
Reactants 2-Chloro-5-fluoronicotinic acid (1.0 eq.), Primary Amine (R-NH₂, 1.1 eq.), T3P® (Propanephosphonic acid anhydride, 50 wt% in EtOAc, 1.5 eq.), Triethylamine (3.0 eq.)
Solvent Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Temperature 0 °C to Room Temperature
Time 12-16 hours
Workup Aqueous wash, extraction, and column chromatography

Step-by-Step Procedure:

  • To a solution of 2-Chloro-5-fluoronicotinic acid (1.0 eq.) and the desired primary amine (1.1 eq.) in anhydrous DCM, add triethylamine (3.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add T3P® solution (1.5 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol demonstrates the displacement of the C2-chloride with an amine, a common strategy for installing a hinge-binding motif for kinase inhibitors.

ParameterDetails
Reactants This compound derivative (1.0 eq.), Amine (R¹R²NH, 1.5-2.0 eq.), Base (e.g., K₂CO₃ or DIPEA, 2.0-3.0 eq.)
Solvent N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane
Temperature 80-120 °C
Time 4-24 hours
Workup Dilution with water, extraction, and column chromatography

Step-by-Step Procedure:

  • In a sealable reaction vessel, combine the this compound derivative (1.0 eq.), the desired amine (1.5 eq.), and potassium carbonate (2.0 eq.) in DMF.

  • Seal the vessel and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS. The reaction may take between 4 to 24 hours depending on the nucleophilicity of the amine.

  • After completion, cool the reaction mixture to room temperature and dilute with a large volume of water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to yield the C2-aminated pyridine derivative.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. The distinct reactivity of its three functional groups—the hydroxymethyl, the chloro, and the fluoro substituents—provides chemists with a reliable and adaptable platform for the efficient construction of complex molecular architectures. Its demonstrated success in the synthesis of kinase inhibitors and other bioactive compounds underscores its importance for researchers, scientists, and drug development professionals aiming to accelerate the discovery of novel therapeutic and agrochemical agents.

References

The Strategic Application of (2-Chloro-5-fluoropyridin-3-yl)methanol in the Synthesis of Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(2-Chloro-5-fluoropyridin-3-yl)methanol , a functionalized pyridine derivative, has emerged as a pivotal precursor in the synthesis of complex heterocyclic compounds. Its strategic substitution pattern—a reactive chlorine atom at the 2-position, an electron-withdrawing fluorine atom at the 5-position, and a versatile hydroxymethyl group at the 3-position—offers a unique combination of reactivity and structural control. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights, to empower researchers in medicinal chemistry and drug discovery.

The pyridine core is a well-established motif in a multitude of approved pharmaceuticals. The introduction of fluorine can significantly enhance metabolic stability and binding affinity, while the chloro and hydroxymethyl groups serve as handles for a variety of chemical transformations.[1] This makes this compound a highly sought-after building block for constructing novel molecular architectures with therapeutic potential.[2]

I. Synthesis and Physicochemical Properties of the Precursor

A robust and scalable synthesis of this compound is crucial for its widespread application. While several synthetic routes have been reported in the patent literature, a common approach involves the selective reduction of a precursor like ethyl 2-chloro-5-fluoronicotinate.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of related pyridine derivatives.[3]

Materials:

  • Ethyl 2,6-dichloro-5-fluoronicotinate

  • Zinc powder

  • Acetic acid

  • Water

  • Sodium bicarbonate (5% aqueous solution)

  • Ethyl acetate

  • Saturated sodium chloride aqueous solution (brine)

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

  • Anhydrous tetrahydrofuran (THF) or Methanol

  • Hydrochloric acid (1M)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

Step 1: Reductive Dechlorination of Ethyl 2,6-dichloro-5-fluoronicotinate

  • In a round-bottom flask, dissolve ethyl 2,6-dichloro-5-fluoronicotinate in a mixture of acetic acid and water.

  • Cool the solution in an ice bath and add zinc powder portion-wise with stirring.

  • Allow the reaction to stir at room temperature, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • To the residue, add a 5% aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield crude ethyl 2-chloro-5-fluoronicotinate.

Step 2: Reduction of the Ester to the Alcohol

  • Carefully add a reducing agent (e.g., LiAlH₄ in THF or NaBH₄ in methanol) to a cooled solution of the crude ethyl 2-chloro-5-fluoronicotinate from Step 1.

  • Stir the reaction mixture at room temperature until the ester is fully consumed (monitored by TLC).

  • Quench the reaction cautiously by the slow addition of water, followed by 1M hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Physicochemical Data:

PropertyValue
Molecular Formula C₆H₅ClFNO
Molecular Weight 161.56 g/mol
Appearance White to off-white solid
Boiling Point 253.6±35.0 °C (Predicted)[2]
Density 1.434±0.06 g/cm³ (Predicted)[2]
Storage 2-8°C, under inert gas[2]

II. Application in the Synthesis of Fused Heterocyclic Systems

The true utility of this compound lies in its ability to serve as a versatile starting material for the construction of more complex, often biologically active, fused heterocyclic ring systems. The inherent reactivity of the 2-chloro position towards nucleophilic aromatic substitution (SNAr) is a key feature that drives these transformations.

A. Synthesis of Thieno[2,3-b]pyridines

Thienopyridines are a class of compounds known for their diverse biological activities, including antiplatelet and anticancer properties. The following protocol outlines a general strategy for the synthesis of a thieno[2,3-b]pyridine scaffold, adapted from methodologies for related compounds.

Protocol 2: Synthesis of a Thieno[2,3-b]pyridine Derivative

Causality Behind Experimental Choices:

  • Step 1 (Oxidation): The primary alcohol is oxidized to an aldehyde, which is a necessary functional group for the subsequent Gewald reaction. Common oxidizing agents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) are effective for this transformation.

  • Step 2 (Gewald Reaction): This is a classical multi-component reaction for the synthesis of 2-aminothiophenes. The in-situ formed aldehyde reacts with a cyanoacetamide and elemental sulfur in the presence of a base. The base (e.g., morpholine or triethylamine) deprotonates the active methylene compound, initiating the reaction cascade.

  • Step 3 (Intramolecular Cyclization): The amino group of the newly formed thiophene ring acts as a nucleophile, displacing the chlorine atom at the 2-position of the pyridine ring through an intramolecular SNAr reaction to form the fused thienopyridine system.

Workflow Diagram:

G cluster_0 Protocol 2: Thieno[2,3-b]pyridine Synthesis start This compound oxidation Step 1: Oxidation (e.g., MnO₂) start->oxidation aldehyde 2-Chloro-5-fluoronicotinaldehyde oxidation->aldehyde gewald Step 2: Gewald Reaction (Cyanoacetamide, Sulfur, Base) aldehyde->gewald thiophene 2-Amino-3-cyanothiophene derivative gewald->thiophene cyclization Step 3: Intramolecular SNAr Cyclization (Heating) thiophene->cyclization product Thieno[2,3-b]pyridine Derivative cyclization->product

Caption: Workflow for the synthesis of thieno[2,3-b]pyridines.

Experimental Protocol:

Step 1: Oxidation to 2-Chloro-5-fluoronicotinaldehyde

  • Dissolve this compound in a suitable solvent such as dichloromethane or chloroform.

  • Add an excess of activated manganese dioxide (MnO₂).

  • Stir the mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of celite and wash the filter cake with the solvent.

  • Concentrate the filtrate to obtain the crude aldehyde, which can often be used in the next step without further purification.

Step 2: Gewald Reaction

  • In a flask equipped with a condenser, combine the crude 2-chloro-5-fluoronicotinaldehyde, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in ethanol.

  • Add a catalytic amount of a base such as morpholine or triethylamine.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the 2-aminothiophene intermediate.

Step 3: Intramolecular Cyclization

  • Dissolve the 2-aminothiophene intermediate in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Heat the solution at an elevated temperature (e.g., 100-150 °C) to facilitate the intramolecular SNAr reaction.

  • Monitor the formation of the fused product by TLC.

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

B. Synthesis of Fused Pyrimidines and Other Nitrogen-Containing Heterocycles

The versatility of this compound extends to the synthesis of various other fused heterocyclic systems, such as pyridopyrimidines, which are of significant interest in medicinal chemistry as kinase inhibitors.

General Strategy:

The general approach involves the initial conversion of the hydroxymethyl group into a different functional group that can then participate in a cyclization reaction. For example, the alcohol can be converted to an amine, which can then react with a suitable dielectrophile to form a fused pyrimidine ring.

Logical Relationship Diagram:

G cluster_1 General Strategy for Fused N-Heterocycles start This compound functionalization Functional Group Transformation start->functionalization intermediate Key Intermediate (e.g., amine, amide) functionalization->intermediate cyclization Cyclization Reaction intermediate->cyclization cyclization_partner Cyclization Partner (e.g., dielectrophile) cyclization_partner->cyclization product Fused Heterocycle (e.g., Pyridopyrimidine) cyclization->product

Caption: General synthetic logic for fused N-heterocycles.

Protocol 3: Synthesis of a Pyridopyrimidine Precursor

This protocol details the conversion of the hydroxymethyl group to an aminomethyl group, a key step in the synthesis of many fused nitrogen heterocycles.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Mesyl chloride (MsCl)

  • Dichloromethane (DCM)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Triphenylphosphine (PPh₃) or Hydrogen gas with a palladium catalyst

Procedure:

Step 1: Conversion of Alcohol to a Leaving Group

  • Dissolve this compound in DCM and cool in an ice bath.

  • Slowly add thionyl chloride or mesyl chloride.

  • Allow the reaction to warm to room temperature and stir until complete (monitor by TLC).

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude chloride or mesylate.

Step 2: Azide Formation

  • Dissolve the crude product from Step 1 in DMF.

  • Add sodium azide and heat the mixture (e.g., 60-80 °C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry, and concentrate to obtain the crude azide.

Step 3: Reduction of Azide to Amine

  • Staudinger Reduction: Dissolve the crude azide in THF and add triphenylphosphine. Stir at room temperature, then add water and continue stirring to hydrolyze the intermediate aza-ylide.

  • Catalytic Hydrogenation: Alternatively, dissolve the azide in methanol or ethanol and hydrogenate in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • After completion, work up the reaction accordingly to isolate the desired aminomethyl derivative, which can then be used in subsequent cyclization reactions.

III. Mechanistic Considerations: The SNAr Reaction

The successful application of this compound as a precursor for fused heterocycles is largely dependent on the facility of the nucleophilic aromatic substitution (SNAr) reaction at the 2-position.

The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack. The presence of the electron-withdrawing fluorine atom at the 5-position further activates the ring towards SNAr. The reaction proceeds via a two-step addition-elimination mechanism.

  • Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, yielding the substituted product.

The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the electronic properties of the substituents on the pyridine ring.

IV. Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide range of heterocyclic compounds, particularly fused ring systems of interest in drug discovery. Its unique substitution pattern allows for a variety of chemical manipulations, with the SNAr reaction at the 2-position being a key transformation. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers, enabling the efficient and rational design and synthesis of novel heterocyclic molecules with potential therapeutic applications.

V. References

  • Bakhite, E. A., Abdel-Rahman, A. E., & Al-Taifi, E. A. (2003). Synthesis of New Thiopyridines, Thienopyridines, Pyridothienopyrimidines and Pyranothienopyridines with Anticipated Biological Activity. Journal of Chemical Research, 2003(6), 320-321. --INVALID-LINK--

  • MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. Retrieved from --INVALID-LINK--

  • MDPI. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from --INVALID-LINK--

  • MDPI. (2018). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Retrieved from --INVALID-LINK--

  • ResearchGate. (2010). Synthesis of 2-amino-5-fluoropyridine. Retrieved from --INVALID-LINK--

References

The Strategic Application of (2-Chloro-5-fluoropyridin-3-yl)methanol in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Building Block

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical intermediates, (2-Chloro-5-fluoropyridin-3-yl)methanol has emerged as a cornerstone in the synthesis of a new generation of targeted therapies, particularly in the realm of oncology. Its unique trifunctionalized pyridine scaffold, featuring a reactive chlorine atom, a modulating fluorine atom, and a versatile hydroxymethyl group, offers medicinal chemists a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a particular focus on its role in the synthesis of kinase inhibitors. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its derivatization, and present structure-activity relationship (SAR) data to illustrate the impact of this key fragment on biological activity.

The Rationale: Why the 2-Chloro-5-fluoropyridine Scaffold?

The 2-chloro-5-fluoropyridine moiety is not a random assortment of functional groups; each component plays a critical role in shaping the properties of the final drug molecule. Understanding this "causality behind experimental choices" is fundamental to leveraging this building block effectively.

  • The Pyridine Core as a Bioisostere: The pyridine ring is a well-established bioisostere for a phenyl ring in medicinal chemistry. Its nitrogen atom can act as a hydrogen bond acceptor, enhancing interactions with biological targets and improving aqueous solubility, a crucial factor for drug delivery and metabolism.

  • The 2-Chloro Group as a Synthetic Handle: The chlorine atom at the 2-position of the pyridine ring is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a wide range of functional groups, including amines and ethers, which are commonly found in the hinge-binding motifs of kinase inhibitors.

  • The 5-Fluoro Group for Enhanced Drug-like Properties: The incorporation of a fluorine atom at the 5-position offers several advantages:

    • Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the half-life of a drug.

    • Modulation of Basicity: The electron-withdrawing nature of fluorine reduces the basicity of the pyridine nitrogen, which can prevent off-target interactions and improve cell permeability.

    • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target protein's binding pocket, thereby increasing potency.

  • The 3-Hydroxymethyl Group for Versatile Derivatization: The primary alcohol at the 3-position is a versatile functional group that can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group (e.g., mesylate, tosylate) for subsequent nucleophilic displacement. This allows for the introduction of diverse linkers and pharmacophores to explore the structure-activity landscape.

Application in the Synthesis of PI3K/mTOR Inhibitors: The Case of Omipalisib (GSK2126458)

A prominent example showcasing the utility of this compound is in the synthesis of potent phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Omipalisib (GSK2126458) is a powerful dual PI3K/mTOR inhibitor that incorporates the 2-chloro-5-fluoropyridine scaffold. The synthesis of key intermediates for Omipalisib and its analogs often begins with the functionalization of this compound.

Synthetic Workflow Overview

The general strategy for incorporating the this compound-derived fragment into a kinase inhibitor scaffold involves a series of key transformations.

G A This compound B Activation of Hydroxymethyl Group (e.g., Mesylation, Oxidation) A->B Reagents: MsCl, TEA or MnO₂, DCM C Activated Intermediate (e.g., Mesylate, Aldehyde) B->C D Nucleophilic Substitution or Coupling Reaction C->D Nucleophile or Coupling Partner E Key Intermediate with Extended Scaffold D->E F Further Functionalization (e.g., S_NAr, Suzuki Coupling) E->F G Final Bioactive Molecule (e.g., Kinase Inhibitor) F->G

Caption: General synthetic workflow for kinase inhibitors.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for key transformations involving this compound and its derivatives. These protocols are designed to be self-validating, with clear instructions and expected outcomes.

Protocol 1: Oxidation of this compound to 2-Chloro-5-fluoronicotinaldehyde

This protocol describes the oxidation of the primary alcohol to an aldehyde, a key intermediate for subsequent reactions such as reductive amination or Wittig reactions.

Materials:

  • This compound

  • Manganese dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celite®

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M concentration) in a round-bottom flask, add activated manganese dioxide (5-10 eq).

  • Heat the reaction mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the manganese dioxide. Wash the Celite® pad with several portions of dichloromethane.

  • Combine the filtrate and washings and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-Chloro-5-fluoronicotinaldehyde.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Expected Outcome:

The product, 2-Chloro-5-fluoronicotinaldehyde, is typically a white to off-white solid. The yield for this reaction is generally in the range of 80-95%.

Protocol 2: Synthesis of 2-Chloro-5-fluoronicotinonitrile from 2-Chloro-5-fluoronicotinaldehyde

This protocol details the conversion of the aldehyde to a nitrile, which is a versatile functional group in medicinal chemistry.

Materials:

  • 2-Chloro-5-fluoronicotinaldehyde

  • Hydroxylamine hydrochloride

  • Ethanol

  • Water

  • 1,1'-Carbonyldiimidazole (CDI)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a solution of hydroxylamine hydrochloride (1.1 eq) in water, add a solution of 2-Chloro-5-fluoronicotinaldehyde (1.0 eq) in ethanol. A white solid should precipitate.

  • Stir the mixture at room temperature for 1 hour.

  • Add water to the mixture and filter off the white solid (the oxime intermediate).

  • Suspend the obtained solid in anhydrous dichloromethane under a nitrogen atmosphere.

  • Add 1,1'-carbonyldiimidazole (1.2 eq) to the suspension. The mixture should become a clear solution.

  • Heat the reaction mixture at reflux for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel chromatography to obtain the final product, 2-Chloro-5-fluoronicotinonitrile.[1]

Expected Outcome:

2-Chloro-5-fluoronicotinonitrile is typically obtained as a white solid with a yield of around 90%.[1]

Data Presentation: Biological Activity of Derived Kinase Inhibitors

The incorporation of the this compound-derived scaffold has a significant impact on the biological activity of the resulting kinase inhibitors. The following table summarizes the inhibitory activity of Omipalisib (GSK2126458), a prominent example of a drug candidate synthesized using this building block.

CompoundTarget(s)IC₅₀ (nM)Reference
Omipalisib (GSK2126458)PI3Kα0.019--INVALID-LINK--
PI3Kβ0.13--INVALID-LINK--
PI3Kδ0.024--INVALID-LINK--
PI3Kγ0.06--INVALID-LINK--
mTORC10.18--INVALID-LINK--
mTORC20.3--INVALID-LINK--

Structure-Activity Relationship (SAR) Insights

The following diagram illustrates the key structural features of a PI3K/mTOR inhibitor derived from the 2-chloro-5-fluoropyridine scaffold and their contribution to biological activity.

SAR cluster_0 Kinase Inhibitor Scaffold cluster_1 Key Interactions & Properties Scaffold Core Scaffold (e.g., Pyridopyrimidinone) Pyridine 2-Chloro-5-fluoropyridine Moiety Linker Linker Hinge Hinge Binding (via S_NAr at C2-Cl) Pyridine->Hinge C2-Cl for S_NAr Solubility Improved Solubility (Pyridine N) Pyridine->Solubility Pyridine N Metabolism Metabolic Stability (C5-F) Pyridine->Metabolism C5-F Potency Enhanced Potency (F-atom interactions) Pyridine->Potency C5-F Pharmacophore Pharmacophore (e.g., for solubility, target interaction) SAR_Exploration SAR Exploration (via Linker) Linker->SAR_Exploration Derivatization

Caption: Key SAR features of the 2-chloro-5-fluoropyridine scaffold.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its well-defined and advantageous structural features provide a robust platform for the synthesis of complex and potent drug candidates, particularly in the field of kinase inhibitors. The strategic application of this intermediate, guided by a thorough understanding of its inherent chemical properties, empowers drug discovery professionals to address key challenges in modern therapeutic development, including potency, selectivity, and metabolic stability. The protocols and insights provided in this guide are intended to facilitate the effective utilization of this important synthetic tool in the ongoing quest for novel and improved medicines.

References

The Alchemist's Guide to Nicotinic Receptor Ligands: A Handbook on the Role and Synthesis of Key Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and pharmacologists navigating the intricate landscape of nicotinic acetylcholine receptor (nAChR) therapeutics, the journey from conceptual ligand design to clinical candidate is paved with complex synthetic challenges. This guide serves as an in-depth technical resource, illuminating the pivotal role of chemical intermediates in the construction of potent and selective nAChR ligands. We move beyond mere recitation of synthetic schemes to provide a rationale-driven exploration of why certain intermediates are chosen and how they are best manipulated, ensuring a robust and reproducible synthetic strategy.

Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that are integral to synaptic transmission throughout the central and peripheral nervous systems.[1] Their dysfunction is implicated in a host of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making them a prime target for therapeutic intervention.[1] The development of subtype-selective nAChR ligands is paramount to achieving desired therapeutic effects while minimizing off-target side effects. This selectivity is born from the careful architectural design of the ligand, a process heavily reliant on the strategic use of versatile chemical intermediates.

This application note will delve into the synthesis of key intermediates for several classes of nAChR ligands, providing detailed, step-by-step protocols for their preparation and characterization. We will explore the synthetic rationale behind the selection of these intermediates and discuss critical reaction mechanisms and purification strategies.

Part 1: The Pyridine Core - A Ubiquitous Pharmacophore

The pyridine ring is a fundamental pharmacophore in a vast number of nAChR ligands, mimicking the pyrrolidine ring of nicotine and participating in crucial hydrogen bonding interactions within the receptor's binding site.[2] The synthesis of functionalized pyridines is therefore a cornerstone of nAChR ligand development.

Synthesis of Halogenated Pyridine Intermediates

Halogenated pyridines are versatile intermediates, readily undergoing cross-coupling reactions to introduce diverse functionalities. The following protocol details a representative synthesis of a di-substituted pyridine, a common building block for potent nAChR ligands.

Protocol 1: Synthesis of 2-chloro-5-iodopyridine

This protocol describes the synthesis of a key intermediate used in the preparation of numerous nAChR ligands, including analogs of epibatidine.

Materials:

  • 2-Amino-5-iodopyridine

  • Copper(II) chloride

  • tert-Butyl nitrite

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a stirred solution of 2-amino-5-iodopyridine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol) at 0 °C, add copper(II) chloride (1.2 eq).

  • Slowly add tert-butyl nitrite (1.5 eq) dropwise to the mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 2-chloro-5-iodopyridine.

Characterization: The structure and purity of the synthesized 2-chloro-5-iodopyridine should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • ¹H NMR: The spectrum should show characteristic signals for the pyridine ring protons, with chemical shifts influenced by the chloro and iodo substituents.[3]

  • Mass Spectrometry: The mass spectrum should display the molecular ion peak corresponding to the calculated mass of the product.

Part 2: Azabicyclic Scaffolds - Constraining Conformational Freedom

Azabicyclic scaffolds, such as the 7-azabicyclo[2.2.1]heptane core of epibatidine, are crucial for locking the ligand into a conformationally restrained state that enhances binding affinity and selectivity for specific nAChR subtypes.[4]

Synthesis of N-Boc-7-azabicyclo[2.2.1]hept-2-ene

This versatile intermediate is a cornerstone for the synthesis of epibatidine and its analogs. The tert-butoxycarbonyl (Boc) protecting group is employed to mask the reactive secondary amine during subsequent transformations.[5][6][7]

Protocol 2: Synthesis of (±)-N-Boc-7-azabicyclo[2.2.1]hept-2-ene

This protocol outlines a Diels-Alder approach to construct the azabicyclic core.

Materials:

  • N-Boc-pyrrole

  • Vinyl bromide

  • Zinc-copper couple

  • Toluene (anhydrous)

  • Diethyl ether (anhydrous)

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • In a flame-dried, three-necked flask equipped with a condenser and a magnetic stirrer, add zinc-copper couple (2.0 eq).

  • Add a solution of vinyl bromide (1.5 eq) in anhydrous toluene (5 mL/mmol).

  • Heat the mixture to reflux for 1 hour.

  • Cool the reaction to room temperature and add a solution of N-Boc-pyrrole (1.0 eq) in anhydrous toluene.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with diethyl ether.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford (±)-N-Boc-7-azabicyclo[2.2.1]hept-2-ene.

Characterization: The product should be characterized by ¹H NMR and ¹³C NMR to confirm the formation of the bicyclic system and the presence of the Boc protecting group.

Part 3: Key Coupling Chemistries in Ligand Elaboration

The assembly of the final nAChR ligand often involves powerful cross-coupling reactions to connect the core intermediates. The Sonogashira and Ullmann couplings are two such indispensable tools in the medicinal chemist's arsenal.

The Sonogashira Coupling: Forging Carbon-Carbon Bonds

The Sonogashira coupling is a palladium- and copper-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9][10] This reaction is instrumental in creating ligands with extended π-systems, which can enhance binding affinity.

Protocol 3: General Procedure for Sonogashira Coupling

This protocol provides a general method for coupling a terminal alkyne with an aryl iodide.

Materials:

  • Aryl iodide (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a solution of the aryl iodide (1.0 eq) and the terminal alkyne (1.2 eq) in a mixture of anhydrous THF and triethylamine (2:1), add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).

  • Degas the reaction mixture by bubbling argon through it for 15 minutes.

  • Stir the reaction at room temperature under an argon atmosphere for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

The Ullmann Condensation: Crafting Aryl Ethers

The Ullmann condensation is a copper-catalyzed reaction that forms an aryl ether from an aryl halide and an alcohol.[11][12][13] This reaction is particularly useful for synthesizing ligands containing a pyridyl ether moiety, a common structural motif in potent nAChR modulators.

Protocol 4: General Procedure for Ullmann Condensation

This protocol outlines a general method for the synthesis of diaryl ethers.

Materials:

  • Aryl halide (1.0 eq)

  • Phenol (1.2 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Toluene (anhydrous)

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a mixture of the aryl halide (1.0 eq), phenol (1.2 eq), and K₂CO₃ (2.0 eq) in anhydrous DMF, add CuI (0.1 eq).

  • Heat the reaction mixture to 120-150 °C and stir for 12-24 hours under an argon atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with toluene (3 x 20 mL).

  • Combine the organic layers, wash with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Part 4: The Art of Protection and Deprotection

In multi-step syntheses, the use of protecting groups is essential to temporarily mask reactive functional groups and prevent unwanted side reactions.[5][6][7] The Boc group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions.

Protocol 5: Boc-Protection of an Amine

Materials:

  • Amine (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the amine (1.0 eq) in DCM or THF.

  • Add triethylamine (1.2 eq) to the solution.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-18 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the N-Boc protected amine.

Protocol 6: Boc-Deprotection of an Amine

Materials:

  • N-Boc protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Dissolve the N-Boc protected amine in DCM.

  • Add an equal volume of TFA to the solution at room temperature.

  • Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected amine.

Part 5: Characterization and Biological Evaluation of Ligands

Once synthesized, the final ligands must be rigorously characterized to confirm their structure and purity. Subsequently, their biological activity at nAChRs is assessed through a series of in vitro assays.

Analytical Characterization
TechniquePurpose
¹H and ¹³C NMR To confirm the chemical structure and stereochemistry.
Mass Spectrometry To determine the molecular weight and confirm the elemental composition.
HPLC To assess the purity of the final compound.
Biological Evaluation

Protocol 7: Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific nAChR subtype.[1][14][15]

Materials:

  • Cell membranes expressing the nAChR subtype of interest

  • Radioligand (e.g., [³H]epibatidine, [³H]cytisine)

  • Test compound (unlabeled ligand)

  • Binding buffer

  • Wash buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, incubate the cell membranes, radioligand, and varying concentrations of the test compound in binding buffer.

  • Incubate at room temperature for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and plot the data to determine the IC₅₀ value, from which the Ki can be calculated.

Protocol 8: Functional Assay (e.g., Calcium Influx Assay)

Functional assays measure the ability of a ligand to activate (agonist) or inhibit (antagonist) the receptor.[16]

Materials:

  • Cells expressing the nAChR subtype of interest

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer

  • Test compound

  • Known agonist (e.g., acetylcholine)

  • Fluorometric imaging plate reader (FLIPR) or similar instrument

Procedure:

  • Plate the cells in a 96-well plate and load them with the calcium-sensitive dye.

  • Add varying concentrations of the test compound to the wells.

  • For antagonist testing, pre-incubate with the test compound before adding a known agonist.

  • Measure the change in fluorescence intensity over time using a FLIPR.

  • Analyze the data to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of the test compound.

Diagrams

Synthetic_Pathway_Epibatidine A N-Boc-pyrrole C (±)-N-Boc-7-azabicyclo[2.2.1]hept-2-ene A->C Diels-Alder [Zn-Cu, Toluene] B Vinyl bromide B->C E Boc-protected Epibatidine Precursor C->E Heck Coupling [Pd(OAc)₂, P(o-tol)₃] D 2-Chloro-5-iodopyridine D->E F (±)-Epibatidine E->F Boc Deprotection [TFA, DCM]

Caption: Synthetic route to (±)-Epibatidine highlighting key intermediates.

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Channel opens Agonist Agonist (e.g., Acetylcholine, Nicotine) Agonist->nAChR Binds to receptor Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response

References

Application Note & Protocol: A Guide to the Scalable Production of (2-Chloro-5-fluoropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

(2-Chloro-5-fluoropyridin-3-yl)methanol is a critical heterocyclic building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its substituted pyridine structure is a common motif in a wide range of bioactive molecules.[2][3] The transition from laboratory-scale synthesis to pilot or industrial-scale production presents significant challenges related to process safety, reaction control, and economic viability. This document provides a comprehensive guide for researchers and process chemists, detailing a robust laboratory procedure and outlining the critical experimental considerations and protocols for scaling up the production of this key intermediate. The core of this process is the selective reduction of 2-Chloro-5-fluoro-3-pyridinecarboxaldehyde, a commercially available starting material.[4][5] We will focus on the use of sodium borohydride as the reducing agent, emphasizing the necessary safety protocols and process controls to manage its reactivity on a larger scale.

Synthetic Pathway & Mechanism

The most direct and widely adopted synthetic route to this compound is the chemoselective reduction of the corresponding aldehyde. Sodium borohydride (NaBH₄) is an effective and economical choice for this transformation, as it selectively reduces aldehydes and ketones without affecting other potentially reducible functional groups on the pyridine ring under controlled conditions.

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is subsequently protonated during an aqueous workup to yield the final alcohol product.

Synthetic_Pathway SM 2-Chloro-5-fluoro-3- pyridinecarboxaldehyde Product This compound SM->Product Reduction Reagents 1. Sodium Borohydride (NaBH₄) Methanol (Solvent) 2. Aqueous Workup (e.g., H₂O, NH₄Cl)

Caption: Synthetic route for this compound.

Laboratory-Scale Protocol (10 g Scale)

This protocol describes a validated bench-scale procedure for the synthesis of this compound.

3.1 Materials & Equipment

  • Starting Material: 2-Chloro-5-fluoro-3-pyridinecarboxaldehyde (10.0 g, 62.7 mmol)

  • Reducing Agent: Sodium Borohydride (NaBH₄) (1.42 g, 37.6 mmol)

  • Solvent: Anhydrous Methanol (MeOH) (150 mL)

  • Quenching Solution: Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Extraction Solvent: Ethyl Acetate (EtOAc)

  • Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment: 500 mL three-neck round-bottom flask, magnetic stirrer, thermometer, dropping funnel, ice bath.

3.2 Step-by-Step Procedure

  • Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, thermometer, and a dropping funnel. Place the flask in an ice-water bath.

  • Dissolution: Charge the flask with 2-Chloro-5-fluoro-3-pyridinecarboxaldehyde (10.0 g) and anhydrous methanol (100 mL). Stir the mixture until the aldehyde is fully dissolved, maintaining the temperature at 0-5 °C.

  • Preparation of Reductant: In a separate beaker, carefully dissolve sodium borohydride (1.42 g) in anhydrous methanol (50 mL). Causality Note: NaBH₄ reacts with methanol, but the reaction is slow at low temperatures, allowing for the reduction of the aldehyde to proceed as the dominant pathway.

  • Controlled Addition: Slowly add the NaBH₄ solution to the aldehyde solution via the dropping funnel over 30-45 minutes. It is critical to maintain the internal reaction temperature below 10 °C.[6] Expertise Note: This slow, controlled addition is paramount to manage the exothermic nature of the reduction and prevent runaway reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Vigorous hydrogen gas evolution will occur.[7] Ensure adequate ventilation and maintain cooling with the ice bath during this step.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, typically an off-white solid or oil, can be purified by silica gel column chromatography or recrystallization to achieve high purity (≥98%).[8]

Scale-Up Considerations & Hazard Analysis

Transitioning from a 10-gram laboratory synthesis to a multi-kilogram pilot scale requires a thorough analysis of potential risks and process modifications.

4.1 Thermodynamic and Thermal Safety The reduction of an aldehyde with sodium borohydride is a highly exothermic reaction, with a heat of reaction of approximately -150 kcal per mole of NaBH₄.[6] In a large-scale reactor, the surface-area-to-volume ratio decreases, making heat dissipation significantly less efficient.

  • Risk of Runaway Reaction: Failure of cooling systems or an uncontrolled addition rate can lead to a rapid temperature increase. This accelerates the decomposition of NaBH₄ in the solvent (especially protic solvents like methanol), leading to a dangerous evolution of large volumes of flammable hydrogen gas and a potential thermal runaway.[6]

  • Mitigation Strategy: The process must be conducted in a jacketed reactor with a reliable cooling system. The addition rate of the reducing agent must be tied to the reactor's ability to remove heat, ensuring the internal temperature remains within a safe, predetermined range. Process Analytical Technology (PAT), such as real-time temperature monitoring, is essential.

4.2 Reagent Handling and Safety Sodium borohydride is a hazardous substance that requires specific handling procedures.[9]

  • Hazards: It is classified as toxic if swallowed or in contact with skin and causes severe skin and eye burns.[10] Crucially, it is a water-reactive chemical that releases flammable gases (hydrogen) upon contact with water, acids, or even moist air, which may ignite spontaneously.[7][10]

  • Handling Procedures: Always handle NaBH₄ in a well-ventilated area, under an inert atmosphere (e.g., nitrogen) if possible, and away from ignition sources.[9] Appropriate Personal Protective Equipment (PPE), including a fire-resistant lab coat, nitrile or neoprene gloves, and safety goggles/face shield, is mandatory.[10][11] Emergency shower and eyewash stations must be immediately accessible.[7]

Table 1: Hazard Summary for Key Reagents

Reagent CAS Number Key Hazards Handling Precautions
2-Chloro-5-fluoro-3-pyridinecarboxaldehyde 851484-95-2 Irritant; potential sensitizer. Use in a fume hood, avoid inhalation and skin contact.
Sodium Borohydride (NaBH₄) 16940-66-2 Water-reactive, forms flammable H₂ gas, toxic, corrosive.[7][10] Handle under inert gas, use appropriate PPE, avoid contact with water/acids.[10]

| Methanol | 67-56-1 | Flammable, toxic (ingestion, inhalation, skin absorption). | Use in a well-ventilated area, ground equipment, avoid ignition sources. |

4.3 Process & Purification

  • Mixing: Inefficient mixing in a large reactor can create localized "hot spots" during the NaBH₄ addition, increasing the risk of a runaway reaction. The reactor must be equipped with an appropriately designed agitator (e.g., pitched-blade turbine) to ensure homogeneity.

  • Workup: Quenching on a large scale must be performed with extreme caution due to the large volume of hydrogen gas produced. The quenching agent should be added subsurface via a dip tube to control the foam and gas evolution. The reactor must be vented to a safe area or through a scrubber system.

  • Purification: While column chromatography is effective in the lab, it is often not economically viable for large-scale production. Developing a robust crystallization or distillation procedure is critical for scalable purification.[8] Leveraging the basicity of the pyridine nitrogen for an acid-base extraction can be an effective initial purification step to remove non-basic impurities.[8]

Pilot-Scale Protocol (1 kg Scale)

This protocol outlines a procedure for a 1 kg scale synthesis in a 50 L jacketed glass reactor. All operations must be performed under a strict Process Safety Management (PSM) program.

Scale_Up_Workflow cluster_dev Process Development (Lab Scale) cluster_scaleup Scale-Up & Safety Assessment cluster_pilot Pilot Plant Production P1 Define Synthetic Route P2 Optimize Reaction Conditions (Temp, Conc.) P1->P2 P3 Develop Analytical Methods (TLC, HPLC) P2->P3 S1 Hazard & Operability Study (HAZOP) P3->S1 S2 Thermal Hazard Analysis (Reaction Calorimetry) S1->S2 S3 Select Appropriate Scale-Up Equipment S2->S3 T1 Charge Reactor & Cool S3->T1 T2 Controlled Reagent Addition via Pump T1->T2 T3 In-Process Control (IPC) Monitoring T2->T3 T4 Controlled Quench & Workup T3->T4 T5 Product Isolation & Purification T4->T5

Caption: Workflow for scaling up chemical production.

5.1 Equipment

  • 50 L jacketed glass reactor with overhead stirrer, temperature probe, condenser, and nitrogen inlet/outlet.

  • Dosing pump for controlled liquid addition.

  • 50 L quench vessel.

  • Centrifuge or large-scale filtration unit.

Table 2: Reagent Quantities for Lab vs. Pilot Scale

Parameter Lab Scale (10 g) Pilot Scale (1 kg) Scale Factor
Starting Aldehyde 10.0 g 1.00 kg 100x
Sodium Borohydride 1.42 g 142 g 100x
Methanol 150 mL 15.0 L 100x

| Reactor Volume | 500 mL | 50 L | 100x |

5.2 Step-by-Step Procedure

  • Reactor Inerting & Charging: Purge the 50 L reactor with nitrogen. Charge the reactor with 2-Chloro-5-fluoro-3-pyridinecarboxaldehyde (1.00 kg) and methanol (10.0 L).

  • Cooling: Start agitation and cool the reactor contents to 0-5 °C using the cooling jacket.

  • Reductant Solution: In a separate, inerted vessel, carefully prepare a solution of sodium borohydride (142 g) in methanol (5.0 L).

  • Controlled Addition: Using a calibrated dosing pump, add the NaBH₄ solution to the reactor over a period of 2-3 hours. The addition rate must be controlled to ensure the internal temperature does not exceed 10 °C.

  • Reaction & Monitoring: Maintain the batch at 0-5 °C for 2-3 hours after the addition is complete. Take samples for In-Process Control (IPC) analysis (e.g., HPLC) to confirm reaction completion.

  • Controlled Quench: Transfer the reaction mixture to the 50 L quench vessel containing a stirred solution of saturated aqueous NH₄Cl (10 L) at 0-5 °C. The transfer rate must be slow to control the hydrogen evolution. The vessel must be vented to a safe location.

  • Solvent Removal: Concentrate the mixture by vacuum distillation to remove the bulk of the methanol.

  • Workup & Isolation: Add ethyl acetate (20 L) to the remaining aqueous slurry and agitate. Separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 10 L). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent. Concentrate the filtrate under vacuum to obtain the crude product. Purify the crude material by either crystallization from a pre-determined solvent system (e.g., heptane/ethyl acetate) or vacuum distillation to yield the final product.

Conclusion

The successful scale-up of this compound production hinges on a comprehensive understanding of the reaction's thermodynamics and a rigorous approach to process safety. The exothermic nature of the sodium borohydride reduction and the associated hydrogen gas evolution are the primary hazards that must be controlled through engineered solutions like jacketed reactors and controlled addition rates, as well as strict procedural protocols. By transitioning from open-flask lab setups to closed, controlled reactor systems and replacing less scalable purification methods like chromatography with robust crystallization or distillation processes, this valuable intermediate can be produced safely and efficiently on a larger scale.

References

Application Notes & Protocols: Strategic Functionalization of the Pyridine Ring in (2-Chloro-5-fluoropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Pyridine Building Block

(2-Chloro-5-fluoropyridin-3-yl)methanol is a trifunctionalized pyridine scaffold of significant interest in medicinal chemistry and materials science. Its strategic importance stems from the orthogonal reactivity of its substituents: a C2-chloro group, a C5-fluoro group, and a C3-hydroxymethyl group. This unique arrangement allows for selective, stepwise functionalization, making it an invaluable intermediate for constructing complex molecular architectures.

The pyridine core, an electron-deficient heterocycle, is activated towards certain transformations. The chlorine atom at the C2 position is the primary handle for palladium-catalyzed cross-coupling reactions. The fluorine atom at C5, while generally inert to cross-coupling, electronically activates the ring, particularly the C2 and C6 positions, towards nucleophilic attack.[1] The hydroxymethyl group at C3 offers a site for further derivatization or may require protection during ring functionalization, depending on the reaction conditions.

This guide provides an in-depth analysis and field-proven protocols for the selective functionalization of the pyridine ring of this compound, focusing on high-impact, transition-metal-catalyzed cross-coupling reactions.

G cluster_molecule This compound cluster_labels Key Reactive Sites mol mol C2_Cl C2-Cl: Primary site for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) and Nucleophilic Aromatic Substitution. C3_CH2OH C3-CH2OH: Site for derivatization (oxidation, esterification). May require protection. C5_F C5-F: Electron-withdrawing group. Generally stable to cross-coupling. C4_C6_H C4/C6-H: Potential sites for C-H activation or nucleophilic attack.

Figure 1. Structure and key reactive sites of this compound.

Strategic Overview: Palladium-Catalyzed Cross-Coupling at the C2-Position

The C2-chloro substituent is the most versatile functional handle on this scaffold. Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at this position. The general reactivity trend for halogens in the rate-determining oxidative addition step is I > Br > Cl.[2] Consequently, chloropyridines are less reactive than their bromo or iodo counterparts and often necessitate more robust and specialized catalytic systems to achieve high yields.[3] The selection of an appropriate palladium precursor, and particularly the phosphine ligand, is critical for success.

Figure 2. General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids/Esters

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl-aryl linkages.[4][5] For an electron-deficient substrate like 2-chloropyridine, the choice of a sufficiently electron-rich and sterically bulky phosphine ligand is paramount to facilitate the oxidative addition and subsequent reductive elimination steps of the catalytic cycle.[4]

Causality Behind Experimental Choices:

  • Catalyst System: Pd(OAc)₂ is a common, air-stable Pd(II) precursor that is reduced in situ to the active Pd(0) species. Pd(dppf)Cl₂ is a robust, pre-formed catalyst often effective for heteroaryl chlorides.[6] The ligand (e.g., SPhos, XPhos) provides steric bulk and electron-donating character to stabilize the palladium center and promote the catalytic cycle.

  • Base: A base is required to activate the boronic acid in the transmetalation step.[4] Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used, often in an aqueous solution to facilitate the reaction.

  • Solvent: Aprotic polar solvents like dioxane, THF, or DMF are typically used to ensure solubility of all components. The addition of water is often beneficial.[3][7]

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Reagent/ParameterRecommendation
Substrate 1 This compound (1.0 eq)
Substrate 2 Phenylboronic Acid (1.2 - 1.5 eq)
Pd Catalyst Pd(OAc)₂ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)
Ligand SPhos (4-10 mol%)
Base K₂CO₃ or K₃PO₄ (2.0 - 3.0 eq)
Solvent 1,4-Dioxane / H₂O (e.g., 4:1 v/v)
Temperature 80 - 110 °C
Time 12 - 24 h
Expected Yield 65 - 90%

Step-by-Step Methodology:

  • To a dry reaction vessel, add this compound, phenylboronic acid, palladium catalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired (5-Fluoro-2-phenylpyridin-3-yl)methanol.

Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling provides a direct route to aryl-alkyne structures, which are valuable precursors for a wide range of further transformations.[8] The classical protocol employs a dual catalytic system of palladium and a copper(I) salt.[8][9] The copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium center.

Causality Behind Experimental Choices:

  • Catalyst System: A Pd(0) catalyst, often generated from Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and a reducing agent, is used. Copper(I) iodide (CuI) is the standard co-catalyst.

  • Base: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both as a base to deprotonate the terminal alkyne and often as a solvent or co-solvent.

  • Copper-Free Conditions: To prevent the undesired homocoupling of the terminal alkyne (Glaser coupling), copper-free Sonogashira protocols have been developed.[8][9] These often require a different ligand and base system but can provide cleaner reaction profiles.

Protocol 2: Sonogashira Coupling with Phenylacetylene

Reagent/ParameterRecommendation
Substrate 1 This compound (1.0 eq)
Substrate 2 Phenylacetylene (1.1 - 1.3 eq)
Pd Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)
Cu Co-catalyst CuI (4-10 mol%)
Base Triethylamine (Et₃N)
Solvent THF or DMF
Temperature 50 - 80 °C
Time 6 - 18 h
Expected Yield 70 - 95%

Step-by-Step Methodology:

  • To a dry, inert-atmosphere reaction vessel, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the degassed solvent (THF or DMF) followed by degassed triethylamine.

  • Add phenylacetylene dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to the target temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer (Na₂SO₄), filter, and evaporate the solvent.

  • Purify via column chromatography to yield (5-Fluoro-2-(phenylethynyl)pyridin-3-yl)methanol.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a transformative method for forming C-N bonds, a linkage ubiquitous in pharmaceuticals.[10][11] The reaction couples an aryl halide with a primary or secondary amine.[10] The challenge of coupling an electron-deficient chloropyridine is overcome by using sterically hindered, electron-rich phosphine ligands that promote the reductive elimination step, which is often rate-limiting for C-N bond formation.[12][13]

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium precursor, such as Pd₂(dba)₃ or Pd(OAc)₂, and a specialized biarylphosphine ligand (e.g., Xantphos, RuPhos, BrettPhos) is crucial.[14][15] These ligands facilitate the formation of a monoligated Pd(0) species, which is highly active in the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the amide that coordinates to the palladium center. Sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are most effective.[15] Weaker bases like K₂CO₃ are generally insufficient for this transformation.[15]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are mandatory to prevent quenching of the strong base.

Protocol 3: Buchwald-Hartwig Amination with Morpholine

Reagent/ParameterRecommendation
Substrate 1 This compound (1.0 eq)
Substrate 2 Morpholine (1.2 - 1.5 eq)
Pd Precursor Pd₂(dba)₃ (1-3 mol%)
Ligand Xantphos (2-6 mol%)
Base NaOtBu (1.5 - 2.0 eq)
Solvent Anhydrous Toluene or 1,4-Dioxane
Temperature 90 - 110 °C
Time 12 - 24 h
Expected Yield 75 - 95%

Step-by-Step Methodology:

  • In a glovebox or under a strong flow of inert gas, add the palladium precursor, ligand, and base to a dry reaction vessel.

  • Add the anhydrous solvent, followed by the this compound and then the morpholine.

  • Seal the vessel and heat the mixture with vigorous stirring for the specified time.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to obtain (5-Fluoro-2-morpholinopyridin-3-yl)methanol.

G A Pd(0)L B Oxidative Addition A->B C Ar-Pd(II)(L)-X B->C D Ligand Exchange/ Base-Mediated Transmetalation C->D E Ar-Pd(II)(L)-R' D->E F Reductive Elimination E->F F->A Catalyst Regeneration Product Ar-R' (Product) F->Product ArX Ar-Cl (Substrate) ArX->B R_Source R'-[M] (e.g., R'B(OH)2 or R'NH2) R_Source->D Base Base Base->D

Figure 3. Simplified catalytic cycle for Pd-catalyzed cross-coupling reactions.

Conclusion

This compound is a highly adaptable building block for the synthesis of complex, functionalized pyridine derivatives. The C2-chloro position serves as a reliable anchor for introducing molecular diversity through robust, palladium-catalyzed cross-coupling methodologies. By carefully selecting the catalyst system—specifically the ligand and base—researchers can effectively execute Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions to form C-C and C-N bonds with high efficiency. The protocols and mechanistic insights provided in this guide offer a solid foundation for leveraging this scaffold in drug discovery and materials science programs.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (2-Chloro-5-fluoropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (2-Chloro-5-fluoropyridin-3-yl)methanol (CAS 870063-52-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for obtaining this key intermediate in high purity. While specific, peer-reviewed purification protocols for this exact molecule are not extensively published, this document synthesizes established chemical principles and field-proven techniques applicable to substituted pyridine methanols.

Initial Assessment of the Crude Material

Before commencing any purification, a thorough analysis of the crude product is paramount. This initial assessment will inform the selection of the most appropriate purification strategy.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC6H5ClFNO[1][2]
Molecular Weight161.56 g/mol [1][2]
Boiling Point268.3 ± 35.0 °C at 760 mmHg (for isomer)[3]
AppearanceTypically an off-white to yellow solidInferred from common synthesis outcomes
Purity (Commercial)≥98%[2]

Potential Impurities:

Understanding the synthetic route is crucial for anticipating likely impurities. A common synthesis involves the reduction of a corresponding carboxylic acid or aldehyde. Therefore, impurities may include:

  • Unreacted Starting Materials: e.g., 2-chloro-5-fluoronicotinic acid or 2-chloro-5-fluoronicotinaldehyde.

  • Reaction Byproducts: Products from over-reduction or side reactions.

  • Reagents and Catalysts: Residual reducing agents (e.g., borohydrides) or catalysts.

  • Solvents: Residual solvents from the reaction and initial workup.

A preliminary analysis by Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or High-Performance Liquid Chromatography (HPLC) is highly recommended to identify the number and nature of impurities present.

Purification Strategy Decision Workflow

The choice of purification technique depends on the nature and quantity of impurities, as well as the desired final purity and scale of the experiment.

Purification_Workflow start Crude this compound check_impurities Initial Analysis (TLC, NMR, HPLC) start->check_impurities liquid_extraction Aqueous Workup / Liquid-Liquid Extraction check_impurities->liquid_extraction  Inorganic salts or  highly polar/non-polar impurities distillation Is distillation feasible? check_impurities->distillation  For liquid impurities  with different boiling points is_solid Is the crude material a solid? recrystallization Recrystallization is_solid->recrystallization Yes column_chrom Silica Gel Column Chromatography is_solid->column_chrom No, or if recrystallization fails liquid_extraction->is_solid recrystallization->column_chrom Purity still insufficient final_product Pure Product (Verify by analysis) recrystallization->final_product High purity achieved column_chrom->final_product distillation->column_chrom No, thermal instability likely vacuum_distillation High-Vacuum Distillation distillation->vacuum_distillation Yes, high boiling point noted vacuum_distillation->final_product

Caption: Decision workflow for selecting a purification method.

Technique #1: Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids, provided a suitable solvent can be found. It excels at removing small amounts of impurities.

Experimental Protocol: Solvent Screening and Recrystallization
  • Solvent Screening:

    • Place approximately 20-30 mg of the crude solid into several small test tubes.

    • To each tube, add a different solvent dropwise at room temperature (start with solvents like hexanes, ethyl acetate, toluene, methanol, isopropanol, and water).

    • A good single solvent will show low solubility at room temperature but high solubility when heated.

    • For a two-solvent system, find a "soluble" solvent in which the compound is very soluble and a miscible "anti-solvent" in which it is poorly soluble.

  • Dissolution:

    • Place the bulk of the crude material in an Erlenmeyer flask.

    • Add the chosen solvent (or the "soluble" solvent if using a two-solvent system) portion-wise while heating and stirring until the solid just dissolves. Use a minimal amount of hot solvent to ensure saturation.

  • Decolorization (Optional):

    • If the solution is colored, and the pure compound is known to be white, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the flask to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger crystals.

    • If using a two-solvent system, add the anti-solvent dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals under a vacuum to remove all residual solvent.

Troubleshooting Recrystallization
Problem/Question Potential Cause(s) Solution(s)
Why is my compound "oiling out" instead of crystallizing? The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated. Impurities are preventing crystal lattice formation.Use a lower-boiling point solvent. Add a little more solvent to the hot solution. Try adding a seed crystal.
No crystals are forming upon cooling. What should I do? The solution is not saturated (too much solvent was added). The cooling process is too slow or too fast.Boil off some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod at the solvent line. Add a seed crystal. Place in an ice bath or even a freezer for a short period.
My recovery is very low. How can I improve it? Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were not completely collected.Minimize the amount of hot solvent used for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
The purified crystals are still colored. Why? The colored impurity has similar solubility properties to the desired compound. The impurity is trapped within the crystal lattice.Perform a hot filtration with activated charcoal. A second recrystallization may be necessary. If this fails, column chromatography is the recommended next step.

Technique #2: Silica Gel Column Chromatography

Column chromatography is a highly versatile technique for separating compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.[4] It is particularly useful when recrystallization fails or when multiple impurities are present.

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes:ethyl acetate).

    • The ideal solvent system will give the desired compound a Retention Factor (Rf) of approximately 0.25-0.35 and show good separation from all impurities.

  • Column Packing (Slurry Method):

    • In a fume hood, prepare a slurry of silica gel in the initial, least polar mobile phase.[4]

    • Pour the slurry into the column and allow the silica to settle, ensuring a flat, undisturbed bed.

    • Add a layer of sand on top of the silica bed to prevent disruption during solvent addition.

  • Loading the Sample:

    • Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase and carefully pipette it onto the sand layer.

    • Dry Loading: Dissolve the crude material in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (flash chromatography).

    • Collect the eluent in fractions (e.g., in test tubes).

    • Monitor the separation by collecting small spots from the fractions onto a TLC plate and visualizing under UV light or with a stain.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified compound.

Troubleshooting Column Chromatography
Problem/Question Potential Cause(s) Solution(s)
Why is there poor separation between my compound and an impurity? The chosen solvent system is not optimal. The column was overloaded with crude material.Re-evaluate the mobile phase using TLC; consider adding a small percentage of a more polar or less polar solvent. Use a larger column or less crude material.
The bands on the column are running crooked or cracking. The silica gel was not packed uniformly. The column ran dry at some point.Ensure the silica bed is perfectly level before loading the sample. Never let the solvent level drop below the top of the silica gel.[4]
My compound won't elute from the column. The mobile phase is not polar enough. The compound is highly polar and is irreversibly binding to the acidic silica.Gradually increase the polarity of the mobile phase (gradient elution). If the compound is basic (like a pyridine), consider adding a small amount of triethylamine (e.g., 1%) to the mobile phase or use a different stationary phase like alumina.
I see streaking or tailing on my TLC plates. The compound is acidic or basic and is interacting strongly with the silica. The sample is too concentrated on the TLC plate.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the TLC developing chamber and the column's mobile phase. Dilute the sample before spotting on the TLC plate.

Concluding Remarks

The purification of this compound is a critical step in many synthetic workflows.[5] A systematic approach, beginning with a thorough analysis of the crude material, allows for the selection of the most effective purification strategy. Whether employing recrystallization for its efficiency with crystalline solids or column chromatography for its versatility in separating complex mixtures, a solid understanding of the underlying principles and potential pitfalls is essential for success. Always verify the purity of the final product using an appropriate analytical technique.

References

Technical Support Center: Synthesis of (2-Chloro-5-fluoropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of (2-Chloro-5-fluoropyridin-3-yl)methanol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the formation of byproducts, encountered during the synthesis of this important chemical intermediate.

I. Overview of the Synthetic Pathway

The most prevalent and industrially scalable synthesis of this compound involves a two-step process. The first step is the formylation of 2-chloro-5-fluoropyridine to yield the key intermediate, 2-chloro-5-fluoronicotinaldehyde. This is commonly achieved through a Vilsmeier-Haack reaction. The subsequent step involves the selective reduction of the aldehyde functionality to the corresponding primary alcohol.

DOT Diagram: Synthetic Workflow

G A 2-Chloro-5-fluoropyridine C 2-Chloro-5-fluoronicotinaldehyde A->C Formylation B Vilsmeier-Haack Reagent (POCl3, DMF) B->C E This compound C->E Reduction D Reducing Agent (e.g., NaBH4) D->E

Caption: Synthetic route to this compound.

II. Troubleshooting Guide: Common Byproducts and Their Mitigation

This section details the common byproducts that can arise during the synthesis, their mechanisms of formation, and strategies for their detection and removal.

A. Byproducts from the Formylation Step (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction, while effective, can lead to several impurities that may carry over to the final product if not properly addressed.

Byproduct/ImpurityFormation MechanismDetectionMitigation & Purification
Unreacted 2-Chloro-5-fluoropyridine Incomplete reaction due to insufficient reagent, low temperature, or short reaction time.GC-MS, HPLCOptimize reaction conditions (increase reagent stoichiometry, temperature, or time). Removal via distillation or column chromatography of the aldehyde intermediate.
Isomeric Aldehydes (e.g., 4-chloro-5-fluoronicotinaldehyde) Presence of isomeric impurities in the starting 2-chloro-5-fluoropyridine. The Vilsmeier-Haack reaction is generally regioselective on pyridine rings, but starting material purity is crucial.[1]HPLC, GC-MS, ¹H NMRUse highly pure starting materials. Isomers can be difficult to separate; fractional distillation or preparative HPLC of the aldehyde may be required.
Diformylated Byproducts Over-reaction under harsh conditions or with a highly activated pyridine ring.LC-MS, ¹H NMRUse milder reaction conditions (lower temperature, controlled addition of Vilsmeier reagent). Purification by column chromatography.
Hydrolysis of Vilsmeier Reagent Presence of moisture in the reaction.-Ensure all reagents and solvents are anhydrous.

DOT Diagram: Vilsmeier-Haack Byproduct Formation

G cluster_0 Vilsmeier-Haack Reaction A 2-Chloro-5-fluoropyridine C Desired Aldehyde A->C Formylation D Isomeric Aldehyde A->D Impurity in Starting Material E Diformylated Product A->E Over-reaction F Unreacted Starting Material A->F Incomplete Reaction B Vilsmeier Reagent B->C

Caption: Potential byproduct pathways in the formylation step.

B. Byproducts from the Reduction Step

The reduction of 2-chloro-5-fluoronicotinaldehyde to the desired alcohol is a critical step where several byproducts can form. Sodium borohydride (NaBH₄) is a commonly used reducing agent due to its selectivity for aldehydes and ketones.[2][3][4]

Byproduct/ImpurityFormation MechanismDetectionMitigation & Purification
Unreacted 2-Chloro-5-fluoronicotinaldehyde Incomplete reduction due to insufficient reducing agent, low temperature, or short reaction time.HPLC, TLC, ¹H NMREnsure an adequate molar excess of the reducing agent. Monitor the reaction by TLC or HPLC until the starting material is consumed. Purification by column chromatography or recrystallization.
2-Chloro-5-fluoronicotinic acid Oxidation of the starting aldehyde. This can occur if the aldehyde is exposed to air for prolonged periods or if it undergoes a Cannizzaro-type reaction under basic conditions.HPLC, LC-MS, IR (C=O stretch of carboxylic acid)Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Maintain a neutral or slightly acidic pH during workup. Purification via an aqueous basic wash to extract the acidic byproduct, followed by re-acidification and extraction if recovery of the acid is desired.
Dimeric Ether Byproducts Acid-catalyzed self-condensation of the product alcohol, particularly during acidic workup or purification.LC-MS, ¹H NMR, ¹³C NMRUse a mild, preferably neutral or slightly basic, workup. Avoid strong acids and high temperatures during purification. Purification by column chromatography.
Borate Esters Intermediates formed during the NaBH₄ reduction that are not fully hydrolyzed during workup.¹¹B NMREnsure a thorough aqueous workup, sometimes with the addition of a mild acid to facilitate hydrolysis.

G

References

Technical Support Center: Optimizing Reaction Yield for (2-Chloro-5-fluoropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of (2-Chloro-5-fluoropyridin-3-yl)methanol. This valuable intermediate is integral to the development of various pharmaceuticals and agrochemicals.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis, ensuring high yield and purity. We will delve into the common challenges encountered during the reduction of 2-chloro-5-fluoro-3-pyridinecarboxaldehyde and provide scientifically grounded solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction yield is consistently low. What are the primary factors affecting the reduction of 2-chloro-5-fluoro-3-pyridinecarboxaldehyde to this compound?

Low yields are a frequent challenge and can often be attributed to several key factors throughout the experimental process. A systematic approach to troubleshooting is crucial for identifying the root cause.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Purity Assess Starting Material Purity (Aldehyde & NaBH4) Start->Purity Impure Source of Impurity Identified? Purity->Impure Conditions Evaluate Reaction Conditions Optimize_Conditions Optimize Temperature, Solvent, Stoichiometry Conditions->Optimize_Conditions Workup Analyze Work-up & Purification Optimize_Workup Adjust pH, Solvent Extraction, Column Chromatography Workup->Optimize_Workup Impure->Conditions No Impure->Optimize_Workup Yes Success Yield Improved Optimize_Conditions->Success Failure Consult Further Literature Optimize_Conditions->Failure Optimize_Workup->Success Optimize_Workup->Failure

Caption: Troubleshooting Decision Tree for Low Reaction Yield.

Detailed Breakdown of Causality:

  • Purity of Starting Materials : The purity of the initial aldehyde, 2-chloro-5-fluoro-3-pyridinecarboxaldehyde, is paramount.[3] Impurities can lead to unwanted side reactions, consuming the reducing agent and complicating the purification process.

    • Recommendation : Always verify the purity of your starting materials via techniques like NMR or GC-MS before commencing the reaction.

  • Reaction Conditions :

    • Solvent Choice : The selection of a suitable solvent is critical. Protic solvents like methanol or ethanol are commonly used for sodium borohydride reductions as they also serve as the proton source for the final alcohol.[4] The solubility of the starting aldehyde in the chosen solvent should be confirmed to ensure a homogeneous reaction mixture.

    • Temperature Control : While sodium borohydride is a milder reducing agent than lithium aluminum hydride, the reaction is still exothermic.[4][5] Maintaining a low temperature, typically between 0°C and room temperature, is crucial to prevent side reactions and decomposition of the product.

    • Stoichiometry of the Reducing Agent : In theory, one mole of sodium borohydride can reduce four moles of an aldehyde.[6] However, in practice, it's common to use a molar excess of NaBH₄ to account for any reaction with the solvent and to ensure the complete conversion of the starting material.[4]

  • Work-up and Purification : Improper work-up can lead to significant product loss.

    • Quenching : The reaction is typically quenched with water or a dilute acid to neutralize any remaining reducing agent and to hydrolyze the borate ester intermediate. Careful and slow addition is necessary to control the evolution of hydrogen gas.[4]

    • Extraction : Efficient extraction of the product from the aqueous layer is vital. Using a suitable organic solvent in which the product has high solubility is key. Multiple extractions will ensure maximum recovery.

    • Purification : Column chromatography is often employed to isolate the pure product. The choice of eluent system is critical to achieve good separation from any unreacted starting material or byproducts.

Q2: I am observing the formation of significant byproducts. What are the likely side reactions, and how can they be minimized?

The formation of byproducts is a common issue that directly impacts the yield and purity of this compound.

Common Side Reactions and Mitigation Strategies

Side ReactionPotential CauseMitigation Strategy
Over-reduction Use of a stronger reducing agent or harsh reaction conditions.Utilize a mild reducing agent like NaBH₄.[6] Maintain low reaction temperatures (0°C to RT).
Hydrodehalogenation Reaction of the reducing agent with the chloro-substituent on the pyridine ring.This is less common with NaBH₄ but can be influenced by temperature and solvent. Lowering the temperature can help.
Formation of Borate Esters Incomplete hydrolysis during work-up.Ensure thorough quenching with water or dilute acid and adequate stirring to fully hydrolyze the borate intermediates.[7]
Michael Adducts (if applicable) Presence of α,β-unsaturated impurities in the starting material.Ensure the purity of the starting aldehyde.

Mechanistic Insight into Side Reactions:

The primary desired reaction is the nucleophilic addition of a hydride ion from sodium borohydride to the carbonyl carbon of the aldehyde.[5] However, the hydride can also potentially react with other electrophilic sites in the molecule or with impurities present in the reaction mixture.

Visualizing the Main Reaction Pathway

Reaction_Pathway Aldehyde 2-Chloro-5-fluoro-3- pyridinecarboxaldehyde Intermediate Alkoxyborate Intermediate Aldehyde->Intermediate + Hydride Transfer NaBH4 NaBH4 (in Methanol) NaBH4->Intermediate Product This compound Intermediate->Product + Protonation Workup Aqueous Work-up (H2O or dilute acid) Workup->Product

Caption: Simplified reaction pathway for the reduction of the aldehyde.

Q3: What is the recommended experimental protocol for the synthesis of this compound?

While specific laboratory conditions may vary, the following protocol provides a robust starting point for the synthesis.

Detailed Experimental Protocol:

  • Reaction Setup :

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-fluoro-3-pyridinecarboxaldehyde in methanol.[4]

    • Cool the solution to 0°C in an ice bath.

  • Addition of Reducing Agent :

    • Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0°C.[5] The addition should be controlled to manage the exothermic reaction and gas evolution.

  • Reaction Monitoring :

    • Allow the reaction to stir at 0°C for a specified time, and then let it warm to room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up :

    • Carefully quench the reaction by the slow addition of water or a dilute aqueous solution of HCl at 0°C to neutralize excess NaBH₄ and decompose the borate complexes.[8]

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.[9]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification :

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Self-Validating System:

  • TLC Analysis : At each stage (starting material, during the reaction, crude product, and purified product), TLC analysis should be performed to confirm the conversion and assess purity.

  • NMR and Mass Spectrometry : The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The successful synthesis of this compound with a high yield hinges on careful attention to the purity of starting materials, precise control of reaction conditions, and a meticulous work-up and purification process. By systematically addressing the common issues outlined in this guide, researchers can significantly improve their experimental outcomes.

References

Technical Support Center: A Troubleshooting Guide for Reactions of (2-Chloro-5-fluoropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Chloro-5-fluoropyridin-3-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. The following content, presented in a question-and-answer format, addresses common challenges and frequently asked questions encountered during key transformations of this reagent. The insights provided are grounded in established chemical principles and practical laboratory experience to ensure the success of your experiments.

I. Oxidation of the Hydroxymethyl Group

The primary alcohol of this compound is a key functional handle for conversion to the corresponding aldehyde, a valuable intermediate for further elaboration. However, this oxidation can be fraught with challenges, including incomplete conversion, over-oxidation, and difficult purifications.

Question 1: My Swern oxidation of this compound to the corresponding aldehyde is sluggish and gives a low yield. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields and incomplete conversion in a Swern oxidation of this substrate can often be attributed to several factors, primarily related to reagent quality, temperature control, and the order of addition.

  • Reagent Quality: The Swern oxidation is highly sensitive to the purity of the reagents. Dimethyl sulfoxide (DMSO) must be anhydrous, as water will consume the electrophilic activating agent. Similarly, oxalyl chloride or trifluoroacetic anhydride should be of high purity. It is recommended to use freshly opened bottles of reagents or to purify them according to standard laboratory procedures.

  • Temperature Control: This reaction is exothermic and requires strict temperature control, typically at -78 °C (a dry ice/acetone bath). If the temperature rises significantly during the addition of the alcohol or the base, side reactions can occur, leading to reduced yields. Ensure that the reaction mixture is maintained at this low temperature throughout the addition steps.

  • Order of Addition: The correct order of addition is critical for the success of the Swern oxidation. The alcohol should be added to the pre-formed chloro(dimethyl)sulfonium chloride. Triethylamine should only be added after the alcohol has had sufficient time to react. Premature addition of the base can lead to the formation of an inactive alkoxythiomethyl ether, a common byproduct that can lower your yield.[1]

Troubleshooting Workflow for Swern Oxidation:

Caption: Troubleshooting decision tree for Sw.

Question 2: I've successfully oxidized this compound to the aldehyde, but I'm struggling with the purification. The product is a gummy solid and difficult to crystallize. What purification strategies do you recommend?

Answer:

Purifying polar aldehydes, especially those containing a pyridine moiety, can be challenging due to their physical properties and potential for instability.

  • Aqueous Workup: A common issue during workup is the incomplete removal of DMSO, which has a high boiling point. Thoroughly washing the organic extract with brine can help to remove residual DMSO.

  • Bisulfite Adduct Formation: A classic and effective method for purifying aldehydes is the formation of a crystalline bisulfite adduct.[2] The aldehyde reacts with sodium bisulfite in an aqueous solution to form a solid adduct, which can be filtered off from impurities. The aldehyde can then be regenerated by treating the adduct with a mild base, such as sodium bicarbonate.

  • Chromatography: If direct crystallization is failing, column chromatography is a viable option. Due to the polarity of the aldehyde, a silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate, is recommended.

  • Precipitation: If the product is a solid but reluctant to crystallize, dissolving it in a minimal amount of a polar solvent (like acetone or ethyl acetate) and then slowly adding a non-polar solvent (like hexanes or pentane) to induce precipitation can be an effective purification method.[2]

II. Etherification of the Hydroxymethyl Group

The Williamson ether synthesis is a common method to convert the alcohol functionality into an ether. However, the basic conditions required can sometimes lead to undesired side reactions with a sensitive substrate like this compound.

Question 3: I am attempting a Williamson ether synthesis with this compound and a primary alkyl halide, but I am observing a significant amount of an unexpected byproduct. What could this be?

Answer:

While the Williamson ether synthesis is generally robust, the presence of the pyridine nitrogen introduces a potential for a competing reaction. The pyridine nitrogen is nucleophilic and can be alkylated by the alkyl halide, leading to the formation of a pyridinium salt.

Reaction Scheme of a Potential Side Reaction:

G cluster_main Williamson Ether Synthesis cluster_side Side Reaction A This compound C Pyridinium Salt (Side Product) A->C R-X (N-alkylation) D Desired Ether A->D 1. Base 2. R-X B Alkyl Halide (R-X) E Base (e.g., NaH)

Caption: Competing N-alkylation in Williamson.

To minimize the formation of the pyridinium salt, consider the following:

  • Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) to fully deprotonate the alcohol before adding the alkyl halide. This ensures that the alkoxide is the primary nucleophile present in the reaction mixture.

  • Order of Addition: Add the alkyl halide slowly to the solution of the pre-formed alkoxide. This helps to maintain a low concentration of the alkyl halide, favoring the reaction with the more nucleophilic alkoxide over the pyridine nitrogen.

  • Temperature: Running the reaction at a lower temperature can sometimes help to disfavor the N-alkylation, which may have a higher activation energy.

III. Nucleophilic Aromatic Substitution (SNAr) at the 2-Position

The 2-chloro substituent is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the pyridine nitrogen. This allows for the introduction of a variety of nucleophiles at this position.

Question 4: I am planning a nucleophilic aromatic substitution on this compound. Which halogen is more likely to be displaced, the chlorine at the 2-position or the fluorine at the 5-position?

Answer:

In nucleophilic aromatic substitution reactions, the reactivity of the halogens as leaving groups is generally F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions.[3][4] This is because the rate-determining step is typically the attack of the nucleophile to form the Meisenheimer complex, and the highly electronegative fluorine atom is better at stabilizing the negative charge in the transition state.

However, the position of the halogen on the pyridine ring is also a critical factor. The 2- and 4-positions of the pyridine ring are significantly more activated towards SNAr than the 3- and 5-positions due to the ability of the nitrogen atom to stabilize the negative charge of the Meisenheimer complex through resonance.

Therefore, in this compound, the chlorine atom at the 2-position is the more likely site of nucleophilic attack due to its activated position, despite fluorine generally being a better leaving group in SNAr.

Relative Reactivity of Halogens in this compound:

PositionHalogenActivationExpected Reactivity
2ChlorineActivated by ring nitrogenMore Reactive
5FluorineNot directly activatedLess Reactive

Question 5: My SNAr reaction with an amine nucleophile is giving a complex mixture of products, and the starting material seems to be degrading. What are the possible reasons for this?

Answer:

Complex product mixtures and degradation in SNAr reactions with amine nucleophiles on this substrate can arise from a few sources:

  • Strongly Basic Conditions: Some SNAr reactions are run with strong bases to deprotonate the nucleophile or to neutralize the HCl generated. However, highly basic conditions can lead to the degradation of sensitive pyridines.[5] Consider using a milder, non-nucleophilic base like potassium carbonate or a tertiary amine base like triethylamine or diisopropylethylamine.

  • Reaction with the Hydroxymethyl Group: If the amine nucleophile is also a strong base, it could potentially deprotonate the hydroxymethyl group, leading to a more complex reaction profile. It may be necessary to protect the alcohol as a silyl ether or another suitable protecting group before performing the SNAr reaction, and then deprotect it in a subsequent step.

  • Temperature: High reaction temperatures can lead to decomposition. It is advisable to start with a lower temperature and gradually increase it while monitoring the reaction progress by TLC or LC-MS.

Experimental Protocol: Swern Oxidation of this compound

This protocol is a general guideline and may require optimization for your specific setup.

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (DCM) and cool to -78 °C in a dry ice/acetone bath.

  • Activation of DMSO: To the cooled DCM, add anhydrous DMSO (2.2 eq.) followed by the slow, dropwise addition of oxalyl chloride (1.1 eq.). Stir the mixture for 30 minutes at -78 °C.

  • Addition of Alcohol: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture, ensuring the internal temperature remains below -70 °C. Stir for 1 hour.

  • Addition of Base: Slowly add triethylamine (5.0 eq.) to the reaction mixture, again maintaining the temperature below -70 °C. A white precipitate will form. Stir for an additional 1-2 hours at -78 °C.

  • Workup: Allow the reaction to warm to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with a saturated aqueous solution of NH4Cl, a saturated aqueous solution of NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde can then be purified by column chromatography on silica gel or by another appropriate method as discussed above.

References

Technical Support Center: (2-Chloro-5-fluoropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for (2-Chloro-5-fluoropyridin-3-yl)methanol (CAS No. 870063-52-8). This resource is designed for our valued partners in research, discovery, and drug development. As a key building block in the synthesis of novel chemical entities, understanding its properties and handling characteristics is paramount to achieving successful experimental outcomes.[1] This guide provides in-depth answers to frequently asked questions and troubleshoots common issues encountered during its use.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the fundamental properties, storage, and safe handling of this compound.

Q1: What are the primary chemical and physical properties of this reagent?

Answer: Understanding the fundamental properties is the first step to successful handling and application. Key data has been consolidated below for your convenience.

PropertyValueSource
CAS Number 870063-52-8[2]
Molecular Formula C₆H₅ClFNO[2][3][4]
Molecular Weight 161.56 g/mol [3][4]
Appearance White to off-white solid (powder to lump)[5]
Purity Typically ≥95% or ≥98%[3][4]
Solubility Soluble in Methanol[5][6]
Predicted Boiling Point 268.3±35.0 °C at 760 mmHg[7]
Predicted Density 1.4±0.1 g/cm³[7]
Q2: What are the ideal long-term storage conditions for this compound?

Answer: Proper storage is critical to maintain the reagent's integrity and ensure reproducible results. The primary degradation risks are exposure to moisture, atmospheric oxygen, and incompatible substances.

  • Temperature: While some suppliers may ship at room temperature, long-term storage at 2-8°C is recommended.[3] Some related compounds are stored at room temperature under an inert atmosphere.[5] For maximum stability, keeping the material cool minimizes the rate of any potential slow decomposition reactions.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). The pyridine nitrogen can be susceptible to oxidation, and the hydroxyl group can be reactive. An inert atmosphere displaces oxygen and moisture, which are often catalysts for degradation.

  • Container: The compound should be kept in its original, tightly sealed container.[8][9] Containers that have been opened must be carefully resealed to prevent atmospheric contamination.[10]

  • Location: Store in a dry, well-ventilated place away from heat, sparks, and open flames.[8][9] It should be stored locked up and segregated from incompatible materials.[8][9]

Q3: What personal protective equipment (PPE) is required when handling this compound?

Answer: Adherence to safety protocols is non-negotiable. Based on data for this and structurally related compounds, the following PPE is mandatory.

  • Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[8][11]

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected before use, and proper removal technique should be employed to avoid skin contact.[10][12]

  • Body Protection: A lab coat or impervious clothing is required to prevent skin exposure.[10][11][12] For larger quantities or situations with a higher risk of splashing, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: All handling of the solid powder or its solutions should occur inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8][12][13] If engineering controls are not sufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[8]

Part 2: Experimental Troubleshooting Guide

This section is structured to help you diagnose and resolve specific issues that may arise during your experiments.

Q4: My reaction is showing low or no conversion. What are the potential causes related to the reagent?

Answer: Low conversion is a common issue. Before troubleshooting complex reaction parameters, it's crucial to validate the integrity of your starting material.

  • Cause 1: Reagent Degradation: Improper storage (see Q2) can lead to degradation. The primary alcohol is susceptible to oxidation to the corresponding aldehyde or carboxylic acid, especially if exposed to air over time.

    • Troubleshooting:

      • Visual Inspection: Has the material changed color or consistency?

      • Analytical Verification: Run a quick ¹H NMR or LC-MS on your starting material. Compare the spectrum to the reference data from the supplier. Look for the appearance of new peaks, particularly in the aldehyde region (~9-10 ppm in ¹H NMR) or a change in the mass spectrum.

  • Cause 2: Water Contamination: The compound is likely hygroscopic. Absorbed water can act as a competing nucleophile or poison water-sensitive catalysts (e.g., in some cross-coupling reactions).

    • Troubleshooting:

      • Drying: If you suspect water contamination, dry the material under high vacuum for several hours before use.

      • Solvent Purity: Always use anhydrous solvents for your reactions. Ensure your solvents are freshly dried and tested.

Q5: I am observing an unexpected side product. What could it be?

Answer: The structure of this compound presents several reactive sites. The nature of the side product is highly dependent on your reaction conditions.

  • Scenario A: Oxidation Conditions

    • Potential Side Product: 2-Chloro-5-fluoropyridine-3-carbaldehyde.

    • Causality: The primary alcohol is easily oxidized. This can occur with common oxidizing agents or even slowly via air oxidation.

  • Scenario B: Nucleophilic Substitution Conditions

    • Potential Side Product: Substitution at the 2-position (chloro displacement).

    • Causality: The chlorine at the 2-position is activated towards nucleophilic aromatic substitution (SₙAr). Strong nucleophiles, particularly at elevated temperatures, can displace the chloride.

  • Scenario C: Basic Conditions

    • Potential Side Product: Intermolecular ether formation (Williamson ether synthesis-type side reaction).

    • Causality: In the presence of a strong base, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then potentially react with another molecule of the starting material to form a dimeric ether.

Workflow for Troubleshooting Low Conversion

The following decision tree can guide your troubleshooting process when encountering low reaction yields.

G Troubleshooting Workflow: Low Reaction Conversion start Low Conversion Observed check_reagent Step 1: Verify Reagent Integrity start->check_reagent nmr_lcms Run ¹H NMR / LC-MS on Starting Material check_reagent->nmr_lcms check_conditions Step 2: Assess Reaction Conditions solvent Check Solvent (Anhydrous?) check_conditions->solvent degraded Degradation or Impurities Found? nmr_lcms->degraded no_degradation Reagent is Pure degraded->check_conditions No purify Purify Reagent or Use New Batch degraded->purify Yes no_degradation->check_conditions Continue catalyst Check Catalyst/Other Reagents (Active?) solvent->catalyst temp_time Verify Temperature & Time catalyst->temp_time

Caption: A decision tree for troubleshooting low reaction conversion.

Part 3: Protocols and Procedures

This section provides standardized protocols for common handling procedures to ensure safety and experimental reproducibility.

Protocol 1: Safe Weighing and Dissolution

This protocol minimizes atmospheric exposure and ensures accurate concentration of your final solution.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary PPE (gloves, safety goggles, lab coat).

    • Prepare a clean, dry vial with a septum-sealed cap.

    • Have your anhydrous solvent ready in a sealed container with a syringe for transfer.

  • Inert Atmosphere Transfer (Recommended):

    • Allow the reagent container to warm to room temperature before opening to prevent condensation of moisture.

    • Briefly flush the balance enclosure with a gentle stream of nitrogen or argon.

    • Quickly weigh the desired amount of this compound into the prepared vial.

    • Immediately seal the vial with the septum cap.

  • Dissolution:

    • Purge the headspace of the vial with nitrogen or argon using a needle connected to an inert gas line and a second needle as an outlet.

    • Using a clean, dry syringe, carefully transfer the required volume of anhydrous solvent into the vial through the septum.

    • Gently swirl or sonicate the vial until the solid is fully dissolved. The resulting solution is now ready for use.

Safe Handling and Spill Cleanup Workflow

This diagram outlines the essential steps for safely managing the reagent from receipt to disposal.

G Safe Handling & Spill Response Workflow cluster_handling Standard Handling Procedure cluster_spill Spill Response receive Receive & Inspect Container store Store at 2-8°C, Inert Atmosphere receive->store handle Handle in Fume Hood with Full PPE store->handle weigh Weigh & Dissolve (Protocol 1) handle->weigh dispose Dispose of Waste via Approved Channels weigh->dispose spill Spill Occurs evacuate Evacuate Area, Alert Others spill->evacuate absorb Absorb with Inert Material (e.g., Vermiculite) evacuate->absorb collect Collect in Sealed Container absorb->collect decontaminate Decontaminate Area collect->decontaminate spill_dispose Dispose as Hazardous Waste decontaminate->spill_dispose

Caption: Workflow for routine handling and emergency spill response.

References

Technical Support Center: (2-Chloro-5-fluoropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a centralized resource for researchers and drug development professionals working with (2-Chloro-5-fluoropyridin-3-yl)methanol. Its purpose is to provide expert-level insights and actionable troubleshooting protocols to prevent the degradation of this valuable synthetic intermediate, thereby ensuring experimental reproducibility and success.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of this compound that lead to its degradation?

The structure of this compound contains three key features that influence its stability: a primary alcohol, an electron-deficient pyridine ring, and halogen substituents. The primary degradation pathways stem from these features:

  • Oxidation of the Hydroxymethyl Group: The primary alcohol is susceptible to oxidation, which can convert it first to the corresponding aldehyde ((2-chloro-5-fluoropyridin-3-yl)carbaldehyde) and subsequently to the carboxylic acid (2-chloro-5-fluoronicotinic acid). This process can be initiated by atmospheric oxygen, heat, light, or incompatible oxidizing agents.[1]

  • Nucleophilic Substitution at the 2-Position: The pyridine nitrogen is strongly electron-withdrawing, which activates the C2 and C6 positions towards nucleophilic attack. The chlorine atom at the C2 position is therefore a potential leaving group in the presence of strong nucleophiles.[2][3]

  • Photodegradation: Halogenated aromatic compounds, including chloropyridines, can be susceptible to degradation upon exposure to light, which can initiate radical reactions or other decomposition pathways.[4][5]

Q2: My stock of this compound shows a new spot on TLC analysis after a few weeks on the bench. What is happening and how do I prevent it?

The most probable cause is slow oxidation of the primary alcohol to the more polar aldehyde, facilitated by exposure to air and ambient light. Proper storage is the most effective preventative measure.

Troubleshooting Workflow: Impurity Formation in Storage

G cluster_solutions Preventative Measures start New Impurity Detected in Stored Sample cause Primary Cause: Oxidation to Aldehyde (Air/Light Exposure) start->cause Diagnosis action Implement Correct Storage Protocol cause->action Corrective Action sol1 Store Under Inert Gas (Nitrogen or Argon) action->sol1 sol2 Refrigerate at 2-8 °C action->sol2 sol3 Use Amber, Tightly Sealed Vials action->sol3 sol4 Aliquot for Daily Use action->sol4 end_node Sample Integrity Maintained sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: A logical workflow for diagnosing and preventing storage-related degradation.

As recommended by suppliers, the compound should be stored at 2-8°C under an inert gas like nitrogen or argon.[6] Using amber vials protects it from light, and ensuring the container is securely sealed prevents exposure to atmospheric oxygen and moisture.[7] For frequently used stocks, creating smaller aliquots can minimize the number of freeze-thaw cycles and exposure events for the bulk material.

Troubleshooting & Protocol Guides

Guide 1: Controlling Oxidation During Synthesis

Scenario: You are trying to synthesize the aldehyde from this compound but are getting a mixture of unreacted starting material, the desired aldehyde, and the over-oxidized carboxylic acid.

Causality and Solution: The choice of oxidant and the control of reaction conditions are paramount. Strong, non-selective oxidants (e.g., potassium permanganate) or harsh conditions can easily lead to over-oxidation.[1] The solution is to use a mild and selective oxidizing agent that is known to stop at the aldehyde stage. Dess-Martin Periodinane (DMP) is an excellent choice for this transformation due to its high selectivity and mild, room-temperature reaction conditions.

Experimental Protocol: Selective Oxidation to (2-chloro-5-fluoropyridin-3-yl)carbaldehyde

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add Dess-Martin Periodinane (1.1 - 1.2 eq) to the stirred solution in one portion at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete in 1-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the layers are clear.

  • Workup: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure aldehyde.

Data Summary: Comparison of Oxidizing Agents

OxidantSelectivity for AldehydeConditionsCommon Drawbacks
Dess-Martin Periodinane ExcellentAnhydrous DCM, RTMoisture sensitive, relatively expensive
PCC (Pyridinium Chlorochromate) GoodAnhydrous DCM, RTCarcinogenic (Cr(VI)), acidic, can be difficult to remove byproducts
MnO₂ Good (for allylic/benzylic)DCM or CHCl₃, RefluxRequires large excess of freshly activated reagent, can be slow
KMnO₄ / Jones Reagent PoorVaries (often acidic/basic)Strong oxidants, will readily form the carboxylic acid
Guide 2: Preventing Side Reactions with Nucleophiles

Scenario: During a reaction involving a nucleophile (e.g., an amine or thiol), you observe the formation of a byproduct where the chlorine at the C2 position has been displaced.

Causality and Solution: The C2 position of the pyridine ring is electronically activated for nucleophilic aromatic substitution (SₙAr). This reactivity is a known characteristic of 2-halopyridines.[2][8] To prevent this unwanted side reaction, reaction conditions must be carefully controlled to favor the desired transformation (e.g., reaction at the hydroxymethyl group) over the SₙAr pathway.

Logical Framework: Mitigating Unwanted SₙAr Reactions

G cluster_factors Controlling Factors cluster_solutions Optimization Strategies start SₙAr Byproduct Observed (Displacement of 2-Chloro) temp Temperature start->temp Investigate base Base Strength start->base Investigate nuc Nucleophile Choice start->nuc Investigate sol1 Run at Lower Temperature (e.g., 0 °C or -78 °C) temp->sol1 Optimize sol2 Use a Weaker, Non-Nucleophilic Base (e.g., DIPEA vs. NaH) base->sol2 Optimize sol3 Protect the Hydroxyl Group First (e.g., as a silyl ether) nuc->sol3 Optimize end_node Chemoselective Reaction Achieved sol1->end_node sol2->end_node sol3->end_node

Caption: Decision framework for minimizing nucleophilic substitution side reactions.

Recommendations:

  • Temperature Control: SₙAr reactions often have a higher activation energy. Running the reaction at the lowest possible temperature that still allows the desired transformation can significantly suppress the formation of the SₙAr byproduct.

  • Base Selection: If a base is required, choose a hindered, non-nucleophilic base (e.g., diisopropylethylamine) over a strongly nucleophilic one (e.g., sodium hydride or alkoxides) if the latter is not essential for the desired reaction.

  • Protecting Groups: If the primary alcohol is the intended site of reaction, consider protecting it first (e.g., as a silyl ether). This prevents its deprotonation to an alkoxide, which can increase the electron density of the ring and potentially complicate the reaction profile.

References

Technical Support Center: Synthesis of (2-Chloro-5-fluoropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of (2-Chloro-5-fluoropyridin-3-yl)methanol. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you navigate the challenges of this synthesis. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound. The most common synthetic routes involve the reduction of either 2-Chloro-5-fluoropyridine-3-carbaldehyde or 2-Chloro-5-fluoronicotinic acid (or its ester derivative).

Problem 1: Low or No Yield of this compound via Reduction of 2-Chloro-5-fluoropyridine-3-carbaldehyde with Sodium Borohydride (NaBH₄)

Possible Causes and Solutions:

  • Cause A: Inactive Sodium Borohydride. Sodium borohydride is sensitive to moisture and can decompose over time.

    • Solution: Use a freshly opened bottle of NaBH₄ or a previously opened bottle that has been stored in a desiccator. To test the activity of your NaBH₄, you can perform a small-scale reduction on a simple ketone like acetone and monitor by TLC.

  • Cause B: Inappropriate Solvent. While NaBH₄ is compatible with protic solvents, the choice of solvent can influence the reaction rate.

    • Solution: Methanol or ethanol are typically effective solvents for this reduction. Tetrahydrofuran (THF) can also be used, sometimes with the addition of a small amount of water or methanol to accelerate the reaction.[1] If the reaction is sluggish in THF, consider switching to methanol.

  • Cause C: Insufficient Amount of Reducing Agent. Aldehydes are generally reduced readily by NaBH₄, but using a stoichiometric amount may not be enough to drive the reaction to completion, especially if some of the reagent has degraded.

    • Solution: Use a molar excess of NaBH₄, typically 1.5 to 2.0 equivalents relative to the aldehyde.

  • Cause D: Low Reaction Temperature. While the reaction is often performed at 0 °C to control exothermicity, very low temperatures can slow down the reaction rate significantly.

    • Solution: After the initial addition of NaBH₄ at 0 °C, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Experimental Protocol: Reduction of 2-Chloro-5-fluoropyridine-3-carbaldehyde with NaBH₄

  • Dissolve 2-Chloro-5-fluoropyridine-3-carbaldehyde (1.0 eq) in methanol (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and slowly quench by adding 1N HCl or saturated aqueous ammonium chloride until gas evolution ceases.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Problem 2: Incomplete Reaction or Low Yield During the Reduction of 2-Chloro-5-fluoronicotinic Acid with Lithium Aluminum Hydride (LiAlH₄)

Possible Causes and Solutions:

  • Cause A: Presence of Moisture. LiAlH₄ reacts violently with water. Any moisture in the solvent or on the glassware will consume the reagent and reduce the yield.[2]

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle of anhydrous solvent.

  • Cause B: Insufficient LiAlH₄. Carboxylic acids require two equivalents of hydride for reduction: one for deprotonation to form the carboxylate salt and one for the reduction itself. Therefore, more LiAlH₄ is needed compared to the reduction of an aldehyde or ester.

    • Solution: Use at least 2.0-3.0 molar equivalents of LiAlH₄ for the reduction of the carboxylic acid.

  • Cause C: Inefficient Work-up Procedure. The aluminum salts formed during the work-up can form emulsions or gelatinous precipitates that trap the product, leading to low isolated yields.[3]

    • Solution: Employ a standard Fieser work-up procedure. For a reaction using 'x' grams of LiAlH₄, sequentially and carefully add:

      • 'x' mL of water

      • 'x' mL of 15% aqueous NaOH

      • '3x' mL of water This should produce a granular precipitate that is easy to filter off.[4][5]

Experimental Protocol: Reduction of 2-Chloro-5-fluoronicotinic Acid with LiAlH₄

  • To a stirred suspension of LiAlH₄ (2.5 eq) in anhydrous THF (20 volumes) under an inert atmosphere (nitrogen or argon), add a solution of 2-Chloro-5-fluoronicotinic acid (1.0 eq) in anhydrous THF (5 volumes) dropwise at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis shows complete conversion.

  • Cool the reaction mixture to 0 °C.

  • Carefully perform the Fieser work-up as described above.

  • Stir the resulting mixture at room temperature for 30 minutes.

  • Filter the granular solid and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Problem 3: Formation of Impurities and Purification Challenges

Possible Causes and Solutions:

  • Cause A: Incomplete Conversion of Precursors. If the starting aldehyde was synthesized from the corresponding nitrile (2-chloro-5-fluoronicotinonitrile), residual nitrile could be an impurity.

    • Solution: Ensure the complete conversion of the nitrile to the aldehyde before proceeding with the reduction. Purify the aldehyde by column chromatography if necessary.

  • Cause B: Over-reduction or Side Reactions. While less common with NaBH₄, more potent reducing agents could potentially interact with the chloro or fluoro substituents, although this is generally not observed under standard conditions.

    • Solution: Use the mildest reducing agent necessary for the transformation. For the aldehyde, NaBH₄ is preferred over LiAlH₄.

  • Cause C: Co-eluting Impurities during Chromatography. The product, being a polar alcohol, may be difficult to separate from other polar impurities.

    • Solution: Utilize a gradient elution system for column chromatography, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity. Staining with potassium permanganate can help visualize the product and impurities on a TLC plate.

Purification Protocol: Flash Column Chromatography

  • Adsorb the crude this compound onto a small amount of silica gel.

  • Prepare a silica gel column in a suitable non-polar solvent (e.g., 10% ethyl acetate in hexanes).

  • Load the adsorbed product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., from 10% to 50% ethyl acetate).

  • Collect fractions and analyze by TLC to identify the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Parameter Typical Value
Mobile Phase Hexanes/Ethyl Acetate
Gradient 10% to 50% Ethyl Acetate
Stationary Phase Silica Gel (230-400 mesh)

Frequently Asked Questions (FAQs)

Q1: Which is the preferred starting material: 2-Chloro-5-fluoropyridine-3-carbaldehyde or 2-Chloro-5-fluoronicotinic acid?

A1: The choice of starting material often depends on commercial availability and the scale of the synthesis. The reduction of the aldehyde with NaBH₄ is generally a milder and simpler procedure with an easier work-up compared to the LiAlH₄ reduction of the carboxylic acid.[6] Therefore, if the aldehyde is readily available, it is often the preferred starting material.

Q2: Can I use LiAlH₄ to reduce the aldehyde?

A2: Yes, LiAlH₄ will readily reduce the aldehyde to the primary alcohol.[2] However, NaBH₄ is a much milder and safer reagent that is also effective for this transformation. The use of LiAlH₄ for an aldehyde reduction offers no significant advantage and introduces the challenges of working with a highly reactive, pyrophoric reagent and a more complex work-up.[3][7]

Q3: My reaction is complete by TLC, but after work-up, I have a low yield. Where could my product be?

A3: In the case of LiAlH₄ reductions, the product can be trapped in the aluminum salts formed during the work-up.[3] Ensure you are using the correct Fieser work-up procedure and that you thoroughly wash the filtered solids with an organic solvent. For both reduction types, the product is a polar alcohol and may have some water solubility. Ensure you are using a sufficient volume of organic solvent for extraction and consider performing multiple extractions. A brine wash of the combined organic layers can help to break emulsions and remove water.

Q4: Is the 2-chloro-5-fluoropyridine ring stable to the reduction conditions?

A4: Generally, the 2-chloro-5-fluoropyridine ring is stable to hydride reducing agents like NaBH₄ and LiAlH₄ under standard conditions. The primary site of reaction is the carbonyl group. However, with other more reactive organometallic reagents or under harsh conditions, nucleophilic aromatic substitution at the 2-position is a possibility.[8]

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and a mobile phase such as 30% ethyl acetate in hexanes. The starting aldehyde or acid will have a different Rf value than the more polar alcohol product. The spots can be visualized under UV light and/or by staining with an appropriate agent like potassium permanganate.

Synthetic Pathways Overview

SynthesisPathways cluster_0 Route 1: Aldehyde Reduction cluster_1 Route 2: Carboxylic Acid Reduction Aldehyde 2-Chloro-5-fluoropyridine-3-carbaldehyde Alcohol_1 This compound Aldehyde->Alcohol_1 NaBH4, MeOH Acid 2-Chloro-5-fluoronicotinic acid Alcohol_2 This compound Acid->Alcohol_2 1. LiAlH4, THF 2. Work-up

Caption: Synthetic routes to this compound.

Troubleshooting Decision Tree

TroubleshootingTree Start Low Yield or Incomplete Reaction Reagent Check Reducing Agent Activity Start->Reagent Conditions Review Reaction Conditions Start->Conditions Workup Investigate Work-up & Extraction Start->Workup Inactive Inactive Reagent->Inactive Inactive? Sufficient Sufficient Reagent->Sufficient Sufficient eq? Moisture Moisture Conditions->Moisture Anhydrous (LiAlH4)? Temp Temp Conditions->Temp Correct Temp/Time? Emulsion Emulsion Workup->Emulsion Emulsion/Product Trapping? Extraction Extraction Workup->Extraction Inefficient Extraction? Sol_Inactive Sol_Inactive Inactive->Sol_Inactive Use fresh reagent. Sol_Sufficient Sol_Sufficient Sufficient->Sol_Sufficient Increase equivalents. Sol_Moisture Sol_Moisture Moisture->Sol_Moisture Use dry solvent/glassware. Sol_Temp Sol_Temp Temp->Sol_Temp Adjust temp/time. Sol_Emulsion Sol_Emulsion Emulsion->Sol_Emulsion Use Fieser work-up (LiAlH4). Wash solids thoroughly. Sol_Extraction Sol_Extraction Extraction->Sol_Extraction Perform multiple extractions. Use brine wash.

Caption: Decision tree for troubleshooting low yield issues.

References

improving the selectivity of reactions with (2-Chloro-5-fluoropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Chloro-5-fluoropyridin-3-yl)methanol (CAS 870063-52-8). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this versatile but reactive building block. Here, we address common challenges in achieving reaction selectivity, provide troubleshooting advice, and offer detailed protocols based on established chemical principles.

Introduction: Chemical Profile

This compound is a trifunctional heterocyclic compound featuring a nucleophilic hydroxymethyl group, an electrophilic C-Cl bond amenable to cross-coupling, and a C-F bond that modulates the electronic properties of the pyridine ring.[1][2] This unique combination of functionalities makes it a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] However, the interplay between these groups presents distinct selectivity challenges that require careful optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

The molecule has three primary sites for reactivity:

  • Hydroxymethyl Group (-CH₂OH): This primary alcohol can undergo oxidation to the corresponding aldehyde or carboxylic acid, esterification, etherification, or conversion to a leaving group (e.g., -CH₂Cl) for subsequent nucleophilic substitution.

  • C2-Chloride (-Cl): The chlorine atom is susceptible to displacement via nucleophilic aromatic substitution (SNAr) or, more commonly, oxidative addition in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[3][4][5] The electron-withdrawing nature of the pyridine nitrogen activates this position.

  • Pyridine Ring: The pyridine nitrogen is basic and can be protonated or quaternized. The ring itself can participate in electrophilic aromatic substitution, although this is often challenging due to the presence of deactivating halogen substituents.

Q2: How should I store and handle this reagent?

This compound should be stored under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C to prevent slow oxidation of the alcohol and potential side reactions.[1] It is a solid at room temperature.[6] Always use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

Q3: Can the hydroxymethyl group interfere with cross-coupling reactions at the C2 position?

Yes, the free hydroxyl group can potentially interfere. It can coordinate to the metal catalyst, altering its reactivity. In some cases, particularly with strong bases, it can be deprotonated, and the resulting alkoxide may act as a competing nucleophile. For sensitive or high-yield demanding reactions, protection of the alcohol may be necessary.[8][9]

Troubleshooting Guide: Improving Reaction Selectivity

This section addresses specific problems encountered during reactions with this compound.

Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions

Symptom: Your Suzuki-Miyaura reaction with an arylboronic acid is showing low conversion of the starting material or significant formation of side products like hydrodehalogenation (C-Cl bond is replaced by C-H).

Root Causes & Solutions:

  • Cause A: Inefficient C-Cl Bond Activation. Chloropyridines are notoriously less reactive than their bromo or iodo counterparts.[5][10] The oxidative addition of the C-Cl bond to the Pd(0) catalyst is often the rate-limiting step.

    • Solution: Employ a more active catalyst system. Standard catalysts like Pd(PPh₃)₄ may be insufficient. Use bulky, electron-rich phosphine ligands that promote oxidative addition.[5][10]

      • Recommended Ligands: Biarylphosphine ligands such as SPhos, XPhos, or RuPhos are excellent choices for activating C-Cl bonds.[5][10]

      • Recommended Palladium Source: Use a stable pre-catalyst like a G3 or G4 palladacycle, or generate the active Pd(0) species in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂.[5][11]

  • Cause B: Inappropriate Base or Solvent. The choice of base and solvent is critical for the transmetalation step and for maintaining catalyst stability.

    • Solution: Screen different base and solvent combinations.

      • Bases: Strong bases are often required. K₃PO₄ and Cs₂CO₃ are effective and commonly used.[5][10] For base-sensitive substrates, a weaker base like K₂CO₃ can be attempted, but may require higher temperatures or a more active catalyst.

      • Solvents: Anhydrous, degassed polar aprotic solvents are preferred. Toluene, 1,4-dioxane, or THF are standard choices.[12] Sometimes, aqueous solvent mixtures can be beneficial.[4][13]

  • Cause C: Catalyst Deactivation. Oxygen can irreversibly oxidize the active Pd(0) catalyst to an inactive Pd(II) species.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use properly dried and degassed solvents.

Workflow for Troubleshooting Suzuki-Miyaura Coupling

start Low Conversion in Suzuki Coupling catalyst Optimize Catalyst System start->catalyst conditions Adjust Reaction Conditions start->conditions protect Consider Protecting Group start->protect Persistent Issues or Side Reactions? ligand Switch to Bulky Ligand (e.g., SPhos, XPhos) catalyst->ligand Ineffective Ligand? pd_source Use Pre-catalyst (e.g., G3-Palladacycle) or Pd2(dba)3 catalyst->pd_source Poor Pd(0) Source? base Screen Bases (K3PO4, Cs2CO3) conditions->base Wrong Base? temp Increase Temperature (80-110 °C) conditions->temp Temperature Too Low? inert Ensure Strict Inert Atmosphere conditions->inert Oxygen Contamination?

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Issue 2: Poor Selectivity in Buchwald-Hartwig Amination

Symptom: When attempting to couple an amine, you observe low yields, significant hydrodehalogenation, or side reactions involving the hydroxymethyl group.

Root Causes & Solutions:

  • Cause A: Catalyst System Mismatch. As with Suzuki coupling, the C-Cl bond requires a highly active catalyst. The choice of ligand is paramount.[3][5]

    • Solution: Use sterically hindered biarylphosphine ligands. BrettPhos and RuPhos are particularly effective for coupling primary amines.[14] Josiphos-type ligands can also be very effective.[5]

  • Cause B: Base Incompatibility. The most common base for Buchwald-Hartwig amination is NaOtBu.[5] However, this strong base can deprotonate the hydroxymethyl group, leading to complications.

    • Solution 1 (Weaker Base): Switch to a weaker base like K₃PO₄ or Cs₂CO₃. This will likely require a more active catalyst (e.g., a G4 palladacycle) and higher reaction temperatures (100-120 °C) to achieve good conversion.[5]

    • Solution 2 (Protecting Group): Protect the alcohol as a silyl ether (e.g., TBDMS) or a benzyl ether.[8][15] This is the most robust strategy if the weaker base approach fails. The protecting group can be removed in a subsequent step.[16]

Issue 3: Over-oxidation of the Hydroxymethyl Group

Symptom: Attempting to oxidize the alcohol to the aldehyde results in a mixture of aldehyde and carboxylic acid, or complete conversion to the acid.

Root Causes & Solutions:

  • Cause A: Oxidizing Agent is too Strong. Potent oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) will typically oxidize primary alcohols directly to carboxylic acids.

    • Solution: Use milder, selective oxidizing agents that are known to stop at the aldehyde stage.

      • Recommended Reagents: Dess-Martin Periodinane (DMP), Swern oxidation (oxalyl chloride, DMSO, Et₃N), or PCC (Pyridinium chlorochromate) are standard choices for this transformation.

  • Cause B: Reaction Conditions. Over-oxidation can occur even with mild reagents if the reaction time is too long or the temperature is too high.

    • Solution: Monitor the reaction closely by TLC or LC-MS. Upon consumption of the starting material, quench the reaction immediately. Perform the oxidation at the recommended temperature (e.g., -78 °C for Swern oxidation).

Protocols and Methodologies

Protocol 1: Selective Suzuki-Miyaura Coupling (Unprotected Alcohol)

This protocol is a robust starting point for coupling arylboronic acids to the C2 position, leveraging a modern catalyst system that is often tolerant of the free hydroxyl group.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • SPhos Pd G3 Palladacycle (2 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic, milled (2.0 equiv)

  • 1,4-Dioxane/H₂O (10:1 v/v), degassed

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and the SPhos Pd G3 palladacycle.

  • Evacuate and backfill the vial with Argon or Nitrogen three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionAlternative
Catalyst SPhos Pd G3 (2 mol%)[Pd₂(dba)₃] (2 mol%) + SPhos (4 mol%)
Base K₃PO₄ (2 equiv)Cs₂CO₃ (2 equiv)
Solvent 1,4-Dioxane/H₂O (10:1)Toluene
Temperature 100 °C80-110 °C
Protocol 2: Protection of the Hydroxymethyl Group (TBDMS Ether)

This protocol is recommended when strong bases are required or when side reactions involving the alcohol are observed.

Materials:

  • This compound (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 equiv)

  • Imidazole (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under a Nitrogen atmosphere.

  • Add imidazole, followed by TBDMSCl portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • The crude TBDMS-protected product is often pure enough for the next step but can be purified by silica gel chromatography if necessary.

Logical Flow for Reaction Strategy Selection

start Goal: Functionalize This compound node_coupling Cross-Coupling at C2? start->node_coupling node_alcohol Reaction at -CH2OH? start->node_alcohol suzuki Use Suzuki Protocol 1 (Modern Catalyst) node_coupling->suzuki Yes oxidation Oxidation to Aldehyde? node_alcohol->oxidation Yes suzuki_fail Protect -OH (Protocol 2) then repeat coupling suzuki->suzuki_fail Low Yield or Side Reactions? dmp Use mild oxidant (DMP, Swern) oxidation->dmp Yes other_rxn Use standard conditions (e.g., Acyl Chloride/Pyridine) oxidation->other_rxn No (Esterification, etc.)

Caption: Decision tree for planning reactions.

References

Technical Support Center: Safe Handling of (2-Chloro-5-fluoropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (2-Chloro-5-fluoropyridin-3-yl)methanol is a key heterocyclic building block utilized by researchers in the synthesis of novel pharmaceutical and agrochemical agents.[1][2] Its specific arrangement of chloro, fluoro, and hydroxymethyl functional groups on a pyridine core makes it a valuable intermediate for developing bioactive molecules.[1] However, the structural alerts inherent in this molecule—a halogenated pyridine—necessitate stringent adherence to safety protocols to mitigate risks. This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals to ensure safe and effective handling throughout their experimental workflows.

Section 1: Compound Identification and Hazard Summary

For clarity and immediate reference, the fundamental properties and hazards associated with this compound are summarized below. Hazard classifications are based on data from structurally similar compounds, such as other chlorinated and fluorinated pyridines, and represent a conservative approach to safety.[3][4]

PropertyDataSource(s)
Chemical Name This compound[1][2]
CAS Number 870063-52-8[1][5]
Molecular Formula C₆H₅ClFNO[1][2]
Molecular Weight 161.56 g/mol [1][6]
Appearance White to off-white powder/solid[2]
Predicted Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin, eye, and respiratory irritation.[3][4][7]
Storage Conditions 2-8°C, Sealed under dry, inert gas.[1][8][9]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the day-to-day handling of this compound.

Q1: What are the primary health hazards I should be aware of before starting my experiment?

A1: Based on its structure as a halogenated pyridine derivative, you must assume this compound is hazardous through multiple exposure routes. The primary risks are:

  • Acute Toxicity: The compound is likely harmful if swallowed, inhaled, or absorbed through the skin.[3][4] Pyridine-based compounds can be toxic and require careful handling to prevent systemic exposure.[10][11]

  • Irritation: Direct contact can cause irritation to the skin and serious irritation to the eyes.[4][7] Inhalation of the powder can irritate the nose, throat, and respiratory system.[7][12]

  • Metabolic Concerns: The "-methanol" moiety is a structural alert. While the toxicity of the parent molecule is the primary concern, one must consider the possibility of metabolic processes that could lead to toxic byproducts. For instance, methanol itself is metabolized to formic acid, which is responsible for severe metabolic acidosis and ocular toxicity.[13][14] This underscores the critical importance of avoiding ingestion.

Q2: What Personal Protective Equipment (PPE) is mandatory for handling this compound?

A2: A comprehensive PPE strategy is your first and most critical line of defense. The following are non-negotiable:

  • Eye Protection: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times.[15]

  • Hand Protection: Wear chemically resistant gloves. Nitrile or neoprene gloves are recommended over latex, as pyridine and its derivatives can compromise the integrity of latex.[16] Ensure gloves are inspected for defects before each use and are replaced immediately if contamination is suspected.

  • Body Protection: A flame-resistant lab coat should be worn and kept fully fastened. Ensure it is laundered by a facility familiar with handling chemically contaminated clothing.[12]

  • Respiratory Protection: All handling of the solid compound or its solutions must be performed within a certified chemical fume hood to control exposure to dust and vapors.[16][17] If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[18]

Q3: How should I properly store this compound to ensure its stability and my safety?

A3: Proper storage is critical for both safety and experimental integrity.

  • Temperature: Store in a refrigerator at 2-8°C.[1][8]

  • Atmosphere: The container should be tightly sealed and stored under a dry, inert atmosphere (e.g., argon or nitrogen).[1] Pyridine compounds can be hygroscopic, and the hydroxymethyl group is susceptible to oxidation.[16]

  • Location: Store in a designated, well-ventilated area for hazardous chemicals, away from incompatible materials such as strong oxidizing agents and strong acids.[3][11] The storage area should be segregated from general lab supplies.

Q4: What is the correct procedure for weighing and dissolving this solid compound?

A4: All weighing and dissolution steps must be performed inside a chemical fume hood.

  • Designate a specific area within the hood for handling the compound.

  • Use an anti-static weigh boat or paper to prevent scattering of the fine powder.

  • Tare your balance with the weigh boat.

  • Carefully transfer the desired amount of the compound using a clean spatula. Avoid creating airborne dust.

  • Close the primary container immediately after dispensing.

  • Transfer the weighed solid to your reaction vessel, which should already be in the fume hood.

  • Add your solvent of choice slowly to avoid splashing. If necessary, use a funnel.

Q5: How do I properly dispose of waste containing this compound?

A5: All waste, including excess solid, contaminated consumables (gloves, weigh boats, paper towels), and solutions, must be treated as hazardous waste.

  • Collect all waste in a clearly labeled, sealed container. The label should include the chemical name and relevant hazard symbols.

  • Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Follow your institution's and local environmental regulations for hazardous waste disposal. Do not pour any amount down the drain.[11]

Section 3: Troubleshooting Guide

This section provides solutions to specific issues that may arise during experimentation.

Problem: I am observing poor solubility of the compound in my chosen solvent.

Solution:

  • Solvent Verification: this compound is a polar molecule. Confirm you are using an appropriate solvent. Polar aprotic solvents (e.g., DMF, DMSO, THF) or polar protic solvents (e.g., methanol, ethanol) are likely candidates. Check literature for similar compounds if available.

  • Gentle Warming: With extreme caution and under constant supervision, you can gently warm the solution in the fume hood. Use a water bath and avoid direct heat from a hot plate to prevent decomposition and splashing. Ensure there are no ignition sources nearby.

  • Sonication: Using an ultrasonic bath can help break up solid agglomerates and increase the rate of dissolution. Ensure the vessel is securely capped or covered to prevent aerosolization.

Problem: My reaction yield is low, and I suspect the starting material may have degraded.

Solution:

  • Review Storage Conditions: Confirm that the compound has been stored consistently at 2-8°C under an inert atmosphere.[1][9] Exposure to air and moisture can lead to degradation. The hydroxymethyl group can oxidize to an aldehyde or carboxylic acid, which would inhibit desired reactions.

  • Analytical Verification: Before use, consider running a quick analytical check, such as a melting point determination or obtaining a ¹H NMR spectrum, to verify the purity and identity of the starting material. Compare this data against the certificate of analysis or reference spectra.

  • Moisture Contamination: Pyridine derivatives can absorb water from the atmosphere.[16] If your reaction is moisture-sensitive, ensure you are using anhydrous solvents and techniques. The presence of water could be a hidden cause of low yield.

Problem: I experienced accidental skin or eye contact with the compound. What is the immediate first aid protocol?

Solution: Act immediately. Time is critical to minimize injury.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[11][16] While flushing, remove any contaminated clothing. Seek immediate medical attention after the initial flushing.[3]

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]

  • Inhalation: Move the affected person to fresh air immediately. If they are having difficulty breathing, call for emergency medical assistance.[7][19]

  • Ingestion: Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water. Call a poison control center or seek immediate medical attention.[3]

Section 4: Standard Operating Protocols (SOPs)

These protocols provide a validated, step-by-step framework for key procedures.

SOP 1: Weighing and Preparing a Solution
  • Preparation: Verify that the chemical fume hood has a current certification. Don all required PPE (lab coat, nitrile gloves, chemical splash goggles).

  • Staging: Place a calibrated balance, weigh boat, spatula, the sealed container of this compound, and the destination vessel inside the fume hood.

  • Weighing:

    • Allow the compound container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Open the container inside the hood.

    • Use a clean spatula to transfer the approximate amount of solid to the weigh boat on the balance.

    • Record the exact weight.

    • Securely cap the primary container immediately.

  • Dissolution:

    • Carefully add the weighed solid to the destination vessel.

    • Slowly add the desired solvent, pointing the opening of the solvent bottle away from your face.

    • Stir the solution with a magnetic stir bar or gently swirl until the solid is fully dissolved.

  • Cleanup: Dispose of the used weigh boat and any contaminated wipes in the designated solid hazardous waste container. Clean the spatula with an appropriate solvent, collecting the rinse as hazardous waste.

SOP 2: Emergency Spill Cleanup (Minor Spill <5g)
  • Alert & Isolate: Immediately alert personnel in the immediate vicinity. Restrict access to the spill area.

  • Assess: Ensure the spill is minor and not in contact with ignition sources. If the spill is large or involves other reactive chemicals, evacuate and call emergency services.

  • PPE: If not already wearing it, don your full PPE, including double-gloving if possible.

  • Containment: Cover the spill with a non-flammable absorbent material like vermiculite, sand, or a commercial spill pillow.[10][17] Do not use combustible materials like paper towels for the initial containment.

  • Cleanup:

    • Using non-sparking tools (e.g., plastic scoop), carefully collect the absorbent material and spilled compound.[3][11]

    • Place the collected material into a heavy-duty plastic bag or a designated, sealable hazardous waste container.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Disposal: Seal and label the waste container. Arrange for disposal according to institutional protocols.

  • Reporting: Report the incident to your laboratory supervisor or safety officer.

Section 5: Visual Workflow Diagrams

Diagram 1: PPE Selection and Donning Sequence

PPE_Workflow cluster_ppe Mandatory PPE Donning Sequence start Enter Lab coat 1. Don Lab Coat (Fully Fastened) start->coat Step 1 gloves 2. Don Nitrile Gloves (Inspect for Damage) coat->gloves Step 2 goggles 3. Don Chemical Goggles (Ensure Proper Seal) gloves->goggles Step 3 ready Ready for Work goggles->ready

Caption: Workflow for donning Personal Protective Equipment (PPE).

Diagram 2: Spill Response Decision Tree

Spill_Response spill Spill Occurs minor_spill Is spill <5g and contained? spill->minor_spill alert Alert Nearby Personnel minor_spill->alert  Yes (Minor) major_spill Evacuate Area Immediately minor_spill->major_spill  No (Major) don_ppe Don Full PPE alert->don_ppe contain Cover with Inert Absorbent don_ppe->contain cleanup Collect Waste with Non-Sparking Tools contain->cleanup dispose Dispose as Hazardous Waste cleanup->dispose call_emergency Call Emergency Services & Lab Supervisor major_spill->call_emergency

Caption: Decision tree for responding to a chemical spill.

Section 6: References

  • Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. --INVALID-LINK--

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. --INVALID-LINK--

  • Pyridine - SAFETY DATA SHEET. (2018). Thermo Fisher Scientific. --INVALID-LINK--

  • Pyridine - SAFETY DATA SHEET. (2024). Penta Chemicals. --INVALID-LINK--

  • This compound. MySkinRecipes. --INVALID-LINK--

  • (5-chloro-2-fluoropyridin-3-yl)methanol. Echemi. --INVALID-LINK--

  • 2-CHLOROPYRIDINE HAZARD SUMMARY. (2004). New Jersey Department of Health. --INVALID-LINK--

  • Toxicity Studies of o-Chloropyridine. National Toxicology Program, National Institutes of Health. --INVALID-LINK--

  • Safety Data Sheet: Pyridine. Carl ROTH. --INVALID-LINK--

  • Material Safety Data Sheet - 3-Chloropyridine, 99%. Cole-Parmer. --INVALID-LINK--

  • SAFETY DATA SHEET - 2-Chloro-5-fluoropyridine. (2021). Fisher Scientific. --INVALID-LINK--

  • (2-Chloro-5-fluoropyridin-4-yl)methanol. AZA Mid-Year Meeting. --INVALID-LINK--

  • 2-Chloropyridine SDS, 109-09-1 Safety Data Sheets. ECHEMI. --INVALID-LINK--

  • CAS 870063-52-8 | 2-CHLORO-5-FLUORO-3-(HYDROXYMETHYL)PYRIDINE supply. Guidechem. --INVALID-LINK--

  • 2-CHLOROPYRIDINE. Occupational Safety and Health Administration (OSHA). --INVALID-LINK--

  • (6-Chloro-5-fluoropyridin-3-yl)methanol. ChemScene. --INVALID-LINK--

  • (5-chloro-3-fluoropyridin-2-yl)methanol. Chemsrc. --INVALID-LINK--

  • SAFETY DATA SHEET - (2-Chloropyridin-4-yl)methanol. (2024). Fisher Scientific. --INVALID-LINK--

  • Safety Data Sheet - (3-Bromopyridin-2-yl)methanol. (2024). MedChemExpress. --INVALID-LINK--

  • 2-chloro-5-trifluoromethylpyridine Safety Data Sheet. Jubilant Ingrevia. --INVALID-LINK--

  • This compound. BLDpharm. --INVALID-LINK--

  • Safety Data Sheet: Methanol. Carl ROTH. --INVALID-LINK--

  • Safety Data Sheet: Methanol. Carl ROTH. --INVALID-LINK--

  • Methanol toxicity. Wikipedia. --INVALID-LINK--

  • Methanol: toxicological overview. (2024). GOV.UK. --INVALID-LINK--

  • Methanol Toxicity. (2025). StatPearls - NCBI Bookshelf. --INVALID-LINK--

  • Methanol poisoning as a new world challenge: A review. Annals of Medicine and Surgery. --INVALID-LINK--

  • (5-Chloro-2-fluoropyridin-3-yl)methanol. BLDpharm. --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of (2-Chloro-5-fluoropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel chemical entities is a non-negotiable cornerstone of the discovery pipeline. Substituted pyridines, in particular, represent a class of heterocyclic compounds with immense therapeutic potential, frequently forming the core scaffold of numerous drug candidates. Their biological activity is exquisitely sensitive to the nature and position of substituents on the pyridine ring. Consequently, unambiguous confirmation of their molecular structure is paramount.

This guide focuses on a specific, functionally rich molecule: (2-Chloro-5-fluoropyridin-3-yl)methanol. We will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, the gold standard for molecular structure determination, and compare its insights with those from other key analytical techniques.[1][2] A notable challenge in analyzing novel compounds is the frequent absence of comprehensive reference spectra in public databases. This guide will therefore adopt a predictive and deductive approach, grounded in fundamental principles, to illustrate how a scientist would confidently elucidate the structure of this molecule from the ground up.

Part 1: Predictive NMR Analysis – Decoding the Signature

Nuclear Magnetic Resonance (NMR) spectroscopy interrogates the magnetic properties of atomic nuclei, providing exquisitely detailed information about the chemical environment and connectivity of atoms within a molecule.[3] For a molecule like this compound, both ¹H (proton) and ¹³C NMR are indispensable.

Experimental Protocol: Acquiring High-Quality NMR Data

The validity of any spectral interpretation rests on the quality of the initial data acquisition. A robust, self-validating protocol is essential.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the solid sample for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[4][5]

    • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[5][6] Deuterated solvents are crucial to avoid large, interfering solvent signals in ¹H NMR and to provide a lock signal for the spectrometer.[7]

    • Ensure the sample is fully dissolved. If particulates remain, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, high-quality 5 mm NMR tube.[6][8] Solid impurities can severely degrade the quality of the magnetic field homogeneity (shimming), leading to poor spectral resolution.[4]

  • Instrument Setup & Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum. Key parameters include a 30° pulse angle, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet (unless coupled to fluorine). This requires a larger number of scans (minutes to hours) due to the low natural abundance of the ¹³C isotope.[4]

¹H NMR Spectrum: A Predicted Interpretation

Based on established principles of chemical shifts and coupling constants, we can predict the ¹H NMR spectrum. The primary influences on proton chemical shifts are electronegativity of nearby atoms and the effects of aromatic ring currents.[3][9]

  • Aromatic Protons (H-4, H-6): The pyridine ring contains two protons.

    • H-6: This proton is adjacent to the nitrogen atom and will be the most downfield, likely appearing around δ 8.2-8.4 ppm . It is coupled to the fluorine at position 5, resulting in a doublet (JHF ≈ 3-4 Hz).

    • H-4: This proton is situated between the hydroxymethyl group and the fluorine atom. It will be less deshielded than H-6, predicted to be around δ 7.6-7.8 ppm . It will exhibit coupling to the fluorine atom, appearing as a doublet of doubletons (dd) due to a larger JHF coupling (~8-9 Hz) and a smaller coupling to H-6.

  • Methylene Protons (-CH₂OH): These protons are attached to a carbon adjacent to the aromatic ring (a benzylic-type position). They are expected to appear as a singlet around δ 4.7-4.9 ppm .[10] The signal may show slight broadening or even coupling to the hydroxyl proton depending on the solvent and concentration.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on solvent, temperature, and concentration due to hydrogen bonding. It typically appears as a broad singlet and could range from δ 1.5-5.5 ppm .

¹³C NMR Spectrum: A Predicted Interpretation

The ¹³C spectrum provides a count of unique carbon environments and crucial information on carbon-fluorine couplings. Proton-decoupled spectra are standard, but the presence of fluorine (¹⁹F, spin I=½) will cause splitting of nearby carbon signals.[11]

  • C-F Coupled Carbons:

    • C-5 (bearing F): This carbon will show a very large one-bond coupling constant (¹JCF) of approximately 230-250 Hz, appearing as a doublet. Its chemical shift will be significantly influenced by the directly attached fluorine, predicted around δ 155-160 ppm .[12]

    • C-2 (bearing Cl): Also highly deshielded due to both the adjacent nitrogen and the chlorine atom. It will exhibit a smaller two-bond coupling to fluorine (²JCF), appearing as a doublet with J ≈ 20-30 Hz. Predicted chemical shift is around δ 150-153 ppm .

    • C-6: This carbon will show a two-bond coupling to fluorine (²JCF) of ~15-25 Hz. Predicted chemical shift is around δ 140-145 ppm .

    • C-4: This carbon will show a three-bond coupling to fluorine (³JCF) of ~3-5 Hz. Predicted chemical shift is around δ 135-138 ppm .

  • Other Carbons:

    • C-3 (bearing CH₂OH): This carbon's signal will also be split into a doublet by a three-bond coupling to fluorine (³JCF) of ~3-5 Hz. Predicted chemical shift is around δ 125-130 ppm .

    • -CH₂OH: The methylene carbon is expected in the δ 60-65 ppm region. It may exhibit a small four-bond coupling to fluorine.

Table 1: Predicted NMR Data for this compound in CDCl₃

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
δ (ppm) Multiplicity
H-47.6 - 7.8dd
H-68.2 - 8.4d
-CH₂OH4.7 - 4.9s
-OH1.5 - 5.5br s
C-2--
C-3--
C-5--

Part 2: Comparison with Orthogonal Analytical Techniques

While NMR is powerful, a multi-technique approach provides the highest level of confidence in structural elucidation. Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy offer complementary data that validate the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and fragmentation patterns.

  • Key Insights:

    • Molecular Ion Peak (M⁺): The primary piece of information is the molecular weight. For C₆H₅ClFNO, the expected monoisotopic mass is ~161.00 Da.

    • Isotope Pattern: Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[13] This will result in a characteristic M⁺ peak and an M+2 peak (at m/z ~163) with an intensity ratio of 3:1, which is a definitive signature for the presence of a single chlorine atom.[13][14]

    • Fragmentation: Common fragmentation pathways would involve the loss of the hydroxymethyl group (-CH₂OH), chlorine (-Cl), or hydrogen fluoride (-HF), providing clues about the molecule's connectivity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by molecular vibrations, identifying the functional groups present.

  • Key Insights:

    • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ would confirm the presence of the alcohol's hydroxyl group.

    • C-H Stretches: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the methylene (-CH₂) C-H stretches will be just below 3000 cm⁻¹.[15][16]

    • Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the pyridine ring will produce a series of sharp bands in the 1400-1650 cm⁻¹ region.[15][17]

    • C-F and C-Cl Stretches: Strong absorptions corresponding to the carbon-fluorine and carbon-chlorine bonds are expected in the fingerprint region, typically between 1000-1300 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.

Table 2: Comparison of Analytical Techniques for Structural Elucidation

Technique Information Provided Strengths for this Molecule Limitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, electronic environment.Unambiguously determines the precise isomer and substitution pattern. ¹⁹F coupling provides definitive proof of fluorine's location.Lower sensitivity compared to MS; requires more sample. Complex spectra can be challenging to interpret without expertise.
Mass Spectrometry Molecular weight and elemental formula (High-Res MS), fragmentation patterns.High sensitivity. Confirms molecular formula and the presence of one chlorine atom through its isotopic pattern.Cannot distinguish between isomers (e.g., different substitution positions on the ring). Provides limited connectivity information.
FTIR Spectroscopy Presence of functional groups.Quickly confirms the presence of the -OH group and the aromatic pyridine core. It is a fast and simple technique.Provides no information on atomic connectivity or isomerism. The fingerprint region can be complex.

Part 3: Visualizing the Analytical Workflow

A logical workflow is critical when approaching an unknown structure. The synergy between these techniques provides a self-validating system for structural confirmation.

Analytical_Workflow cluster_0 Initial Analysis cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Data Interpretation & Confirmation Unknown_Sample This compound (Proposed Structure) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Unknown_Sample->NMR Subject to MS Mass Spectrometry (HRMS) Unknown_Sample->MS Subject to FTIR FTIR Spectroscopy Unknown_Sample->FTIR Subject to NMR_Data Connectivity Map Isomer Confirmation (H-H, C-H, C-F correlations) NMR->NMR_Data yields MS_Data Molecular Formula (C₆H₅ClFNO) Chlorine Isotope Pattern (3:1) MS->MS_Data yields FTIR_Data Functional Groups (-OH, Aromatic Ring, C-F, C-Cl) FTIR->FTIR_Data yields Final_Structure Confirmed Structure NMR_Data->Final_Structure Converge to confirm MS_Data->Final_Structure Converge to confirm FTIR_Data->Final_Structure Converge to confirm

References

A Comparative Guide to the Mass Spectrometry Fragmentation of (2-Chloro-5-fluoropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. (2-Chloro-5-fluoropyridin-3-yl)methanol is a substituted pyridine derivative, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of bioactive molecules. Mass spectrometry (MS) stands as a cornerstone analytical technique for the characterization of such compounds, providing critical information on molecular weight and structure through the analysis of fragmentation patterns.

This guide offers an in-depth comparison of the anticipated mass spectrometric fragmentation of this compound under two common ionization techniques: Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC-MS). Understanding the divergent fragmentation pathways elicited by these methods is crucial for researchers in selecting the appropriate analytical strategy and for the unambiguous interpretation of the resulting spectral data.

The narrative that follows is grounded in the fundamental principles of mass spectrometry and draws parallels from the known fragmentation behaviors of related halogenated aromatic and heterocyclic compounds. We will explore the causal relationships behind the formation of specific fragment ions, providing a robust framework for the analysis of this and structurally similar molecules.

Principles of Fragmentation: A Tale of Two Techniques

The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the structure of the analyte and the ionization technique employed.

Electron Ionization (EI): This is a high-energy "hard" ionization technique where the analyte is bombarded with a beam of electrons (typically 70 eV), leading to the ejection of an electron and the formation of a high-energy molecular ion radical (M•+).[1] This excess energy induces extensive fragmentation, providing a detailed structural fingerprint of the molecule. Aromatic systems, like pyridine, tend to produce a relatively stable molecular ion.[2]

Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from a solution.[3] It typically produces protonated molecules ([M+H]+) or other adducts with minimal internal energy.[4] Fragmentation is usually not observed in the initial mass spectrum but can be induced in a controlled manner through tandem mass spectrometry (MS/MS), where the precursor ion is isolated and collided with an inert gas.[3] This collision-induced dissociation (CID) provides valuable structural information, often complementary to that from EI.

Predicted Fragmentation of this compound

The structure of this compound, with its halogen substituents, pyridine ring, and methanol group, presents several potential fragmentation pathways. The molecular weight of this compound is 163.01 g/mol (monoisotopic mass).

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, we anticipate a prominent molecular ion peak, a characteristic feature of aromatic compounds. The presence of a chlorine atom will also result in a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, due to the natural abundance of the ³⁷Cl isotope.[5]

The primary fragmentation events are expected to be driven by the loss of stable neutral molecules and radicals from the molecular ion (m/z 163/165).

dot graph "EI_Fragmentation_Pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];

} enddot Caption: Predicted EI fragmentation of this compound.

Key Predicted EI Fragmentations:

  • Loss of a Hydrogen Radical (m/z 162/164): The cleavage of a C-H bond from the methanol group can lead to the formation of a stable oxonium ion.

  • Loss of a Hydroxyl Radical (m/z 146/148): Alpha-cleavage of the C-C bond between the pyridine ring and the methanol group can result in the loss of a hydroxyl radical.[2]

  • Loss of Formaldehyde (m/z 133/135): A common fragmentation pathway for benzyl alcohols involves a rearrangement to lose a neutral formaldehyde (CH₂O) molecule.[6]

  • Loss of a Chlorine Radical (m/z 128): The cleavage of the C-Cl bond is a characteristic fragmentation for aromatic halides.

  • Ring Cleavage (e.g., m/z 106/108): Following the initial loss of formaldehyde, the resulting pyridine ring may undergo cleavage, often with the loss of HCN, a characteristic fragmentation of pyridinic structures.[7][8]

Electrospray Ionization (ESI) Fragmentation Pathway

In positive-ion ESI-MS/MS, fragmentation will be initiated from the protonated molecule, [M+H]⁺ (m/z 164/166). The fragmentation in ESI is often driven by the loss of stable, neutral molecules.[9]

dot graph "ESI_Fragmentation_Pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];

} enddot Caption: Predicted ESI-MS/MS fragmentation of this compound.

Key Predicted ESI-MS/MS Fragmentations:

  • Loss of Water (m/z 146/148): The protonated methanol group is a good leaving group, making the loss of a neutral water molecule a highly favorable fragmentation pathway.[10] This is often the base peak in the ESI-MS/MS spectra of alcohols.

  • Loss of Formaldehyde (m/z 134/136): Similar to EI, a rearrangement leading to the loss of formaldehyde can occur, although the mechanism from the protonated species will differ.

  • Sequential Losses (e.g., m/z 110): The fragment ion at m/z 146/148 can undergo further fragmentation. A likely subsequent loss is hydrogen chloride (HCl), leading to an ion at m/z 110. The loss of CO from the pyridinium ion is also a possibility.[11]

Comparative Data Summary

The following table summarizes the key predicted fragment ions for this compound under EI and ESI conditions.

Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Proposed Neutral LossRationale
EI 163/165 (M•+)162/164H•Loss of hydrogen from the methanol group.
146/148•OHAlpha-cleavage of the hydroxymethyl group.
133/135CH₂ORearrangement and loss of formaldehyde.
128•ClCleavage of the carbon-chlorine bond.
106/108CH₂O, HCNRing cleavage following initial formaldehyde loss.
ESI-MS/MS 164/166 ([M+H]+)146/148H₂OLoss of water from the protonated alcohol.
134/136CH₂OLoss of formaldehyde from the protonated molecule.
110H₂O, HClSequential loss of water and hydrogen chloride.

Note: The relative intensities of these fragments will depend on the specific instrument conditions.

Experimental Protocols

To validate the predicted fragmentation patterns, the following experimental workflows are recommended.

GC-MS (EI) Analysis

This method is suitable for the analysis of thermally stable and volatile compounds like this compound.

dot graph "GC_MS_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, ranksep=1.0]; node [shape=record, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#4285F4"];

} enddot Caption: A typical workflow for GC-MS analysis with Electron Ionization.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as methanol or ethyl acetate.

  • GC Separation:

    • Inject 1 µL of the sample solution into the GC.

    • Use a non-polar column (e.g., 5% phenyl-methylpolysiloxane) suitable for aromatic compounds.

    • Employ a temperature gradient to ensure good separation and peak shape. A typical program would start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C).

  • MS Detection (EI):

    • The mass spectrometer should be operated in EI mode with a standard ionization energy of 70 eV.[1]

    • Acquire data over a mass range that includes the molecular ion and expected fragments (e.g., m/z 40-400).

  • Data Analysis:

    • Identify the peak corresponding to the analyte based on its retention time.

    • Analyze the mass spectrum, identifying the molecular ion (and its M+2 isotope peak) and the major fragment ions.

    • Compare the observed spectrum with the predicted fragmentation patterns.

LC-MS/MS (ESI) Analysis

This method is highly sensitive and specific, and it is particularly useful for confirming the structure through controlled fragmentation experiments.

dot graph "LC_MS_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, ranksep=1.0]; node [shape=record, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#EA4335"];

} enddot Caption: A standard workflow for LC-MS/MS analysis with Electrospray Ionization.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the analyte in a solvent mixture compatible with reverse-phase chromatography, such as 50:50 acetonitrile/water with 0.1% formic acid to promote protonation.[12]

  • LC Separation:

    • Inject a small volume (e.g., 5 µL) onto a C18 column.

    • Use a gradient elution with water and acetonitrile (both containing 0.1% formic acid) to separate the analyte from any impurities.

  • MS/MS Detection (ESI):

    • Operate the mass spectrometer in positive ion ESI mode.

    • Perform a full scan (MS1) experiment to identify the protonated molecule ([M+H]⁺ at m/z 164/166).

    • Set up a product ion scan (MS/MS) experiment where the ion at m/z 164 is isolated and fragmented using collision-induced dissociation (CID). The collision energy should be optimized to produce a rich fragmentation spectrum.

  • Data Analysis:

    • Extract the ion chromatogram for m/z 164 to confirm the presence and retention time of the analyte.

    • Analyze the resulting MS/MS spectrum to identify the product ions and compare them to the predicted ESI fragmentation pathways.

Conclusion

The mass spectrometric analysis of this compound using EI and ESI provides complementary structural information. EI-MS offers a detailed fragmentation fingerprint resulting from high-energy ionization, which is useful for library matching and initial structural inference. ESI-MS/MS, on the other hand, allows for controlled fragmentation of the protonated molecule, often yielding simpler spectra that are easier to interpret and are excellent for targeted analysis and confirmation of specific structural features. By leveraging the strengths of both techniques, researchers can achieve a high degree of confidence in the structural elucidation of this and other novel halogenated pyridine derivatives, a critical step in the advancement of drug development and chemical research.

References

A Comparative Guide to the Synthesis of (2-Chloro-5-fluoropyridin-3-yl)methanol: An Essential Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

(2-Chloro-5-fluoropyridin-3-yl)methanol is a key building block in the synthesis of a variety of pharmacologically active compounds, valued for the unique electronic properties imparted by its halogenated pyridine core. Its efficient and scalable synthesis is therefore a topic of considerable interest to researchers in medicinal chemistry and process development. This guide provides an in-depth comparison of two prominent synthetic routes to this intermediate, offering insights into the strategic choices and experimental nuances that underpin each approach.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a classic challenge in heterocyclic chemistry: the regioselective functionalization of a pyridine ring bearing multiple halogen substituents. The goal is to introduce a hydroxymethyl group at the C-3 position while preserving the chloro and fluoro substituents, which are crucial for the molecule's utility in subsequent cross-coupling or nucleophilic substitution reactions. This guide will dissect two distinct and viable pathways to achieve this transformation, starting from commercially available precursors.

Route A: The Nicotinic Acid Pathway - Reduction of a Carboxylic Acid

This route hinges on the initial synthesis of 2-chloro-5-fluoronicotinic acid, which is then reduced to the target alcohol. A common and economically viable starting material for this pathway is 2,6-dichloro-5-fluoronicotinic acid.

Workflow for Route A

Route A start 2,6-Dichloro-5-fluoronicotinic acid step1 Selective Dechlorination start->step1 Zn, Acetic Acid Methanol intermediate 2-Chloro-5-fluoronicotinic acid step1->intermediate step2 Reduction intermediate->step2 1. SOCl2, Toluene 2. NaBH4, THF product This compound step2->product

Caption: Synthetic pathway for Route A.

Step 1: Selective Dechlorination of 2,6-Dichloro-5-fluoronicotinic acid

The crux of this step is the selective removal of the chlorine atom at the C-6 position, which is more susceptible to reduction than the C-2 chlorine due to the electronic influence of the adjacent nitrogen and the carboxylic acid group.

Experimental Protocol:

A robust method for this selective dechlorination is detailed in patent literature[1].

  • To a stirred dispersion of zinc powder (847 g) in methanol (4080 mL), a solution of 2,6-dichloro-5-fluoronicotinic acid (1700 g) in methanol (2720 mL) is slowly added.

  • Acetic acid (535 g) is then added dropwise, and the reaction mixture is heated to an internal temperature of 35°C and stirred for 5 hours.

  • Reaction completion is monitored by HPLC.

  • Upon completion, the excess zinc is filtered off, and the methanol is removed under reduced pressure.

  • Water is added to precipitate the crude product, which is then treated with hydrochloric acid to yield the salt of 2-chloro-5-fluoronicotinic acid.

Causality of Experimental Choices:

  • Zinc and Acetic Acid: This combination provides a mild and selective reducing environment for the dechlorination. The acetic acid activates the zinc and serves as a proton source.

  • Methanol as Solvent: Methanol is an effective solvent for both the starting material and the reagents and facilitates the reaction at a moderate temperature.

  • Temperature Control: Maintaining the temperature at 35°C ensures a controlled reaction rate and prevents over-reduction or side reactions.

Step 2: Reduction of 2-Chloro-5-fluoronicotinic acid to the Alcohol

Direct reduction of a carboxylic acid to an alcohol typically requires a strong reducing agent like lithium aluminum hydride (LiAlH₄). However, a safer and often more scalable approach involves a two-step process: conversion to an activated ester or acid chloride, followed by reduction with a milder hydride reagent like sodium borohydride.

Experimental Protocol:

  • The 2-chloro-5-fluoronicotinic acid is converted to its acid chloride by refluxing with thionyl chloride in toluene, with a catalytic amount of N,N-dimethylformamide (DMF)[1].

  • The resulting crude acid chloride is then dissolved in an anhydrous solvent such as tetrahydrofuran (THF).

  • Sodium borohydride is added portion-wise at 0°C, and the reaction is allowed to warm to room temperature and stirred until completion. Sodium borohydride is a mild reducing agent typically used for aldehydes and ketones, but it can effectively reduce activated carboxylic acid derivatives like acid chlorides[2][3].

  • The reaction is quenched by the careful addition of water or a dilute acid, followed by extraction and purification.

Causality of Experimental Choices:

  • Acid Chloride Formation: The conversion to the more reactive acid chloride allows for the use of the milder and safer sodium borohydride for the reduction, avoiding the hazards associated with LiAlH₄.

  • Sodium Borohydride: This reagent is preferred in a process setting due to its greater stability and ease of handling compared to LiAlH₄. It provides excellent yields for the reduction of acid chlorides to alcohols[2][3].

  • Anhydrous Conditions: The use of an anhydrous solvent like THF is crucial to prevent the quenching of the hydride reagent.

Route B: The Formylation Pathway - Reduction of an Aldehyde

This alternative route involves the introduction of a formyl group onto a 2-chloro-5-fluoropyridine scaffold via a Vilsmeier-Haack reaction, followed by the straightforward reduction of the resulting aldehyde to the target alcohol.

Workflow for Route B

Route B start 2-Chloro-5-fluoropyridine step1 Vilsmeier-Haack Formylation start->step1 POCl3, DMF intermediate 2-Chloro-5-fluoropyridine-3-carbaldehyde step1->intermediate step2 Reduction intermediate->step2 NaBH4, Methanol product This compound step2->product

Caption: Synthetic pathway for Route B.

Step 1: Vilsmeier-Haack Formylation of 2-Chloro-5-fluoropyridine

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like DMF.

Experimental Protocol:

  • To a cooled (0°C) solution of N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise to form the Vilsmeier reagent.

  • 2-Chloro-5-fluoropyridine is then added to the reaction mixture.

  • The mixture is heated, typically to around 60-80°C, and stirred for several hours until the reaction is complete (monitored by TLC or GC).

  • The reaction is then carefully quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide).

  • The product, 2-chloro-5-fluoropyridine-3-carbaldehyde, is then extracted with an organic solvent and purified.

Causality of Experimental Choices:

  • Vilsmeier Reagent (POCl₃/DMF): This combination forms the electrophilic chloroiminium species that attacks the electron-rich pyridine ring to introduce the formyl group precursor.

  • Temperature: Heating is generally required to drive the formylation of the relatively electron-deficient pyridine ring.

  • Aqueous Workup: The hydrolysis of the intermediate iminium salt during the aqueous workup is essential to generate the final aldehyde product.

Step 2: Reduction of 2-Chloro-5-fluoropyridine-3-carbaldehyde to the Alcohol

The reduction of an aldehyde to a primary alcohol is one of the most common and efficient transformations in organic synthesis. Sodium borohydride is the reagent of choice for this step due to its mildness, selectivity, and ease of use.

Experimental Protocol:

A typical procedure for the sodium borohydride reduction of an aldehyde is as follows[2][3]:

  • 2-Chloro-5-fluoropyridine-3-carbaldehyde is dissolved in a protic solvent, most commonly methanol or ethanol.

  • The solution is cooled to 0°C in an ice bath.

  • Sodium borohydride is added in small portions to control the exothermic reaction and hydrogen evolution.

  • The reaction mixture is stirred at room temperature for a short period (typically 1-2 hours) until the starting material is consumed.

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield this compound.

Causality of Experimental Choices:

  • Sodium Borohydride: This reagent is highly selective for the reduction of aldehydes and ketones in the presence of other functional groups, making it ideal for this transformation.

  • Methanol/Ethanol as Solvent: These protic solvents are inexpensive, readily available, and effectively dissolve both the substrate and the reducing agent. They also serve as the proton source for the final alcohol product.

  • Low Temperature: Initial addition of NaBH₄ at 0°C helps to moderate the reaction rate and ensure safety.

Comparative Analysis of the Synthetic Routes

ParameterRoute A (Nicotinic Acid Pathway)Route B (Formylation Pathway)
Starting Material 2,6-Dichloro-5-fluoronicotinic acid2-Chloro-5-fluoropyridine
Number of Steps 2 (from the dichloronicotinic acid)2
Key Reactions Selective Dechlorination, Carboxylic Acid ReductionVilsmeier-Haack Formylation, Aldehyde Reduction
Reagents & Conditions Step 1: Zn, Acetic Acid, Methanol (mild) Step 2: SOCl₂, Toluene; NaBH₄, THF (moderate)Step 1: POCl₃, DMF (potentially harsh) Step 2: NaBH₄, Methanol (mild)
Potential Yield High yields are reported for the selective dechlorination step[1]. The two-step reduction of the carboxylic acid is also typically efficient.Yields for the Vilsmeier-Haack reaction on this specific substrate may vary and require optimization. The aldehyde reduction is generally high-yielding.
Scalability The use of zinc and NaBH₄ are generally amenable to large-scale synthesis. The handling of SOCl₂ requires appropriate equipment.The Vilsmeier-Haack reaction is a well-established industrial process. The use of POCl₃ requires careful handling.
Safety & Environmental Uses zinc powder (flammable solid) and SOCl₂ (corrosive). Generates zinc salts as waste.Uses POCl₃ (highly corrosive and water-reactive). The reaction can be exothermic.

Conclusion and Recommendations

Both Route A and Route B offer viable pathways for the synthesis of this compound. The choice between the two will likely depend on several factors:

  • Starting Material Availability and Cost: The relative cost and availability of 2,6-dichloro-5-fluoronicotinic acid versus 2-chloro-5-fluoropyridine will be a primary consideration for large-scale production.

  • Process Safety and Equipment: Route A avoids the use of the highly reactive POCl₃, which may be advantageous from a safety perspective, although it does involve the use of SOCl₂. The Vilsmeier-Haack reaction in Route B requires careful control of exothermic conditions.

  • Process Robustness and Yield: Route A appears to be a well-documented and high-yielding process based on patent literature. The Vilsmeier-Haack reaction in Route B may require more optimization to achieve high yields for this specific substrate.

For laboratory-scale synthesis, both routes are practical. For process development and scale-up, a thorough cost analysis and safety review of each step would be necessary. Route A, with its well-defined and high-yielding selective dechlorination step, may present a more straightforward path to optimization and implementation on a larger scale.

References

The Versatile Scaffold: A Comparative Guide to the Biological Activity of (2-Chloro-5-fluoropyridin-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is a perpetual endeavor. The pyridine nucleus, a privileged structure in medicinal chemistry, consistently provides a fertile ground for the discovery of new therapeutic agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. This guide focuses on the therapeutic potential of compounds derived from the versatile building block, (2-Chloro-5-fluoropyridin-3-yl)methanol. While direct biological data on immediate derivatives is emerging, a comparative analysis of structurally related compounds provides compelling evidence for its utility in developing potent kinase inhibitors, anticancer agents, and antimicrobial compounds.

The strategic placement of a chloro group at the 2-position, a fluoro group at the 5-position, and a functionalizable methanol group at the 3-position of the pyridine ring offers a unique combination of electronic and steric properties. These features allow for a diverse range of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This guide will objectively compare the performance of various classes of compounds derived from or structurally related to this scaffold, supported by experimental data and detailed protocols.

Comparative Analysis of Biological Activities

The this compound scaffold serves as a valuable starting point for the synthesis of a variety of biologically active molecules. Below, we compare the efficacy of different classes of compounds derived from structurally similar chloro-fluoropyridine precursors.

Kinase Inhibitors

The pyridine ring is a common feature in many FDA-approved kinase inhibitors. The chloro and fluoro substituents on the pyridine ring can significantly influence binding affinity and selectivity for the target kinase.

A notable example of a potent kinase inhibitor with a related structural motif is BMS-777607 , a selective inhibitor of the Met kinase superfamily. While not directly synthesized from this compound, its structure, featuring a substituted 2-aminopyridin-4-yloxy moiety, highlights the potential of this class of compounds.

Table 1: Comparative in vitro Activity of Representative Kinase Inhibitors with Chloro-Fluoropyridine Moieties

Compound IDTarget Kinase(s)IC50 (nM)Cell LineCellular Activity (GI50/EC50)Reference
FD274 PI3Kα/β/γ/δ, mTOR0.65/1.57/0.65/0.42, 2.03HL-60, MOLM-1692 nM, 84 nM[3]
Compound 21b c-Met<1.0NIH-3T3-TPR-Met, U-87 MGNot Reported[4]
Compound 2 Met, Flt-3, VEGFR-21.8, 4, 27GTL-16Potent antiproliferative activity[5]

The data in Table 1 clearly demonstrates that the incorporation of a chloro-fluoropyridine scaffold can lead to highly potent kinase inhibitors with nanomolar efficacy. The varied substitution patterns allow for targeting different kinases, underscoring the versatility of this chemical starting point.

Anticancer Agents

Derivatives of chloro-fluoropyridines have shown significant promise as anticancer agents, acting through various mechanisms including kinase inhibition and induction of apoptosis.

Table 2: Comparative Anticancer Activity of Pyridine Derivatives

Compound IDCancer Cell Line(s)IC50 / GI50 (µM)Proposed Mechanism of ActionReference
Compound 12 MCF-7, HepG20.5, 5.27PIM-1 Kinase Inhibition[6]
Compound 9 MCF-7, HepG20.34, 0.18PIM-1 Kinase Inhibition, Caspase Activation[7]
(S)-1 (RS4690) HCT1167.1Dishevelled 1 (DVL1) Inhibition[8][9]
Compound 14g K-562, RPMI-8226, HCT-116, LOX IMVI, MCF70.622 - 1.81DNA Binding[10]
Compound 8a MCF-70.28DNA Topoisomerase I/II Inhibition[6]

The impressive sub-micromolar to low micromolar IC50 and GI50 values against a range of cancer cell lines, as shown in Table 2, highlight the potential of this scaffold in oncology drug discovery. The diverse mechanisms of action, from kinase inhibition to DNA interaction, further emphasize the adaptability of the pyridine core.

Antimicrobial Agents

The growing threat of antimicrobial resistance necessitates the development of novel antibacterial agents. Pyridine derivatives have long been recognized for their antimicrobial properties.[1][2] Recent studies on compounds structurally related to our core molecule of interest have yielded promising results.

A series of novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives have been synthesized and evaluated for their antibacterial activity. This class of compounds, while not direct derivatives of this compound, shares the key 5-fluoropyridine moiety and demonstrates the potential of this scaffold in developing new antibiotics.

Table 3: Minimum Inhibitory Concentration (MIC) of 3-(5-Fluoropyridin-3-yl)-2-oxazolidinone Derivatives against Gram-Positive Bacteria

Compound IDS. aureus (ATCC 29213)S. aureus (MRSA 46152)S. epidermidis (ATCC 12228)E. faecalis (ATCC 29212)S. pneumoniae (ATCC 49619)B. subtilis (ATCC 6633)Reference
Linezolid 221210.5[11]
Compound 7j 0.510.2510.50.25[11]
Compound 5 221211[11]
Compound 6a 8164842[11]
Compound 6m 32321632168[11]

MIC values are in µg/mL.

As evidenced in Table 3, compound 7j exhibits significantly greater potency than the clinically used antibiotic Linezolid against several strains of Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[11] This underscores the potential of the 5-fluoropyridine scaffold in overcoming antibiotic resistance.

Experimental Protocols & Methodologies

To ensure scientific integrity and enable reproducibility, this section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Bioactive Molecules

The versatility of the this compound scaffold allows for a variety of synthetic transformations to generate diverse libraries of compounds.

General Synthetic Workflow:

Synthetic Workflow A This compound B Oxidation A->B e.g., PCC, DMP C Esterification / Amidation A->C e.g., Acyl chloride, Amine D Nucleophilic Substitution A->D e.g., NaH, R-X F Aldehyde / Carboxylic Acid / Ester B->F G Amide / Ester Derivatives C->G H Ether / Amine Derivatives D->H E Coupling Reactions I Bi-aryl Derivatives E->I F->E e.g., Suzuki, Buchwald-Hartwig

Caption: General synthetic pathways from this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Protocol:

  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Test compound dissolved in DMSO

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)

    • 384-well microplates

    • Plate reader (Luminescence, Fluorescence, or Scintillation counter)

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add a small volume of the diluted compound to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

    • Add the kinase and substrate solution to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

    • Stop the reaction (if necessary, depending on the detection method).

    • Add the detection reagent according to the manufacturer's instructions.

    • Incubate for the required time for signal development.

    • Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for Kinase Inhibition Assay:

Kinase Inhibition Assay A Prepare serial dilutions of test compound B Add compound to 384-well plate A->B C Add kinase and substrate B->C D Initiate reaction with ATP C->D E Incubate at optimal temperature D->E F Stop reaction & add detection reagent E->F G Measure signal F->G H Calculate % inhibition and determine IC50 G->H

Caption: Step-by-step workflow for a typical in vitro kinase inhibition assay.

Anticancer Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

Protocol:

  • Cell Culture:

    • Maintain cancer cell lines in appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37 °C with 5% CO2.

  • Assay Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (typically in a logarithmic series) and a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Microorganism Preparation:

    • Culture the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Assay Procedure (Broth Microdilution Method):

    • Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

    • Inoculate each well with the standardized bacterial suspension.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37 °C for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible turbidity.

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action is crucial for rational drug design. Derivatives of the this compound scaffold can potentially modulate various signaling pathways implicated in disease.

PI3K/AKT/mTOR Signaling Pathway:

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. The compound FD274 , a potent PI3K/mTOR dual inhibitor, exemplifies how the chloro-fluoropyridine scaffold can be utilized to target this pathway.[3]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes FD274 FD274 FD274->PI3K Inhibits FD274->mTORC1 Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by FD274.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of a new generation of therapeutic agents. The comparative analysis of structurally related compounds demonstrates the potential for discovering highly potent and selective kinase inhibitors, broad-spectrum anticancer agents, and novel antimicrobial drugs. The synthetic tractability of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize efficacy and safety profiles. Future research should focus on the synthesis and biological evaluation of direct derivatives of this compound to fully elucidate the potential of this versatile building block in medicinal chemistry.

References

A Comparative Guide to (2-Chloro-5-fluoropyridin-3-yl)methanol and Its Positional Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of (2-Chloro-5-fluoropyridin-3-yl)methanol and its key positional isomers. As valuable building blocks in medicinal chemistry, understanding the nuanced differences in their synthesis, physicochemical properties, and predicted biological activities is crucial for their effective application in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these halogenated pyridine derivatives in their work.

Introduction: The Significance of Halogenated Pyridinylmethanols

Pyridinylmethanol scaffolds are prevalent in a wide array of biologically active compounds, serving as key intermediates in the synthesis of pharmaceuticals and agrochemicals. The introduction of halogen atoms, such as chlorine and fluorine, onto the pyridine ring profoundly influences the molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions with biological targets. The specific placement of these halogens, along with the hydroxymethyl group, gives rise to a set of isomers, each with a unique profile. This guide focuses on a comparative study of four such isomers:

  • This compound (the primary compound of interest)

  • (6-Chloro-5-fluoropyridin-3-yl)methanol

  • (6-Chloro-2-fluoropyridin-3-yl)methanol

  • (5-Chloro-2-fluoropyridin-3-yl)methanol

These compounds are of particular interest as their structural features can be exploited to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound. For instance, fluorinated pyridine cores are known to enhance binding affinity to target proteins and improve metabolic profiles.[1] Pyridine-based molecules are also recognized as privileged pharmacophores in numerous natural products and are known to act as enzyme inhibitors.[2][]

Synthetic Strategies: A Comparative Overview

The synthesis of these chlorofluoropyridinylmethanol isomers can be approached through several general methodologies. The most common and direct route involves the reduction of the corresponding chlorofluoronicotinic acids or their esters. This transformation can be achieved using various reducing agents, with the choice depending on the desired selectivity and the presence of other functional groups.

Alternatively, for certain isomers, a directed functionalization of the pyridine ring can be employed. For example, the hydroxymethyl group can be introduced via the reaction of a suitable pyridinyl precursor with formaldehyde.[1]

Below are proposed, detailed experimental protocols for the synthesis of the parent compound and its analogs, based on established chemical principles.

General Workflow for Synthesis via Reduction

start Chlorofluoronicotinic Acid Precursor esterification Esterification (e.g., SOCl2, MeOH) start->esterification reduction Reduction of Ester (e.g., NaBH4, LiAlH4) esterification->reduction workup Aqueous Work-up & Extraction reduction->workup purification Purification (e.g., Column Chromatography) workup->purification product (Chlorofluoropyridin-3-yl)methanol purification->product

Caption: General synthetic workflow for pyridinylmethanols.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative procedure for the synthesis of this compound from 2-chloro-5-fluoronicotinic acid.

Step 1: Esterification of 2-Chloro-5-fluoronicotinic Acid

  • To a solution of 2-chloro-5-fluoronicotinic acid (1.0 eq) in methanol (10 vol), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl 2-chloro-5-fluoronicotinate.

Step 2: Reduction of the Ester

  • To a solution of methyl 2-chloro-5-fluoronicotinate (1.0 eq) in tetrahydrofuran (10 vol) at 0 °C, add sodium borohydride (2.0 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

This protocol can be adapted for the synthesis of (6-Chloro-5-fluoropyridin-3-yl)methanol and (5-Chloro-2-fluoropyridin-3-yl)methanol starting from their corresponding nicotinic acid precursors.

Experimental Protocol: Synthesis of (6-Chloro-2-fluoropyridin-3-yl)methanol

This protocol is based on the reported synthesis involving direct hydroxymethylation.[1]

  • To a solution of 2-fluoro-6-chloropyridine (1.0 eq) in a suitable solvent such as THF, add a base like sodium hydroxide or potassium carbonate (1.5 eq).

  • Add an aqueous solution of formaldehyde (37%, 1.2 eq) dropwise to the mixture at a controlled temperature of 20-25 °C.

  • Stir the reaction for 12-24 hours, monitoring its progress by TLC.

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (6-Chloro-2-fluoropyridin-3-yl)methanol.[1]

Physicochemical Properties: A Comparative Table

The position of the chloro and fluoro substituents on the pyridine ring significantly impacts the physicochemical properties of these isomers. The following table summarizes key available and predicted properties for the four compounds.

PropertyThis compound(6-Chloro-5-fluoropyridin-3-yl)methanol(6-Chloro-2-fluoropyridin-3-yl)methanol(5-Chloro-2-fluoropyridin-3-yl)methanol
CAS Number 870063-52-8[4]1174028-24-0[5]1227509-94-5[1]884494-79-5[6]
Molecular Formula C₆H₅ClFNO[4]C₆H₅ClFNO[5]C₆H₅ClFNO[1]C₆H₅ClFNO[6]
Molecular Weight 161.56 g/mol [4]161.56 g/mol [5]161.56 g/mol [1]161.56 g/mol [6]
Boiling Point (°C) 253.6 ± 35.0 (Predicted)[4]Not Available233.9 ± 35.0[1]268.3 ± 35.0 (at 760 mmHg)[6]
Density (g/cm³) 1.434 ± 0.06 (Predicted)[4]Not Available1.4 ± 0.1[1]1.4 ± 0.1[6]
LogP Not Available1.3664 (Predicted)[5]Not Available0.45 (Predicted)[6]
Solubility Not AvailableNot AvailableSparingly soluble in water (0.5 mg/mL at 20°C); highly soluble in DMF and DMSO.[1]Not Available

Spectroscopic Data Comparison

Spectroscopic data provides the definitive structural confirmation of these isomers. Below is a comparison of the available spectral data.

(6-Chloro-2-fluoropyridin-3-yl)methanol[1]
  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 2.4 Hz, 1H), 7.45 (dd, J = 8.8, 2.4 Hz, 1H), 4.78 (s, 2H), 2.51 (s, 1H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 162.3 (C-F), 149.8 (C-Cl), 136.2, 128.7, 123.4, 114.9, 63.5 (CH₂OH).

  • MS (ESI): m/z 162.0 [M+H]⁺.

Structure-Property and Structure-Activity Relationship (SAR) Discussion

The isomeric substitution pattern of the chlorine and fluorine atoms has a profound impact on the electronic distribution within the pyridine ring, which in turn influences the molecule's reactivity, physicochemical properties, and potential biological activity.

cluster_0 Electronic Effects cluster_1 Physicochemical & Biological Impact Electron Withdrawing Electron Withdrawing Ring Deactivation Ring Deactivation Electron Withdrawing->Ring Deactivation Altered pKa Altered pKa Electron Withdrawing->Altered pKa Modified Dipole Moment Modified Dipole Moment Ring Deactivation->Modified Dipole Moment Lipophilicity Lipophilicity Modified Dipole Moment->Lipophilicity Target Binding Target Binding Lipophilicity->Target Binding Solubility Solubility Metabolic Stability Metabolic Stability Solubility->Metabolic Stability Metabolic Stability->Target Binding

Caption: Influence of substituent position on molecular properties.

Electronic Effects of Substituents

Both chlorine and fluorine are electronegative atoms and thus exert an electron-withdrawing inductive effect (-I) on the pyridine ring. Fluorine has a stronger -I effect than chlorine. However, both halogens also possess lone pairs of electrons that can be donated to the aromatic π-system through a resonance effect (+M), which is more pronounced for fluorine. The net electronic effect is a combination of these opposing forces and is highly dependent on the substituent's position relative to the nitrogen atom and the other substituent.[7][8]

  • In this compound, the electron-withdrawing groups are meta to each other, and their effects on the ring's overall electron density will be complex.

  • In (6-Chloro-5-fluoropyridin-3-yl)methanol, the halogens are ortho to each other, leading to potential steric and electronic interactions.

  • In (6-Chloro-2-fluoropyridin-3-yl)methanol, the halogens are in a para-like arrangement, which can lead to significant electronic perturbations across the ring.

  • In (5-Chloro-2-fluoropyridin-3-yl)methanol, the fluorine is ortho to the nitrogen, which will strongly influence the basicity of the pyridine ring.

These electronic differences will manifest in the reactivity of the hydroxymethyl group and the pyridine nitrogen, as well as the susceptibility of the aromatic ring to further substitution.

Implications for Biological Activity

The specific substitution pattern is critical for determining the biological activity of these molecules. Pyridine derivatives are known to act as inhibitors for a variety of enzymes.[9] The precise arrangement of the chloro, fluoro, and hydroxymethyl groups will dictate the molecule's ability to form key interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic interactions) within the active site of a target protein.

For instance, the hydroxymethyl group can act as a hydrogen bond donor or acceptor. The pyridine nitrogen can act as a hydrogen bond acceptor. The lipophilicity, which is influenced by the halogen substitution pattern, will affect the compound's ability to cross cell membranes and access its target. Fluorine substitution is often employed to block sites of metabolism, thereby increasing the in vivo half-life of a drug candidate.[1]

While no direct comparative biological data for these specific isomers is publicly available, it is reasonable to hypothesize that their varying electronic and steric profiles will lead to different activities and selectivities against biological targets. For example, in the context of kinase inhibition, where these scaffolds are often employed, the specific vector of the hydroxymethyl group and the electrostatic potential surface of the pyridine ring are critical for achieving potent and selective inhibition.[1]

Conclusion

This compound and its positional isomers represent a valuable set of building blocks for medicinal chemistry. Their synthesis is achievable through established methodologies, and their distinct physicochemical and electronic properties, arising from the specific placement of the halogen substituents, offer a means to fine-tune the characteristics of more complex molecules. While a direct comparison of their biological activities awaits further experimental investigation, the principles of structure-activity relationships suggest that each isomer possesses a unique potential for interaction with biological targets. This guide provides a foundational understanding of these important compounds to aid researchers in their strategic application in drug discovery.

References

A Comparative Guide to the Validation of Analytical Methods for (2-Chloro-5-fluoropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of (2-Chloro-5-fluoropyridin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. The focus is on providing researchers, scientists, and drug development professionals with a robust framework for establishing reliable and accurate analytical procedures, grounded in the principles of scientific integrity and regulatory compliance. We will delve into the causality behind experimental choices, compare the performance of primary analytical techniques, and provide detailed, actionable protocols.

Introduction: The Criticality of Method Validation

This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and quality directly impact the safety and efficacy of the final drug product. Therefore, the analytical methods used to assess its identity, purity, and strength must be rigorously validated to ensure they are fit for their intended purpose.[1] Method validation is a documented process that proves an analytical procedure is suitable for its intended use, a cornerstone of Good Manufacturing Practice (GMP) and a requirement by regulatory bodies worldwide.[2][3] This guide will primarily compare High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), outlining their respective strengths for the analysis of this specific compound and its potential impurities.

The validation process adheres to the globally recognized guidelines set by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline, and is supported by standards from the United States Pharmacopeia (USP), such as General Chapter <1225>.[4][5][6] These documents provide a framework for the validation parameters that must be evaluated, including accuracy, precision, specificity, linearity, range, and robustness.[7]

Foundational Logic: Selecting the Right Analytical Technique

The physicochemical properties of this compound (MW: 161.56 g/mol , containing polar hydroxyl and halogen functional groups) dictate the most appropriate analytical approach.

  • High-Performance Liquid Chromatography (HPLC): This is the preeminent technique for non-volatile and thermally labile compounds.[8] Given the compound's structure, HPLC, particularly in a reversed-phase mode, is exceptionally well-suited for assay and impurity determination. It offers versatility in mobile phase composition and detector selection, allowing for the separation of the main component from structurally similar impurities.[9][10]

  • Gas Chromatography (GC): GC is the gold standard for analyzing volatile and semi-volatile compounds.[9][11] While not the primary choice for the parent molecule due to its relatively low volatility, GC is indispensable for quantifying potential volatile organic impurities, such as residual solvents from the manufacturing process.[12][13]

Comparative Overview
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Primary Application Assay of this compound; quantification of non-volatile impurities and degradation products.Quantification of volatile organic impurities and residual solvents.
Sample Volatility Not required. Suitable for non-volatile and thermally unstable compounds.[14]Required. Analyte must be volatile or semi-volatile and thermally stable.[14]
Mobile Phase Liquid (e.g., Acetonitrile/Water mixture). Actively participates in the separation process.Inert Gas (e.g., Helium, Nitrogen). Acts as a carrier, does not interact with the analyte.
Operating Temperature Typically ambient to moderately elevated (e.g., 25-40 °C).[8]High temperatures are required for the injector and column oven (e.g., 150-300 °C).
Strengths Versatility for a wide range of compounds, robust for quantitative analysis of APIs.[10]High separation efficiency for complex mixtures of volatile compounds, superior sensitivity for certain detectors (e.g., FID).[10]
Limitations Lower peak efficiency compared to capillary GC; more complex mobile phase preparation.Limited to thermally stable and volatile compounds; potential for analyte degradation at high temperatures.

The Core Protocol: Validation of a Stability-Indicating RP-HPLC Method

A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[15] The following section details the development and validation of such a method for this compound.

Method Development & Optimization

The objective is to achieve a symmetric peak for the main compound, well-resolved from any potential impurities or degradation products.

  • Chromatographic System: A standard HPLC system with a UV detector is sufficient.

  • Column Selection: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is the logical starting point. The non-polar stationary phase provides good retention for the moderately polar analyte.

  • Mobile Phase: A gradient elution with Acetonitrile and a phosphate buffer (pH 3.0) is chosen. The acidic pH suppresses the ionization of the hydroxyl group, leading to better peak shape and reproducible retention. Acetonitrile is a common organic modifier providing good elution strength.

  • Detection: Based on the pyridine ring structure, UV detection at approximately 225-240 nm is expected to provide adequate sensitivity.[16]

  • Flow Rate & Temperature: A flow rate of 1.0 mL/min and a column temperature of 30 °C provide a balance between analysis time and separation efficiency.[17]

The Validation Workflow

The validation process follows a predefined protocol to evaluate the method's performance characteristics against established acceptance criteria.

G cluster_0 Phase 1: Development & Optimization cluster_1 Phase 2: Validation Protocol Execution cluster_2 Phase 3: Documentation dev Method Development (Column, Mobile Phase, Detector) opt Method Optimization (Peak Shape, Resolution) dev->opt spec Specificity (Forced Degradation) opt->spec lin Linearity & Range spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod_loq LOD & LOQ prec->lod_loq rob Robustness lod_loq->rob report Compile Validation Report rob->report doc Final Method Document (SOP) report->doc

Caption: High-level workflow for analytical method validation.

Validation Parameters: Protocols and Acceptance Criteria

The following protocols are based on the ICH Q2(R1) guideline.[4]

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.[7] This is demonstrated through forced degradation studies.

Experimental Protocol:

  • Prepare separate solutions of this compound at a known concentration (e.g., 100 µg/mL).

  • Expose the solutions to the following stress conditions to achieve 5-20% degradation[18]:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.[19]

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.[19]

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid drug substance at 80 °C for 48 hours.

    • Photolytic: Solution exposed to UV light (e.g., 200 watt-hours/square meter) and visible light (1.2 million lux hours).[18]

  • Neutralize the acid and base-stressed samples.

  • Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.

  • Use a photodiode array (PDA) detector to assess peak purity of the analyte peak in the presence of degradation products.

Acceptance Criteria:

  • The method must resolve the main peak from all degradation product peaks.

  • The peak purity angle must be less than the peak purity threshold for the analyte peak in all stressed samples, indicating no co-elution.

G cluster_stress Stress Conditions start Prepare Stock Solution of Analyte acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxi Oxidation (3% H₂O₂) start->oxi therm Thermal (80°C Solid) start->therm photo Photolytic (UV/Vis Light) start->photo analysis HPLC Analysis (with PDA Detector) acid->analysis base->analysis oxi->analysis therm->analysis photo->analysis results Evaluate Results: - Peak Resolution - Peak Purity - Mass Balance analysis->results

Caption: Experimental workflow for a forced degradation study.

Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.[2]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. For an assay method, the range typically covers 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the average peak area against the concentration.

  • Perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (R²) must be ≥ 0.999.

  • The y-intercept should be close to zero.

Accuracy expresses the closeness of agreement between the value accepted as a true value and the value found. It is determined by spiking a placebo with known amounts of the analyte.

Experimental Protocol:

  • Prepare samples by spiking a placebo matrix with the analyte at three concentration levels across the specified range (e.g., 80%, 100%, and 120%).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery of the analyte.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[20] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval of time.

  • Intermediate Precision: Analysis by different analysts, on different days, or with different equipment within the same laboratory.

Experimental Protocol:

  • Repeatability: Prepare six individual test samples at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (%RSD).

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst. Compare the results from both studies.

Acceptance Criteria:

  • The %RSD for repeatability should be ≤ 2.0%.

  • The %RSD for intermediate precision should be ≤ 2.0%.

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

Experimental Protocol:

  • Determine LOD and LOQ based on the signal-to-noise ratio (S/N).

    • LOD is typically where S/N = 3:1.

    • LOQ is typically where S/N = 10:1.

  • Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.

  • Confirm the LOQ by preparing and analyzing samples at this concentration to demonstrate adequate precision and accuracy.

Acceptance Criteria:

  • The method must be precise and accurate at the LOQ. The %RSD for precision at the LOQ should be ≤ 10%.

Summary of Validation Data (Hypothetical)
Validation ParameterResultAcceptance Criteria
Specificity Method is stability-indicating. No interference from degradants.Peak purity > 99.5% for all stressed samples.
Linearity (R²) 0.9998≥ 0.999
Range 80 - 120 µg/mL80 - 120% of target concentration.
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (Repeatability) %RSD = 0.85%≤ 2.0%
Precision (Intermediate) %RSD = 1.10%≤ 2.0%
LOQ 0.1 µg/mL (S/N > 10)Confirmed with acceptable precision (%RSD < 10%).
LOD 0.03 µg/mL (S/N > 3)N/A

Alternative Method: GC for Volatile Impurity Profiling

While HPLC is ideal for the main compound, GC is the superior choice for identifying and quantifying volatile impurities, such as residual solvents (e.g., methanol, toluene, acetone) that may be present from the synthesis process.[13][21]

Experimental Protocol (Conceptual):

  • Technique: Headspace Gas Chromatography with a Flame Ionization Detector (GC-FID). Headspace sampling is used to introduce only the volatile components into the GC system, protecting the column from non-volatile materials.

  • Column: A capillary column with a polar stationary phase (e.g., CP-Wax 51 or equivalent) is suitable for separating common polar and non-polar solvents.[22]

  • Temperatures:

    • Injector: ~250 °C

    • Detector: ~250 °C

    • Oven: A temperature program, e.g., starting at 70 °C and ramping to 240 °C, to elute a wide range of solvents.[22]

  • Carrier Gas: Helium or Nitrogen.

Validation Comparison: The validation of a GC method follows the same ICH principles but is tailored for impurity testing.

  • Specificity: Demonstrated by showing that the main compound and other matrix components do not interfere with the peaks of the target volatile impurities.

  • LOD/LOQ: Crucial for ensuring that impurities can be controlled at the required low levels (often in ppm).

  • Accuracy & Precision: Evaluated at the LOQ and at the specification limit for each potential solvent.

Conclusion

The validation of analytical methods for pharmaceutical intermediates like this compound is a multi-faceted process that requires a deep understanding of both the analyte's chemistry and regulatory expectations.

  • RP-HPLC stands out as the primary, most robust method for assay and stability testing due to its versatility with non-volatile, polar compounds. Its validation must include rigorous forced degradation studies to prove its specificity and stability-indicating nature.

  • GC serves as a critical complementary technique, essential for controlling volatile impurities and residual solvents that are outside the scope of HPLC analysis.

By employing a combination of these well-validated methods, researchers and drug developers can ensure the quality and consistency of this compound, building a strong foundation for the safety and efficacy of the final pharmaceutical product. The choice between methods is not one of superiority, but of applying the right tool for the specific analytical challenge at hand.[10]

References

A Senior Application Scientist's Guide to the Reactivity of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its unique electronic properties, conferred by the nitrogen heteroatom, create a landscape of reactivity that is both nuanced and highly tunable. Understanding how substituents alter this landscape is not merely an academic exercise; it is fundamental to the rational design of synthetic routes, the optimization of reaction conditions, and the ultimate success of a discovery campaign.

This guide provides an in-depth comparison of the reactivity of substituted pyridines across several key classes of chemical transformations. We will move beyond simple rules, exploring the electronic and mechanistic underpinnings of why certain reactions proceed favorably while others fail, supported by experimental data and actionable protocols.

The Electronic Landscape of the Pyridine Ring

Unlike benzene, the pyridine ring is intrinsically polarized. The electronegative nitrogen atom exerts a powerful electron-withdrawing effect through both induction (σ-framework) and resonance (π-framework), creating a π-deficient system.[1] This fundamental property is the origin of pyridine's distinct reactivity:

  • Deactivation towards Electrophilic Aromatic Substitution (SEAr): The electron-deficient carbons are less attractive to electrophiles compared to those in benzene.[2][3]

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-poor C2 and C4 positions are primed for attack by nucleophiles.[4][5][6]

  • Basicity: The lone pair of electrons on the sp²-hybridized nitrogen is not part of the aromatic sextet and is available for protonation or coordination to Lewis acids.[1]

Substituents modulate this baseline reactivity. Electron-donating groups (EDGs) such as alkyl (-R) or alkoxy (-OR) groups can partially offset the ring's electron deficiency, while electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) exacerbate it.[7] The position of the substituent is equally critical, determining whether its electronic influence is constructively relayed to the reaction center.

Pyridine_Reactivity cluster_pyridine General Reactivity Profile cluster_legend Pyridine E_plus Electrophilic Attack (SEAr) E_plus->Pyridine Favored at C3 Nu_minus Nucleophilic Attack (SNAr) Nu_minus->Pyridine Favored at C2, C4 SNAr_Mechanism cluster_c4 Attack at C4 (Favored) cluster_c3 Attack at C3 (Disfavored) start_c4 4-Halopyridine + Nucleophile (Nu⁻) inter_c4 Meisenheimer Intermediate (Charge on N) start_c4->inter_c4 Addition prod_c4 4-Substituted Product inter_c4->prod_c4 Elimination of X⁻ stabilized Stabilized by EWG at C3/C5 inter_c4->stabilized start_c3 3-Halopyridine + Nucleophile (Nu⁻) inter_c3 Meisenheimer Intermediate (Charge only on Carbon) start_c3->inter_c3 Addition prod_c3 No Reaction (Typically) inter_c3->prod_c3 High Energy Barrier destabilized No stabilization from Nitrogen inter_c3->destabilized Suzuki_Workflow prep 1. Reagent Preparation - Degas solvent (Dioxane/H₂O) - Weigh Halopyridine, Boronic Acid, Base (K₃PO₄), Pd Catalyst setup 2. Reaction Setup - Add solids to flask - Purge with Argon/N₂ - Add degassed solvent prep->setup reaction 3. Reaction - Heat to 80-100 °C - Monitor by TLC/LC-MS setup->reaction workup 4. Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O, brine reaction->workup purify 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography workup->purify analyze 6. Analysis - Characterize by NMR, MS purify->analyze

References

A Comparative Guide to the Characterization of Impurities in (2-Chloro-5-fluoropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical comparison of analytical methodologies for the characterization of impurities in (2-Chloro-5-fluoropyridin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. Recognizing the critical importance of impurity profiling in drug development for ensuring safety and efficacy, this document offers a comprehensive overview of potential process-related impurities and a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for their detection, identification, and quantification.

Synthetic Pathway and Potential Impurities

The synthesis of this compound typically originates from 2,6-dichloro-5-fluoronicotinic acid. This multi-step process, while effective, can introduce several process-related impurities. Understanding the synthetic route is paramount to anticipating the impurity profile.

A plausible synthetic pathway involves the selective reduction of the chloro group at the 6-position of a 2,6-dichloro-5-fluoronicotinate intermediate, followed by the reduction of the ester or carboxylic acid functionality to the corresponding alcohol.

Synthesis_Pathway cluster_impurities Potential Impurities A 2,6-dichloro-5-fluoronicotinic acid B Ethyl 2,6-dichloro-5-fluoronicotinate A->B Esterification (Ethanol, H+) C Ethyl 2-chloro-5-fluoronicotinate B->C Selective Reduction (e.g., Catalytic Hydrogenation) D This compound C->D Reduction (e.g., LiAlH4, NaBH4) Imp1 Impurity A: 2,4,6-trichloro-3-cyano-5-fluoropyridine Imp2 Impurity B: Ethyl 5-fluoronicotinate (Over-reduction) Imp3 Impurity C: 2,6-dichloro-5-fluoropyridin-3-yl)methanol (Incomplete selective reduction) Imp4 Impurity D: 2-chloro-5-fluoronicotinic acid (Unreacted starting material)

Caption: A typical workflow for HPLC-UV analysis of impurities.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended for optimal separation of impurities with varying polarities.

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. [1]For the analysis of this compound, derivatization may be necessary to improve its volatility and chromatographic behavior.

dot

GCMS_Workflow A Sample Preparation (Dissolution +/- Derivatization) B GC-MS System A->B C Capillary Column B->C D Mass Spectrometer C->D E Data Acquisition & Analysis D->E F Impurity Identification E->F

Caption: A general workflow for GC-MS analysis of impurities.

Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of 1 mg/mL. For derivatization of the alcohol group, a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of unknown impurities and can also be used for quantification (qNMR). [2]It provides detailed information about the chemical environment of each atom in a molecule.

dot

NMR_Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B NMR Spectrometer A->B C Data Acquisition (1H, 13C, etc.) B->C D Spectral Processing & Analysis C->D E Structure Elucidation D->E

Caption: A standard workflow for NMR-based impurity characterization.

Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: To identify and quantify proton-containing impurities.

    • ¹³C NMR: To determine the carbon skeleton of impurities.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity and aid in the complete structural elucidation of unknown impurities.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

Data Presentation and Interpretation

To facilitate a clear comparison, the following table summarizes expected analytical data for the target compound and its potential impurities.

CompoundExpected HPLC Retention Time (min)Key GC-MS Fragments (m/z)Characteristic ¹H NMR Chemical Shifts (ppm)
This compound ~12161, 126, 994.7 (s, 2H, -CH₂OH), 7.8 (d, 1H), 8.3 (s, 1H)
Impurity A >15224, 189, 154Aromatic protons in the range of 7.5-8.5
Impurity B ~10169, 140, 1121.4 (t, 3H), 4.4 (q, 2H), Aromatic protons
Impurity C ~14195, 160, 1334.7 (s, 2H), Aromatic protons
Impurity D ~8175, 158, 130Aromatic protons, Carboxylic acid proton (>10 ppm)

Note: The presented data are illustrative and may vary depending on the specific experimental conditions.

Conclusion and Recommendations

For routine quality control and quantification of known impurities in this compound, HPLC-UV is the recommended technique due to its robustness, high throughput, and excellent quantitative capabilities.

For the identification of unknown impurities and for the analysis of volatile organic compounds, GC-MS is an invaluable tool, providing structural information through mass spectral fragmentation.

NMR spectroscopy is the gold standard for the unequivocal structural elucidation of impurities, especially when authentic standards are not available. It is also a powerful tool for quantitative analysis without the need for reference standards for each impurity.

A comprehensive impurity profiling strategy should leverage the strengths of all three techniques. HPLC for routine analysis, with GC-MS and NMR being employed for in-depth investigation and characterization of any new or unknown impurities that may arise.

References

Safety Operating Guide

Foundational Understanding: Hazard Profile and Chemical Characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Safe Disposal of (2-Chloro-5-fluoropyridin-3-yl)methanol

This compound is a halogenated pyridine derivative. Its structure, featuring a pyridine ring substituted with chlorine, fluorine, and a hydroxymethyl group, dictates its reactivity and hazard profile. Halogenated organic compounds require meticulous handling and disposal protocols due to their potential for environmental persistence and the generation of toxic byproducts upon improper treatment, such as incineration.[1][2]

Thermal decomposition can lead to the release of highly toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen halides (HCl, HF).[3] Therefore, understanding these intrinsic properties is the first step in a self-validating safety system.

Table 1: Physicochemical Properties and Hazard Summary

PropertyValueSource
CAS Number 870063-52-8[4]
Molecular Formula C₆H₅ClFNO[4]
Molecular Weight 161.56 g/mol [4]
Appearance White to almost white powder or lump[5]
Primary Hazards Harmful if swallowed, causes skin irritation, causes serious eye irritation.[6][6]
Incompatibilities Strong oxidizing agents, strong acids.[3][7]

Proactive Safety: Personal Protective Equipment (PPE) and Safe Handling

Before any manipulation of this compound, a rigorous PPE and handling plan is non-negotiable. The causality behind each PPE choice is rooted in preventing the primary routes of exposure: inhalation, dermal contact, and ocular contact.[2][8]

Table 2: Mandatory Personal Protective Equipment (PPE)

PPE CategoryItemSpecification and Rationale
Eye/Face Protection Chemical Safety GogglesMust be tight-sealing and compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[3][9] Protects against splashes and airborne particulates.
Hand Protection Chemical-Resistant GlovesNitrile or other impervious gloves are mandatory. Inspect for integrity before each use. Prevents skin contact, which can lead to irritation.[9][10]
Body Protection Laboratory CoatA flame-resistant lab coat protects skin and personal clothing from contamination. Ensure it is fully buttoned.[9][10]
Respiratory Protection Use in Fume HoodAll handling of this compound must occur in a certified chemical fume hood to minimize inhalation of dust or aerosols.[2][10] If a fume hood is unavailable, a NIOSH/MSHA-approved respirator is required.[3]
Standard Operating Procedure for Handling:
  • Preparation: Designate a specific work area within a certified chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible.[3]

  • Aliquotting: Carefully weigh and transfer the solid compound using appropriate tools (e.g., spatula) to minimize dust generation.[9]

  • Containment: Keep the container tightly closed when not in active use to prevent the release of dust or vapors.[11]

  • Post-Handling: After completion of work, decontaminate the work surface. Thoroughly wash hands with soap and water, even after wearing gloves.[9]

The Disposal Workflow: From Waste Generation to Final Disposition

The proper disposal of this compound is critical to protect personnel and prevent environmental contamination. As a halogenated organic compound, it must be treated as hazardous waste and segregated from non-halogenated waste streams.[2] This segregation is crucial because mixed waste streams can complicate the disposal process, potentially leading to hazardous reactions or requiring more complex and costly treatment methods.

Disposal Decision-Making Workflow

The following diagram illustrates the logical steps from waste generation to its final, compliant disposal.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_0 Waste Generation & Characterization cluster_1 Containment & Labeling cluster_2 Storage & Removal A Waste Generated (Unused chemical, contaminated labware, rinsate) B Is waste halogenated? A->B C Segregate as HALOGENATED WASTE B->C Yes D Segregate as Non-Halogenated Waste B->D No E Select Compatible, Sealable Waste Container C->E F Label Container: 'Hazardous Waste' Chemical Name Associated Hazards E->F G Store in designated Satellite Accumulation Area (SAA) F->G H Arrange for pickup by Institution's EHS Department G->H I Final Disposal at an Approved Waste Facility H->I

Caption: Waste Disposal Workflow Diagram

Step-by-Step Disposal Protocol for Unused Chemical:
  • Classification: This chemical must be classified as hazardous waste. Consult your institution's Environmental Health & Safety (EHS) department and local, regional, and national regulations to ensure complete and accurate classification.[6][7]

  • Segregation: Collect all waste containing this compound, including contaminated consumables (e.g., weighing paper, gloves) and solvent rinsates, in a designated "Halogenated Organic Waste" container.[2] Do not mix with non-halogenated waste.

  • Containment: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[10]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of its hazards (e.g., "Toxic," "Irritant").[2]

  • Storage: Store the sealed waste container in a designated, secure satellite accumulation area away from incompatible materials.[3]

  • Pickup: Contact your institution's EHS department to schedule a pickup for final disposal at a licensed hazardous waste facility.

Emergency Preparedness: Spill Management

Preparedness for accidental spills is a non-negotiable component of laboratory safety.[10]

Protocol for a Minor Spill (<1g):
  • Alert Personnel: Immediately notify others in the vicinity.

  • Restrict Access: Prevent entry into the affected area.

  • Don PPE: Wear the full PPE as detailed in Table 2.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[8][10]

  • Collection: Carefully scoop the absorbed material into your designated halogenated hazardous waste container using non-sparking tools.[3]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., acetone, methanol), collecting all cleaning materials as hazardous waste. Follow with a thorough wash with soap and water.[8][10]

  • Reporting: Report the incident to your laboratory supervisor and EHS department.

For a major spill, evacuate the area immediately and alert your institution's emergency response team.[10] Provide them with the Safety Data Sheet (SDS) for the compound.

Global and Regulatory Context

The disposal of hazardous chemicals is governed by a framework of international and national regulations. Agreements like the Basel Convention control the transboundary movement of hazardous wastes, ensuring they are managed in an environmentally sound manner.[12][13] In the United States, the Environmental Protection Agency (EPA) sets guidelines for the disposal of chlorinated compounds under the Resource Conservation and Recovery Act (RCRA).[14][15] Adherence to these regulations is not only a matter of legal compliance but a fundamental responsibility of the scientific community.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Chloro-5-fluoropyridin-3-yl)methanol
Reactant of Route 2
(2-Chloro-5-fluoropyridin-3-yl)methanol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.